molecular formula C4H4BrN3 B111901 4-Amino-5-bromopyrimidine CAS No. 1439-10-7

4-Amino-5-bromopyrimidine

Cat. No.: B111901
CAS No.: 1439-10-7
M. Wt: 174 g/mol
InChI Key: IIFAONYUCDAVGA-UHFFFAOYSA-N
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Description

4-Amino-5-bromopyrimidine is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and anticancer research. Its significant research value stems from its role as a key synthetic intermediate for developing potent kinase inhibitors. The compound has been identified as an inhibitor of thymidine phosphorylase, an enzyme that is over-expressed in several tumor types and plays a key role in cancer metastasis . This mechanism positions it as a compelling candidate for investigating novel oncology therapeutics. The bromine and amino groups on the pyrimidine core offer distinct sites for strategic functionalization, enabling its use in cross-coupling reactions and as a building block for more complex structures. Research highlights its application in the design and synthesis of novel bromo-pyrimidine analogues evaluated as potent Bcr/Abl tyrosine kinase inhibitors, with several derivatives demonstrating significant in vitro cytotoxic activity against cancer cell lines such as HCT116 (human colon cancer) and K562 (human chronic myeloid leukemia) . Furthermore, pyrimidine-based compounds continue to show a major impact in drug discovery therapeutics, including areas of anti-infectives and targeted cancer therapy, underscoring the versatility of this chemical class . The consistent demand for this reagent is reflected in its established market presence as a pharmaceutical intermediate and tool for chemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrimidin-4-amine
Source PubChem
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InChI

InChI=1S/C4H4BrN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFAONYUCDAVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437444
Record name 4-Amino-5-bromopyrimidine
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Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1439-10-7
Record name 4-Amino-5-bromopyrimidine
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Record name 4-Amino-5-bromopyrimidine
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Record name 5-bromopyrimidin-4-amine
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Foundational & Exploratory

The Synthesis of 4-Amino-5-bromopyrimidine: A Technical Guide for Chemical Researchers and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-amino-5-bromopyrimidine, a pivotal building block in the development of novel therapeutics. This document moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, safety considerations, and analytical validation required for the successful and reproducible synthesis of this important heterocyclic compound. We will explore the strategic considerations for the regioselective bromination of the 4-aminopyrimidine core, present a detailed, field-proven synthetic protocol, and discuss the critical aspects of purification and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a robust and reliable method for the preparation of this compound.

Introduction and Strategic Importance

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules, including established anticancer and antiviral agents. The introduction of a bromine atom at the C-5 position of the 4-aminopyrimidine nucleus, to yield this compound, provides a versatile handle for further chemical elaboration. This functionalization is of strategic importance in drug discovery, as the bromo-substituent can be readily displaced or participate in cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. The resulting analogues have shown promise as inhibitors of key biological targets, underscoring the demand for a reliable and well-characterized synthesis of this key intermediate.

The Chemistry of Synthesis: A Mechanistic Perspective

The most common and efficient method for the synthesis of this compound is the direct electrophilic bromination of 4-aminopyrimidine. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and yield.

The Role of the Amino Group in Directing Bromination

The amino group at the C-4 position of the pyrimidine ring is a potent activating group. Through its electron-donating resonance effect, it increases the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack. This activation is not uniform across the ring; the ortho and para positions relative to the amino group are preferentially activated. In the case of 4-aminopyrimidine, the C-5 position is ortho to the amino group and is the most electron-rich and sterically accessible site for electrophilic substitution.

N-Bromosuccinimide (NBS) as the Reagent of Choice

While elemental bromine can be used for bromination, N-bromosuccinimide (NBS) is often the preferred reagent for this transformation. NBS is a solid, which makes it easier and safer to handle compared to liquid bromine.[1] It serves as a source of electrophilic bromine, and its reactions are often highly selective.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism

The synthesis of this compound from 4-aminopyrimidine using NBS follows a classic electrophilic aromatic substitution pathway. The key steps are outlined below:

  • Generation of the Electrophile: In a suitable solvent, NBS provides a source of electrophilic bromine.

  • Nucleophilic Attack: The electron-rich pyrimidine ring, activated by the amino group, attacks the electrophilic bromine atom. This attack occurs preferentially at the C-5 position.

  • Formation of the Sigma Complex: The attack of the pyrimidine ring on the bromine atom leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base, which can be the solvent or the succinimide anion generated in the reaction, removes a proton from the C-5 position, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.

Electrophilic Bromination Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 4-Aminopyrimidine 4-Aminopyrimidine Sigma_Complex Sigma Complex (Resonance Stabilized) 4-Aminopyrimidine->Sigma_Complex Nucleophilic Attack on Br+ NBS N-Bromosuccinimide (NBS) NBS->Sigma_Complex Provides Electrophilic Bromine Product This compound Sigma_Complex->Product Deprotonation & Aromatization Succinimide Succinimide Sigma_Complex->Succinimide Proton Transfer

Caption: Mechanism of electrophilic bromination of 4-aminopyrimidine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Aminopyrimidine95.105.0 g0.0526Starting material
N-Bromosuccinimide (NBS)177.989.8 g0.0551Brominating agent (1.05 eq)
Acetonitrile (CH₃CN)41.05100 mL-Solvent
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-For quenching
Brine-50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--Drying agent
Dichloromethane (DCM)84.93150 mL-Extraction solvent
Step-by-Step Synthesis Procedure

Synthesis Workflow Start Start Dissolve Dissolve 4-aminopyrimidine in acetonitrile Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add_NBS Add NBS portion-wise over 15-20 min Cool->Add_NBS React Stir at room temperature for 2-4 hours Add_NBS->React Monitor Monitor by TLC React->Monitor Quench Quench with saturated NaHCO₃ solution Monitor->Quench Reaction Complete Extract Extract with dichloromethane (3x) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Filter_Concentrate Filter and concentrate under reduced pressure Dry->Filter_Concentrate Purify Purify by column chromatography or recrystallization Filter_Concentrate->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyrimidine (5.0 g, 0.0526 mol) in acetonitrile (100 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: To the cooled and stirring solution, add N-bromosuccinimide (9.8 g, 0.0551 mol, 1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Expected Yield and Characterization
  • Yield: The expected yield of pure this compound is typically in the range of 70-85%.

  • Appearance: A white to off-white solid.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 8.25 (s, 1H, Ar-H), 8.05 (s, 1H, Ar-H), 7.0 (br s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 160.2, 158.5, 155.1, 95.8
Mass Spectrometry (ESI-MS) m/z calculated for C₄H₅BrN₃ [M+H]⁺: 173.97; found: 173.97
HPLC Purity >98% (as determined by area percentage)

Safety and Handling

As a senior application scientist, it is imperative to emphasize the importance of laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of dust and vapors.[2]

  • Handling Reagents:

    • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid contact with skin and eyes. Handle in a fume hood.

    • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[2]

Conclusion

The synthesis of this compound via electrophilic bromination of 4-aminopyrimidine with N-bromosuccinimide is a reliable and efficient method for producing this valuable building block. By understanding the underlying reaction mechanism and adhering to a carefully designed and validated protocol, researchers can consistently obtain high yields of pure product. The strategic application of this synthetic route empowers chemists in the pharmaceutical industry to explore novel chemical space and accelerate the discovery of new therapeutic agents.

References

  • Shishoo, C. J., et al. (1999). Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines by One-Pot Reaction. HETEROCYCLES, 51(11), 2723-2729.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • MDPI. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 25(15), 3488.
  • Arkat USA, Inc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123.
  • Wikipedia. (2023). N-Bromosuccinimide.

Sources

4-Amino-5-bromopyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Amino-5-bromopyrimidine

Abstract

This compound is a pivotal heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery. Its strategic substitution with both a nucleophilic amino group and a reactive bromine atom on the pyrimidine core makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthetic methodologies, and core reactivity. Furthermore, it delves into its significant applications as a building block for potent kinase inhibitors and its role as an inhibitor of thymidine phosphorylase, a key enzyme in cancer metastasis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Chapter 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research.

Core Physicochemical Properties

The primary identification and physical characteristics of this compound are summarized below.

PropertyValueReference
IUPAC Name 5-bromopyrimidin-4-amine[1][2]
CAS Number 1439-10-7[2]
Molecular Formula C₄H₄BrN₃[3][4]
Molecular Weight 174.00 g/mol [3][4]
Appearance White to brown or yellow-green powder/crystalline solid[2][5]
Melting Point 207-211 °C[2]
Solubility Slightly soluble in water[2]
InChI Key IIFAONYUCDAVGA-UHFFFAOYSA-N[2][4]
Spectroscopic Characterization

Caption: Chemical structure of this compound.

  • Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern of bromine, which will present as two peaks of nearly equal intensity (M⁺ and M+2⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected frequencies include asymmetric and symmetric N-H stretching vibrations from the primary amine group in the 3450-3300 cm⁻¹ region. Strong bending (scissoring) vibrations for the -NH₂ group are expected around 1650-1600 cm⁻¹. Aromatic C=C and C=N ring stretching vibrations will appear in the 1600-1450 cm⁻¹ range, while the C-Br stretch will be visible at lower wavenumbers, typically 700-600 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will display distinct signals for the two aromatic protons on the pyrimidine ring. Additionally, a broad signal corresponding to the two protons of the amino group will be present. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.

    • ¹³C NMR: The spectrum will show four signals corresponding to the four unique carbon atoms in the pyrimidine ring. The carbon atom bonded to the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Chapter 2: Synthesis and Reactivity

The synthetic utility of this compound stems from its accessible preparation and the distinct reactivity of its functional groups.

Synthetic Pathways

The most direct and common laboratory-scale synthesis involves the electrophilic bromination of the parent heterocycle, 4-aminopyrimidine.

SynthesisWorkflow start 4-Aminopyrimidine reagent N-Bromosuccinimide (NBS) Acetonitrile (Solvent) start->reagent Reaction product This compound reagent->product Yields

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 4-Aminopyrimidine

Causality: This protocol utilizes N-bromosuccinimide (NBS) as an electrophilic bromine source. Acetonitrile is an effective polar aprotic solvent for this reaction. The reaction is typically performed under ice-cooling to control the reaction rate and minimize side products, and in the dark to prevent radical-initiated side reactions involving NBS.

  • Preparation: Dissolve 4-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

  • Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Reaction: Allow the mixture to stir at room temperature overnight, protected from light.

  • Work-up: Remove the solvent under reduced pressure. Wash the resulting residue with water to remove succinimide and any unreacted starting material.

  • Isolation: Filter the solid product by suction, wash with a small amount of cold water, and dry in vacuo to yield this compound.[9]

Chemical Reactivity and Mechanistic Insights

The bromine and amino groups on the pyrimidine core offer distinct sites for strategic functionalization, making it a valuable building block.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The bromine atom at the C5 position can act as a leaving group. However, positions ortho and para (C2, C4, C6) to the ring nitrogens are generally more activated towards SNAr because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms.[10] While C5 is less activated, substitution can still be achieved, often requiring more forcing conditions or specific catalysts.

Sources

The Strategic Imperative of 4-Amino-5-bromopyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry, lending its versatile structure to a myriad of therapeutic agents. Among its many derivatives, 4-Amino-5-bromopyrimidine (CAS No. 1439-10-7) has emerged as a particularly strategic building block. Its carefully orchestrated arrangement of a nucleophilic amino group and a reactive bromine atom on the pyrimidine core provides a powerful platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide, intended for the discerning researcher and drug development professional, delves into the core technical aspects of this compound, from its fundamental properties and synthesis to its pivotal role in the generation of novel therapeutic candidates.

Core Properties and Identification of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for ensuring the reproducibility of experimental outcomes.

PropertyValueSource(s)
CAS Number 1439-10-7[1][2][3][4]
Molecular Formula C₄H₄BrN₃[1][2][5][6]
Molecular Weight 174.00 g/mol [1][2][5][6]
Appearance Yellow to yellow-green or cream to pale brown powder or crystalline powder[7]
Melting Point 207-211 °C[2]
Boiling Point 282.2 ± 20.0 °C at 760 mmHg[2]
Density 1.8 ± 0.1 g/cm³[2]
IUPAC Name 5-bromopyrimidin-4-amine[7]
InChI Key IIFAONYUCDAVGA-UHFFFAOYSA-N[1]

Synthesis of this compound: A Methodological Overview

While numerous proprietary methods exist for the synthesis of this compound, a common and logical approach involves the direct bromination of 4-aminopyrimidine. The rationale behind this strategy lies in the electron-donating nature of the amino group, which activates the pyrimidine ring towards electrophilic substitution, directing the incoming electrophile to the adjacent C5 position.

Representative Synthetic Protocol: Electrophilic Bromination of 4-Aminopyrimidine

This protocol is a representative method based on established principles of pyrimidine chemistry.[8]

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-aminopyrimidine 4-Aminopyrimidine This compound This compound 4-aminopyrimidine->this compound NBS N-Bromosuccinimide (NBS) Acetonitrile, rt

A representative synthesis of this compound.

Materials:

  • 4-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyrimidine (1.0 equivalent) in acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The use of NBS is often preferred over liquid bromine for its ease of handling and milder reaction conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To the residue, add water and a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic byproducts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data
  • H2 and H6 Protons: The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, likely between δ 8.0 and 8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the amino and bromo substituents.

  • NH₂ Protons: The amino protons will likely appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, typically in the range of δ 5.0-7.0 ppm.

Predicted ¹³C NMR Spectral Data

The carbon signals for the pyrimidine ring are expected in the range of δ 110-160 ppm. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons adjacent to the nitrogen atoms (C2, C4, and C6) will be deshielded and appear at a lower field.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For this compound, this would correspond to peaks at approximately m/z 173 and 175. The mass spectrum of the related compound, 4-Amino-5-bromo-2-hydroxyprimidine, shows this characteristic isotopic pattern.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C=C and C=N stretching vibrations in the fingerprint region (below 1600 cm⁻¹).

The Role of this compound in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. Its structure is particularly amenable to the construction of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[11][12]

Kinase Inhibitor Scaffolds

The 4-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group and one of the pyrimidine nitrogens can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The bromine atom at the 5-position serves as a convenient handle for introducing further complexity and for fine-tuning the pharmacological properties of the molecule through various cross-coupling reactions.

G cluster_0 Application in Kinase Inhibitor Synthesis Start This compound Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Start->Suzuki Aryl/Heteroaryl Boronic Acids Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald Primary/Secondary Amines Derivatives Diverse Library of Substituted 4-Aminopyrimidines Suzuki->Derivatives Buchwald->Derivatives Kinase Kinase Inhibitors Derivatives->Kinase Screening & Optimization

Synthetic utility of this compound in generating kinase inhibitors.

Synthetic Utility in Cross-Coupling Reactions

The bromine atom at the C5 position of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents.

1. Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems. This is particularly useful for exploring the hydrophobic pockets of the ATP-binding site of kinases.

  • Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, DME).[13]

2. Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The bromine atom of this compound can be displaced by a variety of primary and secondary amines, enabling the introduction of different amino substituents. This is a key strategy for modulating solubility, cell permeability, and target engagement.

  • Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu, K₃PO₄) in an aprotic solvent like toluene or dioxane.[4]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification:

  • GHS Pictograms: GHS07 (Exclamation Mark)[6]

  • Signal Word: Warning[6]

  • Hazard Statements: Harmful if swallowed (H302). Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

First-Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

Storage and Disposal:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

This compound, with its CAS number 1439-10-7, is far more than a simple chemical intermediate. It is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel and potent therapeutic agents. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space in the pursuit of optimized drug candidates. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is crucial for unlocking its full potential in the advancement of modern medicine.

References

  • Acmec Biochemical. (n.d.). 1439-10-7[this compound].
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). China this compound manufacturer.
  • Pharmaffiliates. (n.d.). CAS No : 1439-10-7| Chemical Name : this compound.
  • CoreSyn. (n.d.). 1439-10-7,this compound.
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  • PubChem. (n.d.). This compound.
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  • Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3273.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Chemcasts. (n.d.). 2-Amino-5-bromopyrimidine (CAS 7752-82-1) Properties.
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4-Amino-5-bromopyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-5-bromopyrimidine: A Cornerstone Scaffold in Medicinal Chemistry

Abstract: this compound is a pivotal heterocyclic intermediate in the field of drug discovery and medicinal chemistry. Its strategic arrangement of a nucleophilic amino group and a reactive bromine atom on the pyrimidine core renders it a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes with mechanistic insights, comprehensive analytical characterization, and key applications, particularly as a precursor to potent kinase inhibitors and as a direct inhibitor of thymidine phosphorylase. Detailed protocols for synthesis and safe handling are provided to support researchers, scientists, and drug development professionals in leveraging this high-value chemical entity.

Core Physicochemical Properties

This compound, also known by its IUPAC name 5-bromopyrimidin-4-amine, is a solid compound at room temperature, typically appearing as a yellow to pale brown crystalline powder.[1][2] Its molecular structure is fundamental to its reactivity and utility in organic synthesis.

PropertyValueSource(s)
Molecular Formula C₄H₄BrN₃[2][3]
Molecular Weight 174.00 g/mol [3]
CAS Number 1439-10-7[2]
IUPAC Name 5-bromopyrimidin-4-amine[2]
Physical Form Powder or crystalline powder[2]
Appearance Yellow to yellow-green or cream to pale brown[2]
InChI Key IIFAONYUCDAVGA-UHFFFAOYSA-N[2][3]
SMILES NC1=C(C=NC=N1)Br[3]

Synthesis and Mechanistic Considerations

While numerous proprietary methods exist for industrial production, a common and logical laboratory-scale synthesis involves the direct electrophilic bromination of the parent 4-aminopyrimidine. The pyrimidine ring is generally electron-deficient and resistant to electrophilic attack; however, the powerful activating and ortho-, para-directing effect of the amino group at the C4 position facilitates substitution at the adjacent, electron-rich C5 position.

Plausible Synthetic Pathway: Electrophilic Bromination

A plausible and efficient method is the reaction of 4-aminopyrimidine with a suitable brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent. This approach is analogous to the successful bromination of 2-aminopyrimidine.[4]

G cluster_reactants Reactants & Reagents cluster_process Reaction Conditions cluster_workup Work-up & Purification Reactant 4-Aminopyrimidine Condition Stir at Room Temperature (Protection from light) Reactant->Condition Combine Reagent N-Bromosuccinimide (NBS) Acetonitrile (Solvent) Reagent->Condition Add Workup 1. Solvent Evaporation 2. Aqueous Wash 3. Filtration & Drying Condition->Workup Reaction Complete Product This compound Workup->Product Isolation

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

Disclaimer: This is a representative protocol based on established chemical principles.[4] Researchers should first conduct a thorough safety assessment and small-scale trial.

  • Preparation: In a round-bottom flask protected from light, dissolve 4-aminopyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Reaction: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Execution: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Resuspend the resulting solid in water, stir, and collect the product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.

Causality: The choice of NBS provides a mild and selective source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction mechanism. The activating effect of the C4-amino group is crucial for overcoming the inherent low reactivity of the pyrimidine ring towards electrophiles.

Analytical Characterization

Experimental spectral data for this compound is not widely published. The following characterization data is based on predictive models and analysis of structurally analogous compounds.[5][6][7]

Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

AdductPredicted m/z
[M+H]⁺ 173.96614
[M+Na]⁺ 195.94808
[M]⁺ 172.95831

Data predicted using CCSbase.[6]

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing three distinct signals.

Predicted Shift (δ, ppm)MultiplicityAssignmentRationale
~8.2-8.4SingletH2Deshielded by two adjacent nitrogen atoms.
~8.0-8.2SingletH6Deshielded by adjacent nitrogen atom.
~6.5-7.5Broad Singlet-NH₂Exchangeable protons; chemical shift is solvent and concentration dependent.

¹³C NMR Spectroscopy: The carbon spectrum will reflect the electronic environment of the pyrimidine ring.

Predicted Shift (δ, ppm)AssignmentRationale
~158-162C4Attached to the electron-donating amino group.
~155-158C2Positioned between two electronegative nitrogen atoms.
~153-156C6Adjacent to a nitrogen atom.
~95-100C5Shielded due to attachment to bromine, but within the aromatic region.

Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3400N-H StretchPrimary Amine (-NH₂)
1620-1660N-H Bend (Scissoring)Primary Amine (-NH₂)
1550-1620C=N and C=C StretchPyrimidine Ring
550-650C-Br StretchBromoalkane

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for pharmacologically active agents. Its two functional groups—the amino group and the bromine atom—provide orthogonal handles for synthetic elaboration.

Inhibition of Thymidine Phosphorylase

Thymidine phosphorylase (TP) is an enzyme that plays a role in angiogenesis (the formation of new blood vessels) and is often over-expressed in various cancer types.[1][6][8] TP catalyzes the reversible conversion of thymidine to thymine and 2-deoxyribose-1-phosphate. The product, 2-deoxyribose, is a potent angiogenic factor. By inhibiting TP, compounds can reduce tumor-associated angiogenesis, thereby impeding tumor growth and metastasis.[9] this compound and its derivatives have been identified as inhibitors of this critical enzyme.[1][6]

G cluster_pathway Angiogenic Pathway cluster_inhibition Inhibition Mechanism Thymidine Thymidine TP Thymidine Phosphorylase (TP) Products Thymine + 2-Deoxyribose-1-Phosphate Angiogenesis Angiogenesis (Tumor Growth) Inhibitor This compound (or its derivative) Inhibitor->TP Inhibits

Caption: Mechanism of thymidine phosphorylase (TP) and its inhibition.

Scaffold for Kinase Inhibitors

Perhaps its most significant application is as a key intermediate in the synthesis of ATP-competitive kinase inhibitors.[10] The pyrimidine core mimics the adenine base of ATP, allowing it to anchor within the kinase ATP-binding pocket. The C4-amino group often forms critical hydrogen bonds with the hinge region of the kinase, while the C5-bromo position serves as a strategic point for introducing larger substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These substituents are designed to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Case Study: Precursor to Dasatinib-like Structures

Dasatinib is a potent tyrosine kinase inhibitor used in cancer therapy. Its synthesis involves coupling a pyrimidine core with other heterocyclic systems.[9][11][12] this compound provides an ideal starting point for building the central scaffold of such inhibitors.

G cluster_start Key Intermediate cluster_reaction Key Synthetic Step cluster_final Drug Scaffold Assembly Start This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Intermediate Coupled Pyrimidine-Thiazole Scaffold Coupling->Intermediate Partner Thiazole-boronic ester (Side Chain 1) Partner->Coupling FinalSteps Further Functionalization (e.g., Amide coupling, piperazine addition) Intermediate->FinalSteps API Final Kinase Inhibitor (e.g., Dasatinib Analog) FinalSteps->API

Caption: Role of this compound in kinase inhibitor synthesis.

Safe Handling and Storage Protocol

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes skin and serious eye irritation.[3] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.

  • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling. Ensure an eyewash station and safety shower are accessible.

  • Dispensing: Carefully weigh the solid compound, avoiding the creation of dust. Use appropriate tools (spatula) and weigh into a tared container.

  • Reaction Setup: If dissolving, add solvent to the solid slowly. If adding as a solid to a reaction, do so carefully and in small portions.

  • Spill Management: In case of a small spill, decontaminate the area with a suitable solvent and absorb with an inert material (e.g., vermiculite). Place waste in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Thoroughly clean all glassware and work surfaces after use.

  • Waste Disposal: Dispose of all contaminated materials and excess chemicals in accordance with local, state, and federal regulations.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

G Start Assess Hazards (Review SDS) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Control Work in Fume Hood PPE->Control Handle Weigh and Handle Compound Carefully Control->Handle Clean Decontaminate Workspace and Glassware Handle->Clean Store Store in Tightly Sealed Container in Cool, Dry Place Clean->Store End End of Process Store->End

Caption: Basic workflow for the safe handling of this compound.

References

  • MDPI. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. [Link]
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  • PubMed.
  • PubChemLite. This compound (C4H4BrN3). [Link]
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  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. [Link]
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  • PubMed Central (NIH). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
  • Taylor & Francis eBooks. Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. [Link]-shrivastava)

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Amino-5-bromopyrimidine

Foreword: Contextualizing the Importance of this compound

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine scaffolds are foundational building blocks for a vast array of therapeutic agents. Among these, this compound (CAS No: 1439-10-7) emerges as a critical intermediate, valued for its versatile reactivity. Its structure, featuring a nucleophilic amino group and a reactive bromine atom, allows for strategic molecular elaboration, making it a key component in the synthesis of targeted therapies. Notably, it is an inhibitor of thymidine phosphorylase, an enzyme over-expressed in several tumor types, highlighting its relevance in oncology research[1]. Derivatives of related aminopyrimidines are instrumental in developing treatments for conditions like pulmonary arterial hypertension and in the creation of novel kinase inhibitors and potential antiviral agents[2][3][4].

An accurate understanding of the solubility of this compound is not merely an academic exercise; it is a critical-path parameter for any researcher in process chemistry or drug development. Solubility dictates everything from reaction kinetics and purification strategies to the feasibility of formulation and eventual bioavailability. This guide provides a comprehensive overview of the physicochemical properties governing its solubility, a detailed protocol for its empirical determination, and the scientific rationale behind these methodologies.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. For this compound, these characteristics predict its behavior in various solvent systems.

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Formula C₄H₄BrN₃[5][6]
Molecular Weight 174.00 g/mol [5][6]
Appearance Yellow to yellow-green or cream to pale brown powder[1]
Predicted XlogP 0.5[7]
Predicted pKa (Basic) 2.47 (Estimated for 2-Amino-4-methyl-5-bromopyrimidine)[8]

The predicted XlogP value of 0.5 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the compound is not excessively greasy or water-soluble. The presence of the amino group and nitrogen atoms in the pyrimidine ring provides sites for hydrogen bonding, which typically enhances solubility in polar, protic solvents. However, the molecule's overall planarity and potential for crystal lattice stacking can counteract this, often requiring specific solvent systems to achieve significant dissolution.

While explicit quantitative solubility data for this compound is not widely published, data from structurally similar compounds offers valuable insight. For instance, the isomer 2-Amino-5-bromopyrimidine is reported to be "insoluble" in water[9]. Another related derivative, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but has very low aqueous solubility[10]. This suggests that while aqueous solubility is likely poor, this compound will probably dissolve in polar organic solvents.

G cluster_compound This compound cluster_properties Physicochemical Properties cluster_solubility Resulting Solubility Behavior Compound C₄H₄BrN₃ MW: 174.00 g/mol pKa pKa (Basicity) (Affects pH-dependent solubility) Compound->pKa LogP LogP (Lipophilicity) (Affects solubility in non-polar solvents) Compound->LogP Hbond Hydrogen Bonding (Amino group, N-atoms) (Affects solubility in polar solvents) Compound->Hbond Crystal Crystal Lattice Energy (Energy needed to break solid state) Compound->Crystal Aqueous Low Aqueous Solubility pKa->Aqueous LogP->Aqueous Organic Higher Solubility in Polar Organic Solvents (e.g., DMSO, DMF) LogP->Organic Hbond->Aqueous Hbond->Organic Crystal->Aqueous

Physicochemical drivers of solubility.

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, the saturation shake-flask method is the universally accepted gold standard.[11] Its simplicity and ability to achieve true thermodynamic equilibrium make it the benchmark against which other methods are compared.[11] This protocol is a foundational technique in both pharmaceutical and chemical research.[12]

The core principle involves creating a saturated solution by agitating an excess of the solid compound in a specific solvent at a controlled temperature until equilibrium is reached.[11][12] The undissolved solid is then separated, and the concentration of the dissolved compound in the supernatant is quantified.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by ensuring that true equilibrium is reached and that no solid particulates are carried over into the final sample for analysis.

Materials and Equipment:

  • This compound (ensure purity is documented)

  • Selected solvents (e.g., Water, pH 7.4 buffer, Ethanol, DMSO, DMF) of high purity[13]

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Stock Solutions (for HPLC calibration):

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

    • Perform serial dilutions to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A common starting point is to add ~10 mg of the compound to 1 mL of the test solvent.

    • Accurately add a known volume of the selected solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Temperature control is critical as solubility is temperature-dependent.[11][13]

    • Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for most pharmaceutical compounds.[11]

    • Causality Check: Why 24-48 hours? This duration is chosen because it is typically long enough for the dissolution rate to equal the precipitation rate, establishing a stable thermodynamic equilibrium. Shorter times may result in an underestimation of solubility. To validate, one can sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

  • Phase Separation (Critical Step):

    • Remove the vials from the shaker and allow them to stand for a short period to let larger particles settle.

    • The goal is to separate the saturated liquid phase from the undissolved solid without disturbing the equilibrium. Centrifugation is a highly effective method.[11] Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10-20 minutes).

    • Expertise Insight: While filtration is an option, it can be problematic. The filter membrane can absorb the compound, leading to artificially low results, or small particles can pass through. Centrifugation followed by careful sampling of the supernatant is often the more reliable choice to avoid these pitfalls.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant from the top layer of the centrifuged sample. Be cautious not to disturb the solid pellet at the bottom.

    • Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve. This step must be performed accurately.

  • Quantification:

    • Analyze the diluted samples, along with the calibration standards, using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted samples.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_equil Equilibration A 1. Add Excess Solid to Solvent B 2. Seal Vial A->B C 3. Agitate at Controlled Temperature (24-48h) B->C D 4. Centrifuge to Pellet Solid C->D E 5. Sample Supernatant D->E F 6. Dilute Sample E->F G 7. Quantify by HPLC F->G H 8. Calculate Solubility G->H

Workflow for the Shake-Flask Solubility Method.

Conclusion: From Data to Application

While specific, publicly available solubility data for this compound is sparse, its structural characteristics and the behavior of related compounds strongly suggest low aqueous solubility and better solubility in polar aprotic solvents like DMSO and DMF. For researchers and drug development professionals, this necessitates a rigorous, empirical determination of solubility in solvents relevant to their specific application—be it a chemical synthesis or a pre-formulation screen.

The shake-flask protocol detailed here provides a robust and reliable framework for generating this crucial data. An accurate solubility value is the cornerstone of successful process development, enabling rational solvent selection for reactions and crystallizations, and providing indispensable information for formulation scientists seeking to overcome bioavailability challenges. Given its importance as a synthetic intermediate[4][14], investing the effort to precisely characterize the solubility of this compound is a critical step that ensures efficiency, reproducibility, and success in the laboratory and beyond.

References

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A Technical Guide to the Spectroscopic Characterization of 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular structure of key intermediates is fundamental. 4-Amino-5-bromopyrimidine (C₄H₄BrN₃, MW: 174.00 g/mol ) is a significant heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide array of bioactive molecules.[1][2] This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, leveraging foundational principles and comparative data from structurally related compounds to offer a robust predictive framework for its analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document serves as a rigorous, experience-driven guide to its characterization.[3]

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a pyrimidine ring substituted with an electron-donating amino group and an electron-withdrawing bromine atom—give rise to a distinct spectroscopic fingerprint. The asymmetry of the substitution pattern is key to interpreting its NMR spectra, while the functional groups provide characteristic signals in IR spectroscopy and define its fragmentation in mass spectrometry.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to be simple, showing signals for the two aromatic protons and the amino protons. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atoms and the bromine atom, and the electron-donating nature of the amino group.

  • Aromatic Protons (H-2 and H-6): The protons at positions 2 and 6 of the pyrimidine ring are in distinct chemical environments. H-2 is situated between two electronegative nitrogen atoms, which will deshield it significantly, causing it to appear far downfield. H-6 is adjacent to a nitrogen atom and a carbon bearing the bromine atom. Both protons are expected to appear as sharp singlets as they lack adjacent protons for spin-spin coupling. Based on data for similar pyrimidine systems, H-2 is predicted to be the most downfield signal.[4][5]

  • Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift of these protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding effects.[6]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ) ppmMultiplicityIntegration
H-28.50 - 8.70Singlet (s)1H
H-68.20 - 8.40Singlet (s)1H
-NH₂6.50 - 7.50Broad Singlet (br s)2H
¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts are governed by the substitution pattern and the influence of the heteroatoms.

  • Ring Carbons: The carbons directly bonded to nitrogen (C-2, C-4, and C-6) will be deshielded and appear at higher chemical shifts. C-4, being attached to the amino group, will be influenced by its electron-donating character. C-5, bonded to the bromine atom, will have its chemical shift influenced by the heavy atom effect. C-2 and C-6, being adjacent to two and one nitrogen atom respectively, will be significantly downfield. Predictive calculations and data from substituted pyrimidines and pyridines suggest the following assignments.[7][8][9]

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ) ppm
C-2155 - 160
C-4158 - 163
C-6150 - 155
C-595 - 105
Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (to solvent peak) baseline->reference integrate Integration (¹H) reference->integrate

Caption: Workflow for NMR analysis of this compound.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Use a standard single-pulse experiment.

    • Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

    • Set the spectral width to cover a range of 0-10 ppm.

  • ¹³C NMR Acquisition (100 MHz):

    • Use a proton-decoupled single-pulse experiment.

    • Acquire 1024 or more scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio.

    • Set the spectral width to cover a range of 0-180 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-Br bonds. The positions of these bands can be predicted based on established group frequencies and data from related aminopyrimidines.[10][11][12][13][14]

  • N-H Stretching: The amino group will give rise to two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will result in a series of absorptions in the 1500-1650 cm⁻¹ region.

  • N-H Bending: The scissoring motion of the amino group typically results in a strong absorption around 1600-1650 cm⁻¹.

  • C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500-700 cm⁻¹.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3500Asymmetric & Symmetric N-H StretchingPrimary Amine (-NH₂)Medium - Strong
3000 - 3100C-H StretchingAromatic RingMedium - Weak
1600 - 1650N-H Bending (Scissoring)Primary Amine (-NH₂)Strong
1500 - 1600C=C and C=N Ring StretchingPyrimidine RingMedium - Strong
1200 - 1300C-N StretchingAromatic AmineMedium
500 - 700C-Br StretchingBromo-aromaticMedium
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum and Fragmentation

For this compound, electron ionization (EI) mass spectrometry is expected to yield a distinct molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[15] This will result in two peaks of almost equal intensity at m/z 173 and 175, corresponding to [C₄H₄⁷⁹BrN₃]⁺ and [C₄H₄⁸¹BrN₃]⁺, respectively. The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[16]

  • Fragmentation Pathways: The fragmentation of the pyrimidine ring can be complex. Common fragmentation pathways for pyrimidines involve the loss of HCN or related neutral molecules.[17][18] A likely initial fragmentation would be the loss of a bromine radical, followed by the sequential loss of HCN from the pyrimidine ring.

MS_Fragmentation M [M]⁺˙ m/z 173/175 M_minus_Br [M - Br]⁺ m/z 94 M->M_minus_Br - Br• M_minus_HCN [M - HCN]⁺˙ m/z 146/148 M->M_minus_HCN - HCN frag1 [C₃H₃N₂]⁺ m/z 67 M_minus_Br->frag1 - HCN frag2 [C₂H₂N]⁺ m/z 40 frag1->frag2 - HCN

Caption: Predicted major fragmentation pathway for this compound.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zProposed IonComments
173, 175[C₄H₄BrN₃]⁺˙Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern.
146, 148[C₃H₃BrN₂]⁺˙Loss of HCN from the molecular ion.
94[C₄H₄N₃]⁺Loss of a bromine radical from the molecular ion.
67[C₃H₃N₂]⁺Loss of HCN from the [M - Br]⁺ fragment.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 250.

  • Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By applying fundamental principles of NMR, IR, and Mass Spectrometry and drawing on comparative data from analogous structures, researchers can confidently approach the analysis of this important synthetic intermediate. The detailed protocols and predicted data serve as a valuable resource for method development, spectral interpretation, and quality control in a research and development setting.

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. (n.d.). Amanote Research.
  • Perkowska, A., & Gawinecki, R. (2010).
  • Shishoo, C. J., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. (n.d.).
  • 2-Aminopyrimidine(109-12-6) IR Spectrum. (n.d.). ChemicalBook.
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1979). Chemistry of Heterocyclic Compounds.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine. (n.d.). Benchchem.
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). PubMed.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.
  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.).
  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.
  • Proton Magnetic Resonance Studies of Purine and Pyrimidine Derivatives. IX. The Protonation of Pyrimidines in Acid Solution. (n.d.). Journal of the American Chemical Society.
  • Typical Infrared Absorption Frequencies. (n.d.). Scribd.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradi
  • This compound, 98%. (n.d.). Fisher Scientific.
  • Table of Characteristic IR Absorptions. (n.d.). ICT Prague.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine.
  • Journal of Medicinal Chemistry Current Issue. (n.d.).
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyrimidines and anilines. (2025).
  • This compound, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
  • CHAPTER 2 Fragmentation and Interpret
  • Mass Spectrometry - Fragmentation P
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • Magnetic Resonance in Chemistry. (n.d.). Wiley.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Semantic Scholar.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC - NIH.
  • This compound. (n.d.). Sigma-Aldrich.

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The Elusive Crystal Structure of 4-Amino-5-bromopyrimidine: A Case of Undetermined Solid-State Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 9, 2026 – Despite its relevance as a potential building block in medicinal chemistry, a comprehensive, publicly available crystal structure of 4-Amino-5-bromopyrimidine remains conspicuously absent from scientific literature and crystallographic databases. This lack of detailed solid-state information presents a significant knowledge gap for researchers, scientists, and drug development professionals who rely on such data to understand molecular interactions, predict physicochemical properties, and design novel therapeutics.

While the molecular identity of this compound is well-established, with its chemical formula (C₄H₄BrN₃) and molecular weight (174.00 g/mol ) readily available, the precise arrangement of its molecules in a crystalline solid has not been elucidated and published.[1] This includes critical crystallographic parameters such as the space group, unit cell dimensions, and detailed analysis of intermolecular interactions like hydrogen bonding and halogen bonding, which are fundamental to understanding the material's behavior and potential for polymorphism.

The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, currently contains no entry for this compound. Searches of other major chemical and crystallographic databases have similarly yielded no specific studies detailing its single-crystal X-ray diffraction analysis.

It is important to distinguish this compound from its isomer, 2-amino-5-bromopyrimidine, for which a crystal structure has been determined and is available in the literature. However, the difference in the position of the amino group from the 4-position to the 2-position on the pyrimidine ring leads to distinct electronic and steric properties, which in turn would result in a different crystal packing and intermolecular interaction network. Therefore, the structural information for the 2-amino isomer cannot be extrapolated to the 4-amino counterpart.

The absence of a determined crystal structure for this compound means that a detailed technical guide on its solid-state architecture, as originally intended, cannot be produced at this time. Such a guide would necessitate experimental data from single-crystal X-ray diffraction, which appears not to have been performed or, if it has, the results have not been made public.

For researchers in drug development, understanding the crystal structure is paramount. It influences key properties such as solubility, dissolution rate, stability, and bioavailability of an active pharmaceutical ingredient (API). The ability of this compound to form specific hydrogen bonds and other non-covalent interactions can only be fully understood through a detailed analysis of its crystal packing.

Until a definitive crystallographic study of this compound is conducted and published, the scientific community is left with a void in the fundamental understanding of this compound's solid-state chemistry. The synthesis and crystallization of this compound, followed by single-crystal X-ray diffraction analysis, would be a valuable contribution to the field, providing the foundational data needed for its potential application in the design of new and improved pharmaceuticals.

Sources

An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-bromopyrimidine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its strategic substitution pattern, featuring an amino group and a bromine atom on the pyrimidine core, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. The electron-donating amino group and the labile bromine atom create a unique electronic environment that dictates its reactivity and stability, making a thorough understanding of these properties essential for its effective utilization in synthetic endeavors. This guide offers a comprehensive exploration of the chemical behavior of this compound, providing field-proven insights and detailed protocols for its application in modern organic synthesis.

Core Reactivity: A Dichotomy of Functionality

The reactivity of this compound is primarily governed by the interplay between the electron-donating amino group at the 4-position and the electrophilic nature of the carbon-bromine bond at the 5-position. This arrangement facilitates a range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] this compound is an excellent substrate for these transformations, with the bromine atom at the 5-position serving as a versatile handle for derivatization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3][4] The lability of the bromine atom in this compound makes it a suitable partner for a wide range of boronic acids and esters.[5] This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.[6]

  • Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.[5] Palladium catalysts such as Pd(PPh₃)₄ are commonly used.[7] The ligand, often a phosphine, plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[8] The base is required to activate the organoboron species for transmetalation.[4] The solvent must be able to dissolve the reactants and facilitate the reaction, with common choices including dioxane and toluene.[2][7]

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of an aryl halide with an amine.[9][10] This reaction has revolutionized the synthesis of arylamines, offering a milder and more general alternative to traditional methods.[9] this compound can be effectively coupled with a variety of primary and secondary amines to generate novel 5-amino-substituted pyrimidine derivatives.[11][12]

  • Expertise in Action: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of a sterically hindered phosphine ligand is often key to preventing catalyst deactivation and promoting efficient reductive elimination.[9] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is essential for deprotonating the amine and facilitating its entry into the catalytic cycle.[2]

Experimental Protocols

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with this compound
Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane80Good to Excellent
Buchwald-HartwigAnilinePd(OAc)₂ (2)X-Phos (4)KOt-BuToluene110Good to Excellent

Yields are generally reported as good to excellent in the literature for analogous systems, though they are substrate-dependent.[7][11]

Detailed Step-by-Step Methodology: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Detailed Step-by-Step Methodology: Buchwald-Hartwig Amination
  • Reaction Setup: In a dry sealed tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., X-Phos, 1.5-7.5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).[2]

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the amine.[2]

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.[2] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite and wash the filtrate with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visualizing the Catalytic Cycles

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)Br(L2) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)OR'(L2) ArPdBr->ArPdOR Base (e.g., K3PO4) ArAr_Pd Ar-Pd(II)Ar'(L2) ArPdOR->ArAr_Pd Transmetalation (Ar'-B(OR)2) ArAr_Pd->Pd0 Reductive Elimination Product Ar-Ar' ArAr_Pd->Product ArBr This compound ArBr->ArPdBr ArB Arylboronic Acid ArB->ArPdOR

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)Br(L2) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [Ar-Pd(II)(HNR'R'')(L2)]+Br- ArPdBr->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)(NR'R'')(L2) ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArPdAmido->Product ArBr This compound ArBr->ArPdBr Amine R'R''NH Amine->ArPdAmine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA_r_)

While palladium-catalyzed reactions are highly effective, this compound can also undergo nucleophilic aromatic substitution (SNA_r_).[13] In this reaction, a nucleophile displaces the bromide leaving group. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the amino group, an electron-donating group, would typically deactivate the ring towards nucleophilic attack. However, the strong electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring can still allow for substitution to occur, particularly with strong nucleophiles.

The regioselectivity of nucleophilic attack on substituted pyrimidines is a key consideration. In general, positions 2, 4, and 6 of the pyrimidine ring are more activated towards nucleophilic attack due to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate.[14] While the bromine is at the 5-position, the overall electronic landscape of this compound can still permit substitution under appropriate conditions.

Stability and Handling

The stability of this compound is a critical factor for its successful storage and use in synthesis.

Chemical Stability

Halogenated pyrimidines are generally stable solids under standard laboratory conditions. However, they can be susceptible to degradation under certain conditions:

  • pH: Strong acidic or basic conditions should be avoided during storage and handling, as they can promote hydrolysis or other degradation pathways.

  • Light: As with many organic compounds, prolonged exposure to light can lead to decomposition. It is advisable to store this compound in amber vials or in the dark.[15]

  • Temperature: Elevated temperatures can accelerate decomposition. Storage in a cool, dry place is recommended.[15][16]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[17]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[15][16] It should be segregated from strong oxidizing agents, acids, and bases.[15]

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in readily available literature, general degradation pathways for pyrimidines can involve ring opening and subsequent decomposition.[18][19][20] Hydrolytic cleavage of the amino group or the carbon-bromine bond under harsh conditions is also a possibility.

Logical Relationship Diagram: Reactivity vs. Stability

Reactivity_Stability cluster_Reactivity Reactivity Profile cluster_Stability Stability Considerations Reactivity This compound Pd_Coupling Palladium-Catalyzed Cross-Coupling Reactivity->Pd_Coupling Favored SNAr Nucleophilic Aromatic Substitution Reactivity->SNAr Possible Application Diverse Functionalized Pyrimidines Pd_Coupling->Application Leads to SNAr->Application Leads to Stability Factors Affecting Stability Stability->Reactivity Influences pH pH Stability->pH Light Light Stability->Light Temp Temperature Stability->Temp Handling Proper Handling & Storage Handling->Stability Maintains

Sources

An In-depth Technical Guide to the Safe Handling and Storage of 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance and Sensitivity of 4-Amino-5-bromopyrimidine

This compound is a pivotal building block in medicinal chemistry and drug development, frequently employed in the synthesis of a diverse array of biologically active compounds. Its unique structure, featuring an electron-rich aminopyrimidine core and a reactive bromine substituent, makes it a versatile intermediate for creating complex molecular architectures. However, the very features that make this compound synthetically valuable also impart a degree of chemical sensitivity that necessitates meticulous handling and storage protocols. This guide, intended for laboratory personnel, provides a comprehensive overview of the safe handling and storage of this compound, grounded in an understanding of its chemical properties and potential hazards. The protocols outlined herein are designed to be self-validating systems, ensuring the integrity of the compound and the safety of the researcher.

Chemical and Physical Properties: A Foundation for Safe Practice

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary precautions.

PropertyValueSource
Molecular Formula C₄H₄BrN₃[1][2]
Molecular Weight 174.00 g/mol [1][2]
Appearance Yellow to yellow-green or cream to pale brown powder or crystalline powder[1]
Melting Point 241-243 °C (lit.)[1]
Solubility Soluble in organic solvents; decomposes in alcohol.[3]
InChI Key IIFAONYUCDAVGA-UHFFFAOYSA-N[1]

Hazard Analysis and Mechanistic Insights: The "Why" Behind the Precautions

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Beyond these immediate hazards, a deeper understanding of its chemical reactivity is crucial for anticipating and mitigating risks.

Incompatibility with Strong Oxidizing Agents

The aminopyrimidine ring is an electron-rich aromatic system, making it susceptible to oxidation. The primary amine substituent further enhances this reactivity. Strong oxidizing agents, such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), can react vigorously with this compound.

  • Mechanism of Oxidation: The lone pair of electrons on the amino group can be readily oxidized, potentially leading to the formation of nitroso or nitro compounds. The pyrimidine ring itself can also undergo oxidative degradation.[4] For instance, potassium permanganate is known to oxidize pyrimidine bases, leading to ring-opened products.[4] Reaction with strong oxidizers can be exothermic and may release hazardous gases.

Potential for Photochemical Degradation

Brominated aromatic compounds are known to be susceptible to photodegradation.[5][6][7][8] The carbon-bromine bond can be cleaved by ultraviolet (UV) radiation, leading to the formation of radical species.

  • Mechanism of Photodecomposition: Upon absorption of UV light, the C-Br bond can undergo homolytic cleavage, generating a pyrimidinyl radical and a bromine radical. These highly reactive radicals can then participate in a variety of secondary reactions, leading to the formation of impurities and degradation of the starting material. This process is often referred to as reductive debromination.[5] The presence of an amino group can further influence the photochemical stability of the molecule.

Thermal Decomposition

While this compound has a relatively high melting point, it will decompose at elevated temperatures.[9]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[10]

Detailed Handling Protocols: A Step-by-Step Guide to Safe Manipulation

Given its potential sensitivities, handling this compound requires a methodical approach to minimize exposure and preserve its chemical integrity.

Personal Protective Equipment (PPE)

Before handling, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves. Inspect gloves for any signs of damage before use.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Weighing and Transferring the Solid

The following protocol should be followed when weighing and transferring this compound, especially when handling larger quantities or for sensitive reactions.

  • Preparation:

    • Work in a well-ventilated chemical fume hood.[11]

    • Cover the work surface with absorbent paper to contain any spills.

    • Have all necessary equipment ready, including a clean, dry, and labeled receiving vessel, spatulas, and weighing paper.

  • Inert Atmosphere Handling (for highly sensitive applications):

    • For reactions that are highly sensitive to air and moisture, weighing and transfer should be performed in a glove box under an inert atmosphere (e.g., nitrogen or argon).[12]

    • If a glove box is not available, a glove bag can be used as a more economical alternative.[13]

  • Standard Weighing Procedure:

    • Tare a clean, dry weighing boat or paper on the analytical balance.

    • Carefully transfer the desired amount of this compound from the stock bottle to the weighing boat using a clean spatula.

    • Minimize the time the stock bottle is open to the atmosphere.

    • Record the weight.

    • Carefully transfer the weighed solid to the reaction vessel. A powder funnel can be used to prevent spillage.

    • Promptly and securely close the stock bottle.

  • Cleaning:

    • Wipe down the spatula and work surface with a damp cloth to remove any residual powder.

    • Dispose of any contaminated weighing paper, gloves, and absorbent paper in a designated chemical waste container.

    • Wash hands thoroughly with soap and water after handling the compound.

Comprehensive Storage Guidelines: Ensuring Long-Term Stability

Proper storage is critical to maintaining the purity and efficacy of this compound. The following guidelines are based on its chemical properties and potential for degradation.

Storage Conditions
  • Inert Atmosphere: To prevent potential degradation from atmospheric oxygen and moisture, store this compound under an inert atmosphere such as argon or nitrogen.[14] This is particularly important for long-term storage or for high-purity material intended for sensitive applications.

  • Protection from Light: Store the compound in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light. This will minimize the risk of photochemical decomposition.

  • Temperature: Store in a cool, dry, and well-ventilated place.[15] Refrigeration (2-8 °C) is recommended for long-term storage to slow down any potential degradation processes.

  • Container: The container should be clearly labeled with the chemical name, date received, and any hazard warnings.

Logical Workflow for Handling and Storage

The following diagram outlines the decision-making process and workflow for the safe handling and storage of this compound.

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Assess Risks and Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weighing and Transferring C->D E Inert Atmosphere Required? (e.g., for sensitive reactions) D->E F Use Glove Box or Glove Bag E->F Yes G Standard Benchtop Procedure in Fume Hood E->G No H Minimize Exposure Time F->H G->H I Clean Up and Decontaminate Work Area H->I J Select Appropriate Storage Container (Tightly Sealed, Amber Glass) I->J N Dispose of Waste in Accordance with Local Regulations I->N K Store Under Inert Atmosphere (Argon or Nitrogen) J->K L Store in a Cool, Dry, and Dark Place (Refrigeration Recommended) K->L M Clearly Label Container L->M

Caption: Logical workflow for the safe handling and storage of this compound.

Emergency Procedures: Preparedness for Unexpected Events

In the event of an accidental exposure or spill, the following first-aid measures should be taken immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Spills: In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a suitable container for disposal.

Conclusion: A Culture of Safety and Scientific Integrity

The safe and effective use of this compound in research and development hinges on a deep understanding of its chemical nature and a commitment to rigorous safety protocols. By not only following the procedures outlined in this guide but also understanding the scientific principles that underpin them, researchers can ensure the integrity of their experiments, the quality of their results, and, most importantly, their personal safety and the safety of their colleagues. A proactive approach to laboratory safety is an indispensable component of scientific excellence.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Altarawneh, M., Al-Harahsheh, M., & Dlugogorski, B. Z. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272.
  • Li, Y., Chen, J., & Zhang, S. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences, 23(18), 10768.
  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials.
  • Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines by One-Pot Reaction. (1999). HETEROCYCLES, 51(11), 2723-2728.
  • CN105153023B - The synthetic method of 2 amino, 4 bromopyridine - Google Patents. (n.d.).
  • Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 01019.
  • Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • AirClean Systems. (n.d.). Powder Handling.
  • National Institute of Standards and Technology. (n.d.). 4-Amino-5-bromo-2-hydroxypyrimidine. In NIST Chemistry WebBook.
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  • Zgliczyński, J. M., Stelmaszyńska, T., & Domański, J. (1971). Oxidation of amino acids and peptides in reaction with myeloperoxidase, chloride and hydrogen peroxide. Biochimica et Biophysica Acta (BBA) - Enzymology, 235(2), 419–424.
  • ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering.
  • Al-Maydama, H. M., Al-Aizari, A. A., & Al-Karbooly, G. A. (2013). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Journal of Applicable Chemistry, 2(6), 1591-1601.
  • Li, H., et al. (2016). Highly efficient redox reaction between potassium permanganate and 3,3′,5,5′-tetramethylbenzidine for application in hydrogen peroxide based colorimetric assays. Analytical Methods, 8(31), 6034-6038.
  • Figure S4. Hydrogen peroxide dependence of amino acid oxidation... - ResearchGate. (n.d.).
  • Liu, X., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 10(11), 1239.
  • Chemcasts. (n.d.). 2-Amino-5-bromopyrimidine (CAS 7752-82-1) Properties | Density, Cp, Viscosity.
  • Sies, H. (2022). Chemistry of Hydrogen Peroxide Formation and Elimination in Mammalian Cells, and Its Role in Various Pathologies. International Journal of Molecular Sciences, 23(15), 8221.

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An In-depth Technical Guide to the Safety and Hazards of 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to 4-Amino-5-bromopyrimidine

This compound is a halogenated pyrimidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structure, featuring an amino group and a bromine atom on the pyrimidine ring, makes it a versatile synthon for the development of various therapeutic agents. Notably, it is an inhibitor of thymidine phosphorylase, an enzyme overexpressed in several tumor types, highlighting its potential in oncology research.[1] Given its integral role in the synthesis of novel compounds, a thorough and nuanced understanding of its safety and hazard profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth analysis of the risks associated with this compound and outlines field-proven protocols for its safe handling, storage, and disposal.

Section 2: Physicochemical Properties and Hazard Identification

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. The key physicochemical characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₄BrN₃[2][3]
Molecular Weight 174.00 g/mol [2]
Appearance Yellow to yellow-green or cream to pale brown powder or crystalline powder[1]
CAS Number 1439-10-7[1][3][4]
Melting Point Not available
Boiling Point Not available
Storage Temperature -20°C is recommended for long-term storage[3]
Chemical Structure

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[4] The primary hazard is its acute oral toxicity.

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

  • Precautionary Statements:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

Section 3: Toxicological Profile

While comprehensive toxicological data is not fully available for this compound, the available information indicates that the primary route of concern is ingestion.[5] The toxicological properties have not been fully investigated, and therefore, it should be handled with care, assuming it may have other potential hazards.[5]

  • Acute Oral Toxicity: Classified as Category 4, meaning it is harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[4][5] It is classified as a Category 2 skin irritant.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5] It is classified as a Category 2 eye irritant.[4][5]

  • Inhalation: Not an expected route of exposure, but inhalation of dust should be avoided.[4][5]

  • Germ Cell Mutagenicity: No data available.[4][5]

  • Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[5]

  • Reproductive Toxicity: No data available.[5]

Section 4: Risk Assessment and Mitigation: A Practical Guide

A systematic approach to risk assessment involves identifying hazards, evaluating the likelihood and severity of harm, and implementing control measures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is crucial to prevent inhalation of any dust particles. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection and proper use of PPE are critical to prevent skin and eye contact.

PPE_Selection_Workflow start Handling this compound eye_protection Wear chemical safety goggles (EN 166 or OSHA 29 CFR 1910.133) start->eye_protection hand_protection Wear appropriate protective gloves (e.g., Nitrile rubber) start->hand_protection body_protection Wear a lab coat or other protective clothing start->body_protection respiratory_protection Is there a risk of dust inhalation? body_protection->respiratory_protection use_respirator Use a NIOSH/MSHA approved respirator for dusts (if not in a fume hood) respiratory_protection->use_respirator Yes end Proceed with handling respiratory_protection->end No (in fume hood) use_respirator->end

Caption: PPE selection workflow for handling this compound.

Detailed PPE Protocol:

  • Eye and Face Protection: Always wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber, to prevent skin exposure.[6] Inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard laboratory coat should be worn to protect against accidental skin contact.[4]

  • Respiratory Protection: While not typically required when using a fume hood, if there is a potential for dust generation outside of a contained system, a NIOSH/MSHA approved respirator for dusts should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize risk.

Handling:

  • Work Area: Conduct all weighing and transfer operations within a chemical fume hood to avoid dust inhalation.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[4]

  • Avoidance of Contact: Take care to avoid contact with eyes, skin, and clothing.[4]

  • Dust Formation: Minimize the generation of dust during handling.[4]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]

  • Incompatibilities: Store away from strong oxidizing agents.[8][9]

  • Temperature: For long-term stability, storage at -20°C is recommended.[3]

Section 5: Emergency Procedures

In the event of an emergency, a rapid and informed response is crucial.

Emergency_Response_Workflow start Emergency Situation exposure_type Type of Exposure? start->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye ingestion Ingestion exposure_type->ingestion Ingestion inhalation Inhalation exposure_type->inhalation Inhalation skin_action Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. skin_contact->skin_action eye_action Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. eye_contact->eye_action ingestion_action Rinse mouth. Call a POISON CENTER or doctor immediately. ingestion->ingestion_action inhalation_action Remove person to fresh air. Keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. inhalation->inhalation_action

Caption: Emergency response decision tree for this compound exposure.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Get medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical advice.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.[4]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[4] Rinse the mouth with water.[4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[7]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[4][7]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Section 6: Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7]

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.

Section 7: Conclusion

This compound is a valuable reagent in the field of drug discovery and development. While it presents manageable hazards, primarily acute oral toxicity and irritation to the skin and eyes, a comprehensive understanding of its properties and strict adherence to safety protocols are non-negotiable. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling, storage, and emergency procedures outlined in this guide, researchers can safely harness the synthetic potential of this important chemical intermediate.

References

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Aminopyrimidine.

Sources

Introduction: The Strategic Importance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-5-bromopyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. While a simple molecule, its structure is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The pyrimidine core is a fundamental component of nucleobases in DNA and RNA, making it a recurring motif in biologically active molecules. The strategic placement of an amino group at the 4-position and a bromine atom at the 5-position provides two distinct and highly valuable points for chemical modification.

The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The amino group can be a key hydrogen bond donor for target engagement or can be further functionalized. This dual functionality makes this compound a crucial intermediate in the synthesis of complex molecules, most notably potent kinase inhibitors for anticancer therapies.[1] It has also been identified as an inhibitor of thymidine phosphorylase, an enzyme over-expressed in many tumors and involved in metastasis, further cementing its role as a compelling starting point for the development of novel oncology therapeutics.[1][2]

This guide provides an in-depth exploration of the synthesis, chemical reactivity, and applications of this compound, offering field-proven insights and detailed protocols for researchers in drug development.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and safety profile is paramount before its use in any experimental setting.

Properties
PropertyValueSource
IUPAC Name 5-bromopyrimidin-4-amine[1][2]
Molecular Formula C₄H₄BrN₃[2][3]
Molecular Weight 174.00 g/mol [3]
CAS Number 1439-10-7[2]
Appearance Yellow to yellow-green or cream to pale brown powder/crystalline powder[2]
SMILES NC1=C(C=NC=N1)Br[3]
InChI Key IIFAONYUCDAVGA-UHFFFAOYSA-N[2][3]
Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

  • Hazard Classifications : Acute toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2).[4]

  • Signal Word : Warning.[3]

  • Hazard Statements : Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[4]

  • Precautionary Measures :

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Wear protective gloves, clothing, eye, and face protection.[4]

    • Use only in a well-ventilated area. Avoid breathing dust.[4]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • First Aid :

    • Ingestion : If swallowed, call a POISON CENTER or doctor. Rinse mouth.[4]

    • Skin Contact : Wash with plenty of soap and water. If irritation occurs, seek medical attention.[4]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]

Synthesis of this compound

The synthesis of substituted pyrimidines can be approached through various routes. A common and effective strategy involves the cyclization of intermediates in the presence of a brominating agent or the direct bromination of a pre-formed pyrimidine ring. One-pot methods are often favored for their efficiency and reduced workup steps.

A reported one-pot reaction for the synthesis of 4-bromopyrimidines involves the cyclization of N-(cyanovinyl)amidines under the influence of dry hydrogen bromide in dioxane.[5] This method provides a direct route to the brominated pyrimidine core in good yields.[5]

G cluster_synthesis Conceptual Synthetic Pathway start Pyrimidine Precursors (e.g., Amidines, 1,3-Dicarbonyls) intermediate Cyclization Intermediate start->intermediate Reaction (e.g., Condensation) product This compound intermediate->product Cyclization & Bromination (e.g., HBr/Dioxane or NBS)

Caption: Conceptual overview of this compound synthesis.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the distinct reactivity of its two functional groups. The C5-bromine is highly susceptible to palladium-catalyzed cross-coupling reactions, while the C4-amino group influences the ring's electronics and provides a site for further derivatization.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[6][7] For this compound, this reaction is the principal method for introducing aryl and heteroaryl substituents at the 5-position, a key step in building the core of many kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst : A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ is a classic and effective choice, modern systems often use a Pd(II) precatalyst like Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., in Pd-PEPPSI precatalysts).[8][9] These advanced ligands facilitate the oxidative addition step (the rate-limiting step for many aryl bromides) and promote the reductive elimination to afford the final product, often leading to higher yields and broader substrate scope.[9]

  • Base : A base is essential for the transmetalation step of the catalytic cycle.[7] It activates the organoboron species to form a more nucleophilic "ate" complex. The choice of base is critical; inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[7][8][9] K₃PO₄ is often a good choice for electron-rich heterocyclic halides.

  • Solvent : The reaction is typically run in aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with the addition of water to help dissolve the inorganic base and facilitate the formation of the active catalytic species.[7][8]

G cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants 1. Combine Reactants - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) Catalyst 2. Add Catalyst System - Pd Precatalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) Reactants->Catalyst Reaction 3. Reaction - Add Solvent (e.g., Dioxane/H₂O) - Heat under Inert Atmosphere (Ar/N₂) - Monitor by TLC/LC-MS Catalyst->Reaction Workup 4. Workup - Cool and Dilute - Aqueous Extraction Reaction->Workup Purification 5. Purification - Column Chromatography - Recrystallization Workup->Purification Product Final Product (5-Aryl-4-aminopyrimidine) Purification->Product

Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for installing a rigid alkynyl linker into a molecule, a common strategy in medicinal chemistry to probe binding pockets or to serve as a precursor for other functional groups.

Causality Behind Experimental Choices:

  • Catalyst System : The Sonogashira reaction uniquely employs a dual-catalyst system. A palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[10][11][12]

  • Role of Copper(I) : The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the palladium complex than the alkyne itself, significantly accelerating the reaction and allowing it to proceed under milder conditions.[12] It is crucial to add the CuI last, and in catalytic amounts, as excess copper can promote undesirable alkyne homocoupling (Glaser coupling).[12]

  • Base : An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is typically used.[12] It serves both to neutralize the HBr byproduct formed during the reaction and as the solvent in some cases.

  • Solvent : Anhydrous THF is a common solvent for this reaction.[12]

G cluster_workflow Sonogashira Coupling Workflow Reactants 1. Combine Reactants - this compound - Terminal Alkyne - Pd Catalyst (e.g., PdCl₂(dppf)) SolventBase 2. Add Solvent & Base - Anhydrous THF - Amine Base (e.g., NEt₃) Reactants->SolventBase CoCat 3. Add Co-Catalyst - Copper(I) Iodide (CuI) SolventBase->CoCat Reaction 4. Reaction - Stir under Inert Atmosphere (Ar/N₂) - Heat (e.g., 60 °C) - Monitor by TLC/LC-MS CoCat->Reaction Workup 5. Workup - Filter through Celite - Aqueous Extraction Reaction->Workup Purification 6. Purification - Column Chromatography Workup->Purification Product Final Product (5-Alkynyl-4-aminopyrimidine) Purification->Product

Caption: Step-by-step workflow for a typical Sonogashira coupling.

Applications in Drug Discovery

The derivatives of this compound are prevalent in modern drug discovery, particularly in oncology.

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of many kinases, and the substituents installed via cross-coupling reactions provide the potency and selectivity. Research has highlighted the use of this compound in designing potent inhibitors of Bcr/Abl tyrosine kinase, which is associated with chronic myeloid leukemia.[1]

G cluster_pathway Kinase Inhibition Mechanism Kinase Active Kinase Phosphorylated Phosphorylated Substrate (Signal Propagation) Kinase->Phosphorylated Phosphorylates Blocked No Phosphorylation (Signal Blocked) ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Conceptual diagram of competitive kinase inhibition.

Other Therapeutic Areas

Beyond kinase inhibition, this scaffold is used to synthesize a range of biologically active molecules. For example, it is a key intermediate in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[13]

Detailed Experimental Protocols

The following protocols are generalized, self-validating procedures based on established methodologies. Researchers should always first consult the specific literature for their target molecule and perform reactions on a small scale to optimize conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation : To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as powdered K₃PO₄ (3.0 eq).

  • Catalyst Addition : Add the palladium catalyst system, for example, Pd(OAc)₂ (2-5 mol%) and a suitable ligand like SPhos (4-10 mol%).

  • Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction : Seal the tube and heat the reaction mixture in an oil bath to 80-100 °C.

  • Monitoring : Stir vigorously and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup : Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Sonogashira Coupling
  • Preparation : In a dry reaction vial or flask, combine this compound (1.0 eq) and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%).

  • Solvent and Reagents : Add anhydrous THF, followed by the terminal alkyne (1.2-1.5 eq) and an amine base like triethylamine (NEt₃, 2.0-3.0 eq).[12]

  • Co-catalyst Addition : Stir the mixture for 10 minutes, then add solid copper(I) iodide (CuI, 1.5-10 mol%) last.[12]

  • Reaction : Briefly flush the vial with Argon, cap it tightly, and place it in an oil bath pre-heated to 60 °C.

  • Monitoring : Stir the reaction for 12-24 hours. The formation of a precipitate (triethylammonium bromide) is often an indicator of reaction progress.[12] Monitor for completion by TLC or LC-MS.

  • Workup : After completion, cool the reaction mixture and filter it through a plug of silica gel or celite, washing with ethyl acetate or dichloromethane.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel to isolate the desired 5-alkynylpyrimidine product.[12]

Conclusion

This compound is a testament to the power of strategically functionalized heterocyclic scaffolds in modern drug discovery. Its robust and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings provides a reliable and versatile platform for the synthesis of diverse and complex molecular architectures. For researchers and scientists in drug development, a deep understanding of the causality behind the experimental choices for this building block is essential for efficiently accessing novel chemical matter and accelerating the discovery of next-generation therapeutics.

References

  • Shishoo, C. J., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2721-2729.
  • This compound (C4H4BrN3) - PubChemLite. (n.d.). PubChemLite.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342.
  • 2-amino-5-bromopyrimidine - CAS Database. (n.d.). LookChem.
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sonogashira on 2,4-diamino-5-bromopyrimidine. (2006, November 16). Organic Preparations and Procedures Daily.
  • D'hooghe, M., et al. (2018). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. The Journal of Organic Chemistry, 83(7), 3746-3757.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Khan, I., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia.

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A Researcher's Guide to Sourcing 4-Amino-5-bromopyrimidine: From Supplier Qualification to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the integrity of starting materials is paramount. The selection of a chemical intermediate is not merely a transactional step but a critical decision that influences experimental outcomes, timelines, and the validity of research. 4-Amino-5-bromopyrimidine (CAS No. 1439-10-7) is a pivotal heterocyclic scaffold, extensively utilized as a synthetic intermediate for potent kinase inhibitors and other targeted therapeutics.[1] Its pyrimidine core, functionalized with strategically positioned amino and bromo groups, offers versatile sites for molecular elaboration through cross-coupling and other synthetic transformations.

This guide provides an in-depth technical framework for navigating the commercial landscape of this compound. It moves beyond a simple list of vendors to offer a comprehensive methodology for supplier evaluation, incoming quality control, and successful application in key synthetic protocols, ensuring that scientists can procure and utilize this critical reagent with confidence.

Part 1: The Commercial Landscape: Evaluating Suppliers of this compound

The commercial availability of this compound is broad, ranging from large, well-known catalog companies to specialized manufacturers. However, the level of quality assurance, documentation, and consistency can vary significantly. For the discerning researcher, especially in a drug development context, the choice of supplier must be a data-driven process.

Key Supplier Quality Metrics
  • Purity and Analytical Transparency: The stated purity is a primary consideration. Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. This document is crucial as it details the specific lot's purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and confirms the structure, often via ¹H NMR spectroscopy.[1][2] Be wary of suppliers who provide only a catalog purity value without lot-specific data. For instance, some large distributors may offer certain compounds "as-is," with the buyer assuming full responsibility for confirming identity and purity.[3][4] This may be acceptable for early-stage, exploratory work but carries significant risk for later-stage development.

  • Consistency and Manufacturing Control: For long-term projects or scale-up campaigns, batch-to-batch consistency is critical. A supplier with robust manufacturing controls (e.g., ISO 9001 certification) is more likely to provide a consistent product. Direct manufacturers or suppliers with strong manufacturer relationships often offer better traceability and consistency than resellers who may source from various unverified producers.

  • Documentation and Support: The availability of comprehensive documentation, including Safety Data Sheets (SDS) and CoAs, is a hallmark of a reliable supplier.[1][2] The SDS provides critical information on safe handling, storage, and disposal. Furthermore, access to technical support scientists can be invaluable for troubleshooting or obtaining additional analytical information.

Comparison of Representative Commercial Suppliers

The following table summarizes offerings for this compound from a selection of commercial suppliers. This is not an exhaustive list but represents the typical range of available options. Researchers should always obtain lot-specific CoAs for direct comparison before purchase.

Supplier CategoryRepresentative Supplier(s)Typical Stated PurityAnalytical Method on CoA/Spec SheetKey Considerations
Major Chemical Catalogs Thermo Fisher Scientific (Alfa Aesar), Sigma-Aldrich (Merck)≥97.5% - 98%[3][5]HPLC or GC[1][2][5]Broad availability and easy ordering. Quality can vary; some products are sold "as-is" without lot-specific analysis.[4]
Specialty Building Block Suppliers BenchChem, BLD PharmTypically ≥97%Often provide detailed, lot-specific CoAs with NMR and GC/HPLC data.Focus on intermediates for medicinal chemistry; may offer deeper technical data.
Manufacturers NINGBO INNO PHARMCHEM CO.,LTD.Can meet custom specifications (e.g., >99%)Full analytical package available upon request.Direct sourcing can provide cost benefits and high consistency for scale-up.[4]

Part 2: From Procurement to Benchtop: A Validated Workflow

Sourcing a chemical is only the first step. A self-validating system ensures that the material received is suitable for its intended use. This involves a clear procurement process and a robust incoming quality control (QC) protocol.

Procurement and Initial Verification Workflow

The following diagram illustrates a logical workflow from supplier identification to the release of the material for experimental use.

ProcurementWorkflow cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Incoming QC cluster_2 Decision SupplierID Identify Potential Suppliers RequestCoA Request Lot-Specific CoAs SupplierID->RequestCoA CompareData Compare Purity, Impurities, & Price RequestCoA->CompareData SelectSupplier Select Supplier & Place Order CompareData->SelectSupplier Receive Receive Material & Documentation SelectSupplier->Receive Material Shipment Visual Visual Inspection (Color, Form) Receive->Visual AssignID Assign Internal Lot Number Visual->AssignID QC_Test Perform QC Testing (NMR, HPLC) AssignID->QC_Test CompareSpec Compare Results to CoA & Internal Specs QC_Test->CompareSpec Release Release for Use CompareSpec->Release PassFail Pass? CompareSpec->PassFail PassFail->Release Yes Reject Reject & Contact Supplier PassFail->Reject No

Caption: Workflow for sourcing and qualifying this compound.

Detailed Incoming Quality Control (QC) Protocol

It is incumbent upon the researcher to independently verify the identity and purity of the received material. This protocol provides a standard methodology for this verification.

Objective: To confirm the identity and determine the purity of an incoming batch of this compound.

Methods:

  • Identity Confirmation: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh ~5 mg of the this compound sample.

    • For NMR analysis , dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • For HPLC analysis , dissolve the sample in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a ~0.5 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Procedure: Acquire a standard proton NMR spectrum.

    • Acceptance Criteria: The resulting spectrum must be consistent with the structure of this compound. Key expected signals include two distinct singlets for the pyrimidine protons and a broad singlet for the amino protons. The chemical shifts and integration values should match reference spectra.

  • RP-HPLC Purity Analysis:

    • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.[6]

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6][7]

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.[7]

      • Column Temperature: 30 °C.[7]

      • Detection Wavelength: 254 nm.[6]

      • Injection Volume: 10 µL.

    • Analysis: Inject the prepared sample solution. Calculate the purity by the area percent normalization method.

    • Acceptance Criteria: The purity should be ≥ 98.0% (or as required by the specific research needs). The result should be in agreement with the value reported on the supplier's CoA.

Part 3: Synthetic Application: Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorses in modern medicinal chemistry for constructing C-C and C-N bonds, respectively.[8][9][10]

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.

Reaction: this compound + Arylboronic Acid → 4-Amino-5-arylpyrimidine

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[11]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)[11]

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)[10][11]

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen).

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base (K₂CO₃), and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[11][12]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The mechanism of the Suzuki coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

SuzukiMechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)-Br(L₂) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R-B(OH)₂ Base pd_r_complex Ar-Pd(II)-R(L₂) transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Ar-R red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The successful use of this compound in research and development hinges on a diligent approach to sourcing and qualification. By moving beyond catalog descriptions and implementing a rigorous verification process, researchers can mitigate risks associated with material quality, ensuring the reliability and reproducibility of their synthetic efforts. Understanding the key quality attributes of this versatile building block and applying robust QC and synthetic protocols will ultimately accelerate the path to discovering the next generation of therapeutics.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 25(23), 5735.
  • PubChem. (n.d.). 5-Bromopyrimidine.
  • PubMed. (2012). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Clinica Chimica Acta, 413(19-20), 1546-52.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (2024). Suzuki coupling for protein modification.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2329–2339.
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2993.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6683833.
  • eScholarship. (2023). tags to detect amino acids in complex mixtures using NMR spectroscopy.

Sources

An In-depth Technical Guide to the Purity Analysis of 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous scientific scrutiny. 4-Amino-5-bromopyrimidine stands as a crucial building block, an intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). Its structural integrity and purity are not mere quality metrics; they are foundational pillars upon which the safety and efficacy of the final drug product are built. The presence of even trace-level impurities—be they residual starting materials, by-products, or degradants—can have profound implications, potentially altering the pharmacological profile or introducing toxicity.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of methods to provide a holistic framework for the purity analysis of this compound. Herein, we will explore the causality behind methodological choices, establish self-validating analytical systems, and ground our protocols in authoritative standards, ensuring that every facet of the analysis is robust, reliable, and compliant with global regulatory expectations.

Foundational Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of this compound necessitates an orthogonal approach, where the strengths of different methods are leveraged to create a detailed and validated purity profile. The primary workhorse for quantitative analysis is High-Performance Liquid Chromatography (HPLC) due to its high resolution and sensitivity.[1] This is complemented by Gas Chromatography (GC) for volatile impurities, Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight determination and structural elucidation of unknown peaks.

cluster_0 Core Purity Assessment cluster_1 Structural Confirmation & Identification cluster_2 Method Validation & Stability HPLC HPLC-UV (Quantitative Assay, Impurity Profiling) MS LC-MS/MS (Impurity ID, Fragmentation) HPLC->MS Provides Separation For Validation ICH Q2(R2) Validation HPLC->Validation Primary Data For GC GC-FID/MS (Volatile & Residual Solvents) GC->Validation Validates For Specific Impurities NMR NMR (1H, 13C) (Identity, Structural Elucidation) NMR->MS Confirms Structure Of Forced_Deg Forced Degradation (Stability-Indicating Method) Forced_Deg->HPLC Challenges Method Specificity

Caption: Integrated workflow for this compound purity analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Cornerstone

Reversed-phase HPLC (RP-HPLC) is the preeminent technique for determining the purity and assay of this compound. The method separates compounds based on their hydrophobicity. Given the polar amino group and the aromatic pyrimidine ring, a C18 column provides an excellent stationary phase for retaining and separating the main component from its potential impurities.

Causality in Method Development:
  • Column Choice: A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention, which is ideal for separating aromatic compounds like pyrimidine derivatives.[1]

  • Mobile Phase: A buffered aqueous mobile phase (e.g., with phosphate or acetate) is used to control the ionization state of the amino group, ensuring consistent retention times. Acetonitrile is a common organic modifier due to its low UV cutoff and viscosity.

  • Detection: UV detection is highly effective as the pyrimidine ring is a strong chromophore. A wavelength around 254 nm is typically suitable for detection.[1][2]

  • Gradient Elution: A gradient elution (where the proportion of the organic solvent is increased over time) is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.[1]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      25 80
      30 80
      31 10

      | 35 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: A 50:50 mixture of Acetonitrile and Water.

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (approx. 0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. The theoretical plates should be ≥ 2000.[3]

  • Analysis:

    • Inject the diluent (as a blank), followed by the Standard and Sample solutions.

    • Calculate the percentage purity using the area normalization method, and the assay against the reference standard.

Identification of Impurities: Synthesis, Degradation, and Characterization

A robust purity analysis requires an understanding of potential impurities. These can arise from the synthesis process (process-related impurities) or from degradation of the substance over time (degradants).

Potential Process-Related Impurities:

The synthesis of this compound often involves the bromination of 4-aminopyrimidine or related precursors.[4][5] This can lead to several predictable impurities.

Impurity NamePotential OriginTypical Analytical Observation
4-AminopyrimidineUnreacted starting materialElutes earlier than the main peak in RP-HPLC due to higher polarity.
4-Amino-2,5-dibromopyrimidineOver-brominationElutes later than the main peak in RP-HPLC due to increased hydrophobicity. Shows characteristic isotopic pattern for two bromine atoms in MS.
5-BromopyrimidineDeamination of the starting material or productDifferent retention time and UV spectrum.
Isomeric Impurities (e.g., 2-Amino-5-bromopyrimidine)Non-selective synthesis or rearrangementMay co-elute or be closely eluted. Requires careful method development. MS fragmentation and NMR are key for differentiation.[6][7]
Forced Degradation Studies:

To develop a truly "stability-indicating" analytical method, forced degradation studies are essential.[8][9] These studies intentionally stress the sample to generate potential degradation products, ensuring the analytical method can separate them from the main peak.[9][10]

G cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis & Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal (e.g., 80°C, solid state) Thermal->Stressed_Samples Photo Photolytic (ICH Q1B light exposure) Photo->Stressed_Samples API_Sample This compound Sample API_Sample->Acid Expose to API_Sample->Base Expose to API_Sample->Oxidation Expose to API_Sample->Thermal Expose to API_Sample->Photo Expose to HPLC_Analysis Analyze via HPLC-PDA Stressed_Samples->HPLC_Analysis Peak_Purity Assess Peak Purity (PDA Detector) HPLC_Analysis->Peak_Purity Evaluate Method_Validated Stability-Indicating Method Confirmed Peak_Purity->Method_Validated If all degradants are resolved

Caption: Workflow for a forced degradation study.

Characterization Techniques:
  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides the molecular weight of eluting peaks. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a powerful diagnostic tool for identifying bromine-containing compounds and impurities.[11] Fragmentation patterns (MS/MS) can further help in structural elucidation.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for unambiguous structure confirmation.[14][15] For this compound, 1H NMR would show distinct signals for the protons on the pyrimidine ring and the amino group. The chemical shifts and coupling patterns can confirm the substitution pattern and differentiate it from isomers.[15]

Method Validation: Ensuring Trustworthiness and Compliance

Once a suitable analytical method is developed, it must be validated to prove it is fit for its intended purpose. The validation process is rigorously defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[16][17][18]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are the primary tool for demonstrating specificity.[3][8]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of test results to the true value. This is often determined by spiking the sample matrix with known quantities of the analyte (or impurity standard) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. This is assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[3][16]

Validation ParameterTypical Acceptance Criteria for an Impurity Method
Specificity Peak purity index > 0.999; baseline resolution between analyte and degradants.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80.0% - 120.0%
Precision (% RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 8.0%
LOQ Signal-to-Noise ratio ≥ 10; demonstrate acceptable precision and accuracy.
Robustness System suitability parameters must pass under all varied conditions.

Conclusion: A Commitment to Quality

The purity analysis of this compound is a multi-faceted process that forms the bedrock of quality control in pharmaceutical manufacturing. It is an endeavor that demands more than just instrumentation; it requires a deep understanding of chemical principles, a strategic application of orthogonal analytical techniques, and an unwavering commitment to the principles of validation and regulatory compliance. By integrating high-resolution separation techniques like HPLC with powerful characterization tools such as MS and NMR, and by rigorously challenging our methods through forced degradation and validation, we can ensure the integrity of this vital intermediate. This, in turn, safeguards the quality, safety, and efficacy of the final drug products that ultimately reach patients.

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Tsuchiya, M., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. [Link]
  • American Chemical Society. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. [Link]
  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant....
  • Semantic Scholar. (n.d.). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
  • BioProcess International. (2010).
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Science.gov. (n.d.). forced degradation study: Topics.
  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • University of Washington. (n.d.). GENERAL HPLC METHODS.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
  • National Institutes of Health. (2022).
  • PubChem. (n.d.). 5-Bromopyrimidine.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
  • National Institutes of Health. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Pharmaceuticals. [Link]
  • Arkat USA. (2008).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON IMPURITY PROFILE OF DRUGS. [Link]
  • eScholarship. (2023). tags to detect amino acids in complex mixtures using NMR spectroscopy.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-5-bromopyrimidine (CAS No. 1439-10-7) is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and drug discovery. Its strategic placement of an amino group and a bromine atom on the pyrimidine core makes it a versatile intermediate for synthesizing a wide range of more complex molecules, particularly those designed to interact with biological targets. Notably, it is recognized as an inhibitor of thymidine phosphorylase, an enzyme over-expressed in various tumor types and implicated in metastasis[1]. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on practical, verifiable information to ensure safe handling, appropriate experimental design, and accurate interpretation of results.

Core Chemical and Physical Properties

A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of its effective utilization in a research and development setting. These parameters dictate everything from storage conditions to the choice of solvents for reactions and analytical characterization. The known properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1439-10-7[1][2]
Molecular Formula C₄H₄BrN₃[1][2]
Molecular Weight 174.00 g/mol
IUPAC Name 5-bromopyrimidin-4-amine[1][2]
Melting Point 207-211 °C[3]
Boiling Point (Predicted) 282.2 ± 20.0 °C at 760 mmHg[3]
Density (Predicted) 1.8 ± 0.1 g/cm³[3]
Flash Point (Predicted) 124.5 ± 21.8 °C[3]

Physical Appearance and Form

In a laboratory setting, the initial visual inspection of a chemical is the first line of quality control. Any deviation from the expected appearance can be an indicator of impurity, degradation, or incorrect identity.

This compound is consistently supplied as a solid material. Commercial sources describe its physical form as a powder or crystalline powder .[1][2] The crystalline nature suggests a regular, ordered arrangement of the molecules in the solid state, which is consistent with its relatively high melting point.

The color of the compound can exhibit some variability, which may be dependent on the manufacturer, purity, and particle size of the powder. The reported color ranges from yellow to yellow-green or cream to pale brown .[1][2] Researchers should document the color of the received material and consider it as part of the initial characterization. A significant deviation from this color range, or the presence of dark particulates, could warrant further purity analysis before use.

Solubility Profile: A Practical Approach

The solubility of a compound is a critical parameter that influences its utility in synthesis, formulation, and biological assays. Currently, the publicly available data for this compound's solubility is limited. It is reported to be "slightly soluble" in water, a qualitative description that necessitates further experimental determination for quantitative applications.

Causality Behind Solubility Determination

For a compound like this compound, which possesses both a hydrogen-bond-donating amino group and a heterocyclic ring capable of hydrogen bonding, its solubility is a complex interplay of lattice energy (in the crystal) and solvation energy. The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for dissolving such compounds due to their ability to disrupt these intermolecular forces.

Self-Validating Protocol for Solubility Assessment

In the absence of comprehensive solubility data, a systematic experimental approach is required. The following protocol provides a reliable method for determining the approximate solubility of this compound in various laboratory solvents. This process is self-validating as it relies on direct observation and measurement.

Objective: To estimate the solubility of this compound in a given solvent at room temperature.

Materials:

  • This compound

  • A selection of solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Water)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Micro-pipettes

Methodology:

  • Preparation: Accurately weigh a specific amount of this compound (e.g., 5 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a precise, small volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes. Visual inspection is key: observe if all the solid has dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL). Repeat the agitation step.

  • Equilibration: Continue adding solvent incrementally until the solid is completely dissolved. If dissolution is slow, the sample can be stirred or left on a rotator for an extended period (e.g., 1-2 hours) to ensure it reaches equilibrium.

  • Calculation: Once the solid is fully dissolved, calculate the approximate solubility. For example, if 5 mg of the compound dissolved in a final volume of 500 µL (0.5 mL), the solubility is approximately 10 mg/mL.

  • Documentation: Record the final concentration and the solvent used. Repeat for each solvent of interest.

This methodical approach ensures that researchers can generate their own reliable, application-specific solubility data.

Structural Characterization: An Evidence-Based Perspective

Confirming the structure and purity of a starting material is a non-negotiable step in any scientific endeavor. This is typically achieved through a combination of crystallographic and spectroscopic techniques.

Crystalline Structure

As of early 2026, a search of the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule crystal structures, reveals no public record for the crystal structure of this compound (CAS 1439-10-7). This indicates that the single-crystal X-ray diffraction data, which would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecule, is not publicly available. The lack of this data means that researchers cannot rely on crystallographic information for absolute confirmation of the structure and must instead depend on a combination of other analytical techniques.

Expected Spectroscopic Signature

While verified, publicly available spectra for this compound are not readily found, we can predict the expected features based on its chemical structure and by drawing comparisons with structurally similar compounds. The following sections outline the anticipated spectral characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Two signals should appear in the aromatic region for the two protons on the pyrimidine ring. The proton at position 6 (adjacent to the amino group) and the proton at position 2 would likely appear as singlets. The amino (-NH₂) protons would typically present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The carbon atom bonded to the bromine (C5) and the carbon atom bonded to the amino group (C4) will have their chemical shifts significantly influenced by these substituents. The other two ring carbons (C2 and C6) will also have characteristic shifts.

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

  • C=N and C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

  • C-Br Stretching: A weaker absorption in the lower frequency region (typically below 700 cm⁻¹) corresponding to the carbon-bromine bond.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺). A key feature to look for is the characteristic isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This provides a strong confirmation of the presence of a single bromine atom in the molecule.

Recommended Workflow for Material Verification

To ensure the identity and purity of a newly acquired batch of this compound, a systematic workflow is essential. The following diagram illustrates a logical sequence of steps for the initial characterization and qualification of the material.

G cluster_0 Phase 1: Initial Receipt & Inspection cluster_1 Phase 2: Physical & Analytical Confirmation cluster_2 Phase 3: Data Analysis & Qualification A Receive Material (CAS: 1439-10-7) B Visual Inspection (Check Color & Form) A->B C Documentation Review (CoA, Purity) B->C D Melting Point Determination C->D E Solubility Test (e.g., in DMSO) C->E F Acquire Spectroscopic Data (NMR, MS, IR) C->F G Compare Melting Point to Literature Value D->G H Analyze Spectra for Expected Features F->H I Confirm Purity (e.g., by HPLC or NMR integration) F->I G->H H->I J Material Qualified for Use I->J Data Conforms K Quarantine & Investigate I->K Discrepancy Found

Caption: Workflow for the verification of this compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Safety Precautions: this compound is classified as harmful if swallowed and causes skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It should be kept away from strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate whose physical form is typically a yellow to brown crystalline powder. While comprehensive public data on its solubility and crystal structure is limited, this guide provides a robust framework for its practical handling and characterization in a research environment. By following systematic protocols for solubility determination and employing a multi-technique approach to spectroscopic analysis, researchers can confidently verify the identity and purity of this compound, ensuring the integrity and success of their scientific endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.

Sources

Methodological & Application

Mastering the Suzuki Coupling of 4-Amino-5-bromopyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of 4-Amino-5-arylpyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[2][3] Specifically, the coupling of 4-amino-5-bromopyrimidine with various boronic acids or esters provides a direct route to 4-amino-5-arylpyrimidines. These structures are critical intermediates in the synthesis of kinase inhibitors and other targeted therapeutics, making the optimization and reliable execution of this reaction a paramount concern for researchers in the pharmaceutical and biotechnology sectors.[4]

This guide provides a comprehensive overview, field-proven protocols, and troubleshooting advice for performing the Suzuki coupling on the this compound substrate. We will delve into the mechanistic nuances, explain the rationale behind the selection of reagents and conditions, and offer a self-validating protocol designed for reproducibility and high yield.

The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The electron-rich nature of the aminopyrimidine can make this step more challenging compared to electron-deficient systems.[7]

  • Transmetalation: The organic group from the boronic acid (or its activated borate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

A key challenge with the this compound substrate is the potential for the exocyclic amino group to coordinate to the palladium catalyst. This coordination can act as a poison, inhibiting catalytic activity and leading to low or no conversion.[9] The selection of appropriate ligands is therefore critical to mitigate this effect and ensure an efficient reaction.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product R¹-R² (Coupled Product) TM_Complex->Product Reductive Elimination ArylHalide R¹-X (this compound) BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) caption Fig 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Fig 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocol for the Suzuki Coupling of this compound

This protocol is designed as a robust starting point. Optimization of temperature, base, or solvent may be required for particularly challenging boronic acids. The key to success with this substrate is the careful selection of the catalyst system and rigorous exclusion of oxygen.

I. Reagents and Equipment
  • Substrates: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)

  • Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (10 mol%) or XPhos (10 mol%).[9] Alternatively, a pre-formed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%) can be effective.[10]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground.[11][12]

  • Solvent: A degassed mixture of 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v).[5][12]

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.

II. Experimental Workflow

Workflow start Start: Assemble Flame-Dried Glassware reagents Add Solids: - this compound - Boronic Acid - Base (e.g., K₂CO₃) - Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) reagents->inert solvent Add Degassed Solvent (Dioxane/H₂O) via Syringe inert->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete? workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with Organic Solvent monitor->workup Complete? purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: Fig 2: Experimental workflow for the Suzuki coupling protocol.

III. Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground potassium carbonate (2.0 equiv).[13]

  • Catalyst Addition: To the flask, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 10 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure all oxygen is removed.[9] Maintaining an inert atmosphere is critical to prevent catalyst decomposition and homocoupling of the boronic acid.[6]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: With vigorous stirring, heat the reaction mixture to 80-100 °C. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[14]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure 4-amino-5-arylpyrimidine product.[13]

Comparative Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the reaction outcome. The following table summarizes conditions reported for Suzuki couplings on various pyrimidine scaffolds, providing a basis for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Substrate TypeYield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-805-(4-bromophenyl)-4,6-dichloropyrimidine60-90[11][12]
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O802,4-dichloropyrimidine70-95[15]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O802-bromo-3-picoline82[2]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF902-chloro-quinoline75-85[2]
Pd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (3)Dioxane/H₂O85Iodo-compound~53[16]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Inhibition/Poisoning: The 4-amino group is coordinating to the Pd center.[9]Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or other Buchwald ligands) to promote the catalytic cycle over inhibition. Consider protecting the amine group (e.g., with Boc), though this adds synthetic steps.
Ineffective Catalyst System: The chosen catalyst/ligand is not active enough for this specific substrate combination.Screen alternative palladium sources (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) and ligands.[10][13]
Poor Reagent Quality: The boronic acid may have decomposed (protodeboronation); the base may be hydrated or of poor quality.Use fresh, high-purity boronic acid. Ensure the base is anhydrous and finely powdered.
Significant Homocoupling of Boronic Acid Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of the boronic acid.[6]Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas throughout.
Premature Catalyst Decomposition: Pd(II) species can promote homocoupling.Use a pre-catalyst or ensure the Pd(0) source is of high quality.
Protodeboronation of Starting Material Excess Water or Acidity/Basicity: The boronic acid reverts to the corresponding arene.Use a carefully controlled amount of water in the solvent system. Screen different bases; sometimes a weaker base like K₂CO₃ is preferable to a stronger one like Cs₂CO₃ if protodeboronation is an issue.[8]
Formation of Unidentified Byproducts Side Reactions: The substrate or product may be unstable at the reaction temperature.Attempt the reaction at a lower temperature for a longer duration.
Impure Starting Materials: Contaminants in the starting materials may lead to side reactions.Re-purify starting materials before use.

References

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5193. [Link]
  • Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
  • Narvaez, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3481. [Link]
  • Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. [Link]
  • Spletstoser, J. T., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 19(6), 1334–1337. [Link]
  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Bakus, R. C., et al. (2015). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. Polymer Chemistry, 6(32), 5841-5849. [Link]
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-—Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • Lima, F., et al. (2020). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions.

Sources

Application Notes & Protocols: 4-Amino-5-bromopyrimidine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Aminopyrimidine Scaffold

In the landscape of modern drug discovery, particularly in the pursuit of novel protein kinase inhibitors, the pyrimidine core stands out as a "privileged scaffold."[1] Its prevalence is rooted in its ability to mimic the adenine base of ATP, enabling it to function as an effective "hinge-binding" motif that anchors inhibitors within the ATP-binding site of kinases.[2][3] The pyrimidine scaffold is a cornerstone in numerous FDA-approved drugs, demonstrating its therapeutic significance and versatility.[2][3][4]

Among the vast array of pyrimidine-based building blocks, 4-amino-5-bromopyrimidine has emerged as a particularly strategic and versatile intermediate for medicinal chemists. This molecule is ingeniously bifunctional:

  • The 4-amino group serves as a potent hydrogen bond donor, forming critical interactions with the backbone amide residues of the kinase hinge region, a conserved feature across the kinome.[2] This interaction is fundamental for achieving high-affinity binding for both Type I and Type II inhibitors.[5][6][7]

  • The 5-bromo substituent acts as a reliable and versatile synthetic handle. Its position on the electron-deficient pyrimidine ring makes it highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical moieties to explore the different sub-pockets of the kinase active site, thereby enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of this compound as a building block. We will detail field-proven protocols for its chemical modification and discuss the strategic rationale behind its application in the design of next-generation kinase inhibitors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the properties of this compound is essential for its effective utilization in synthesis.

PropertyValue
IUPAC Name 5-bromopyrimidin-4-amine[1]
CAS Number 1439-07-2
Molecular Formula C₄H₄BrN₃
Molecular Weight 174.00 g/mol
Appearance Off-white to light yellow crystalline powder
Structure Chemical structure of this compound

Reactivity Insights: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature enhances the reactivity of the C5-Br bond towards oxidative addition by a palladium(0) catalyst, which is the crucial first step in most cross-coupling reactions. The 4-amino group, while a potential site for side reactions, is generally stable under the standard conditions for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it an ideal anchor point for kinase hinge binding.

Core Synthetic Methodologies: Diversification at the C5 Position

The strategic power of this compound lies in its capacity for diversification through robust and scalable cross-coupling reactions. Below are detailed protocols for the three most critical transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for introducing aryl and heteroaryl substituents. This is fundamental for building inhibitors that can access the hydrophobic regions adjacent to the ATP-binding site, often a key strategy for achieving selectivity and potency.[8][9]

Causality Behind Protocol Choices:
  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for a wide range of substrates.[10][11]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required for the transmetalation step, activating the boronic acid.[9][12] The choice of base can be critical to avoid decomposition of sensitive substrates.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used.[9] Water is essential for dissolving the inorganic base and facilitating the catalytic cycle. The system must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Generalized Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add this compound (1.0 eq), Arylboronic acid (1.2 eq), and Base (2.5 eq) to a dry Schlenk flask. B 2. Evacuate and backfill flask with inert gas (e.g., Argon) 3x. A->B C 3. Add Pd(PPh₃)₄ (5 mol%) and degassed solvent (e.g., Dioxane/H₂O 4:1). B->C D 4. Heat mixture to 85-95 °C with vigorous stirring. C->D E 5. Monitor progress by TLC or LC-MS (typically 4-12 hours). D->E F 6. Cool, dilute with EtOAc, and wash with H₂O and brine. E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify by flash column chromatography. G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[9]

  • Inert Atmosphere: Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[9]

  • Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-5-arylpyrimidine.[9]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling introduces a rigid alkynyl linker at the C5 position, a valuable strategy for probing deep, narrow channels within the kinase active site or for creating precursors for more complex heterocyclic systems.[13][14]

Causality Behind Protocol Choices:
  • Catalysts: This reaction uniquely requires a dual-catalyst system. A palladium(0) complex (often formed in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is essential for forming the reactive copper(I) acetylide intermediate.[13][14][15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[13]

  • Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to ensure solubility of all components and to prevent unwanted side reactions with water.[13]

Generalized Protocol for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%) to a dry Schlenk flask. B 2. Evacuate and backfill flask with inert gas (e.g., Argon) 3x. A->B C 3. Add anhydrous solvent (e.g., THF), followed by base (e.g., Et₃N, 2.5 eq). B->C D 4. Add terminal alkyne (1.2 eq) dropwise. C->D E 5. Stir at room temperature to 60 °C. Monitor by TLC or LC-MS. D->E F 6. Filter off salts, concentrate filtrate. E->F G 7. Dilute with EtOAc, wash with aq. NH₄Cl, H₂O, and brine. F->G H 8. Dry, concentrate, and purify by column chromatography. G->H

Caption: Experimental workflow for the Sonogashira coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (5-10 mol%).[13]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times.[13]

  • Reagent Addition: Add an anhydrous solvent such as THF, followed by an amine base like triethylamine (2.0-3.0 eq).[13]

  • Substrate Addition: Add the terminal alkyne (1.1 - 1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Isolation: Separate the organic layer. Wash sequentially with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the 5-alkynylpyrimidine derivative.

Buchwald-Hartwig Amination: Installing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing the introduction of primary or secondary amines at the C5 position.[16][17] This modification is crucial for enhancing aqueous solubility, improving cell permeability, and creating new hydrogen bond interactions with the target kinase.

Causality Behind Protocol Choices:
  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and the final reductive elimination steps. Ligands like XPhos, SPhos, or BINAP are commonly used in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[17][18]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine nucleophile without competing in the reaction.[16]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[16]

Generalized Protocol for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. In a glovebox, add Pd precursor (2 mol%), ligand (4 mol%), and base (NaOtBu, 1.4 eq) to a dry reaction tube. B 2. Add this compound (1.0 eq) and the desired amine (1.2 eq). A->B C 3. Add anhydrous solvent (e.g., Toluene). B->C D 4. Seal the tube and heat to 80-110 °C with vigorous stirring. C->D E 5. Monitor reaction until completion by LC-MS. D->E F 6. Cool, quench with sat. aq. NH₄Cl. E->F G 7. Extract with EtOAc, wash with brine, dry, and concentrate. F->G H 8. Purify by column chromatography or preparative HPLC. G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: This reaction is highly sensitive to air and moisture; setup in a glovebox is strongly recommended. To a dry, sealable reaction tube, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and sodium tert-butoxide.[16]

  • Substrate Addition: Add this compound (1.0 eq) and the primary or secondary amine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application in Rational Kinase Inhibitor Design

The derivatives synthesized from this compound are designed to interact specifically with the kinase ATP-binding site.

The Critical Hinge Interaction

The 4-aminopyrimidine core is the foundational element responsible for affinity. It typically forms two or three key hydrogen bonds with the backbone of the kinase hinge region, mimicking the natural binding of ATP. This bidentate interaction provides a strong anchor for the inhibitor.

Caption: H-bond interactions between the 4-aminopyrimidine core and the kinase hinge.

Structure-Activity Relationship (SAR) Driven by C5-Substitution

The true power of this building block comes from the ability to modulate the inhibitor's properties through the substituent installed at the C5 position.

Coupling ReactionC5-SubstituentTypical Design Goal
Suzuki-Miyaura Aryl / HeteroarylTarget hydrophobic pockets; enhance selectivity; introduce vectors for further modification.
Sonogashira AlkynylAct as a rigid linker to probe deep channels; access unique binding vectors.
Buchwald-Hartwig AminoImprove solubility and ADME properties; form additional H-bonds with the protein.

For example, the synthesis of potent Bcr/Abl tyrosine kinase inhibitors has been achieved using bromopyrimidine analogues, where diversification at the C5 position was key to achieving significant cytotoxic activity against cancer cell lines.[1][19]

Protocol: In Vitro Kinase Activity Profiling

Once a library of inhibitors has been synthesized, it is crucial to determine their potency (IC₅₀) and selectivity. The ADP-Glo™ Kinase Assay is a common, robust method for measuring kinase activity.

Principle of the ADP-Glo™ Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is stopped, and remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate light. The amount of light is directly proportional to the kinase activity, and a decrease in signal indicates inhibition.[20]

Generalized Protocol for IC₅₀ Determination

Kinase_Assay_Workflow A 1. Prepare serial dilutions of test inhibitor in DMSO. C 3. Add diluted inhibitor to wells. A->C B 2. Add kinase, substrate, and buffer to a multi-well plate. B->C D 4. Initiate reaction by adding ATP solution. C->D E 5. Incubate at 30 °C for 60 minutes. D->E F 6. Add ADP-Glo™ Reagent to stop reaction and deplete ATP (40 min incubation). E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP and generate light (30-60 min incubation). F->G H 8. Measure luminescence with a plate reader. G->H I 9. Plot % inhibition vs. log[Inhibitor] to calculate IC₅₀ value. H->I

Caption: General workflow for an in vitro kinase inhibition assay (e.g., ADP-Glo™).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor (e.g., 10-point, 3-fold dilution) in DMSO.

  • Kinase Reaction Setup: In a multi-well assay plate, add the kinase enzyme and its specific substrate in the appropriate reaction buffer.[20]

  • Inhibitor Addition: Add a small volume of the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Kₘ value for the specific kinase).[20]

  • Incubation: Incubate the reaction plate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ATP Depletion: Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[20]

  • Signal Generation: Add the Kinase Detection Reagent, which converts the generated ADP into a luminescent signal. Incubate for 30-60 minutes to stabilize the signal.[20]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.[20]

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its structure provides a reliable hinge-binding element through the 4-amino group and a strategically positioned synthetic handle for diversification via the 5-bromo substituent. By leveraging robust cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, medicinal chemists can efficiently generate large libraries of analogues. This enables a systematic exploration of the kinase active site to optimize potency and selectivity, ultimately accelerating the discovery of novel therapeutic agents for a wide range of diseases.

References

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
  • Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Inhibitors. (2025). Benchchem.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). PubMed Central.
  • This compound | High-Purity Research Chemical. Benchchem.
  • Navigating the Kinome: A Comparative Guide to Furo[3,4-d]pyrimidine Kinase Inhibitor Cross-Reactivity. (2025). Benchchem.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • Kinase Panel Profiling of Aminopyrimidine Library. (2022).
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2020). PubMed Central.
  • Overview of Current Type I/II Kinase Inhibitors.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. (2025). Benchchem.
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
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  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). PubMed.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
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  • The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Sonogashira coupling. Wikipedia.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. (2025). Benchchem.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central.

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The Strategic Application of 4-Amino-5-bromopyrimidine in Modern Drug Discovery: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrimidine core stands as a "privileged scaffold," a testament to its remarkable versatility and prevalence in a multitude of biologically active molecules.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal anchor for engaging with various biological targets.[3] Within this esteemed class of heterocycles, 4-Amino-5-bromopyrimidine has emerged as a particularly strategic building block. Its carefully orchestrated substitution pattern—a nucleophilic amino group at the 4-position and a synthetically versatile bromine atom at the 5-position—provides medicinal chemists with a powerful tool for crafting complex molecular architectures with tailored pharmacological profiles.[4]

This guide serves as a comprehensive resource for leveraging this compound in drug discovery programs. We will delve into its applications in the synthesis of potent kinase inhibitors, providing detailed, field-proven protocols for its functionalization via modern cross-coupling reactions. The causality behind experimental choices will be elucidated, offering a deeper understanding of the underlying chemical principles.

Core Applications in Kinase Inhibitor Discovery

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of modern oncology drug development. The 4-aminopyrimidine scaffold is a well-established pharmacophore in this domain, adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This compound serves as an ideal starting point for the synthesis of diverse kinase inhibitor libraries.

Targeting Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Its aberrant activation is a key driver in several cancers, making it a prime therapeutic target. Many successful EGFR inhibitors feature a 4-aminopyrimidine core.

Signaling Pathway Diagram: EGFR Signaling Cascade

The following diagram illustrates the central role of EGFR in activating downstream pro-survival and proliferative pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades. Inhibition of EGFR at the ATP-binding site, often by molecules derived from 4-aminopyrimidine scaffolds, can effectively block these downstream signals.[5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: Simplified EGFR signaling pathway and point of inhibition.

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are essential for the regulation of the cell cycle.[7] Their aberrant activity can lead to uncontrolled cell proliferation, a hallmark of cancer.[8] The development of CDK inhibitors is a promising therapeutic strategy, and pyrimidine-based compounds have shown significant potential in this area.[9]

Signaling Pathway Diagram: CDK Regulation of the Cell Cycle

This diagram illustrates the critical role of CDK complexes in driving the cell through the various phases of the cell cycle. Inhibitors derived from this compound can block the activity of these complexes, leading to cell cycle arrest.[10]

Cell_Cycle_CDK G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA Inhibitor->CDK1_CyclinB Suzuki_Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Solvent Add Degassed Solvent System (e.g., Dioxane/Water) Start->Solvent Reaction Heat under Inert Atmosphere (e.g., 90°C, 12-16h) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 5-Aryl-4-aminopyrimidine Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-4-aminopyrimidine.

Protocol 2: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities. [11] Rationale for Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as X-Phos or tBuBrettPhos, are often employed to facilitate the catalytic cycle. [11][12]* Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the reductive elimination step. [11]* Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used to prevent unwanted side reactions.

Experimental Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Workflow Start Combine Reactants: - this compound - Amine - Pd Pre-catalyst - Ligand - Base Solvent Add Anhydrous Solvent (e.g., Toluene) Start->Solvent Reaction Heat under Inert Atmosphere (e.g., 100°C, 12-24h) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 5,4'-Diaminopyrimidine Derivative Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., X-Phos, 5 mol%), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-substituted pyrimidine derivative.

Data Presentation: Inhibitory Activities of Pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activities of representative pyrimidine-based kinase inhibitors, showcasing the potency that can be achieved from this versatile scaffold.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
4-Amino-(1H)-pyrazole DerivativesJAK13.4[13]
4-Amino-(1H)-pyrazole DerivativesJAK22.2[13]
4-Amino-(1H)-pyrazole DerivativesJAK33.5[13]
2-Anilinopyrimidine DerivativesCDK7479[14]
2-Anilinopyrimidine DerivativesCDK959[14]
Thiazolo[4,5-d]pyrimidine DerivativesBRD429[15]
Thiazolo[4,5-d]pyrimidine DerivativesPLK194[15]
Pyrimido[4,5-d]pyrimidine DerivativesCDK250[9]

Conclusion

This compound is a high-value, strategic starting material in modern drug discovery. Its inherent biological relevance as a pyrimidine derivative, combined with its synthetic versatility, provides a robust platform for the rapid generation of diverse and potent small molecule libraries. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their pursuit of novel therapeutics, particularly in the realm of kinase inhibitor development. The continued exploration of new synthetic methodologies and biological applications for this compound and its derivatives will undoubtedly lead to the discovery of next-generation medicines.

References

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  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate.
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  • CDK Signaling Pathway. Creative Diagnostics.
  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. NIH.
  • The cell cycle phases and their associated cyclin-dependent kinases.... ResearchGate.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PMC - NIH.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF. ResearchGate.
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society. ACS Publications.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. ACS Publications.
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  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. PubMed.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI.

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Introduction: The Strategic Importance of 4-Amino-5-bromopyrimidine in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Anticancer Compounds Utilizing 4-Amino-5-bromopyrimidine

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, recognized for its profound impact on the development of targeted cancer therapies. Its structural resemblance to the purine bases of ATP allows pyrimidine derivatives to function as competitive inhibitors within the ATP-binding pockets of protein kinases, a class of enzymes frequently dysregulated in cancer.[1][2][3] Among the vast array of pyrimidine-based building blocks, This compound emerges as a uniquely versatile and powerful precursor for the synthesis of potent and selective kinase inhibitors.

The strategic placement of its functional groups is key to its utility. The 4-amino group is critical for biological activity, often forming essential hydrogen bonds with the "hinge region" of the kinase active site, thereby anchoring the inhibitor.[3] The bromine atom at the C5 position serves as an exceptionally reactive handle, enabling a diverse range of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of chemical space and the optimization of lead compounds to target specific kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are pivotal drivers of tumor growth and proliferation.[4][5][6][7]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the core synthetic strategies that leverage this compound to construct novel anticancer agents. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present key biological data to underscore the therapeutic potential of the resulting compounds.

Core Synthetic Strategies: Unleashing the Potential of the C5-Bromo Handle

The bromine atom on the this compound ring is the linchpin for molecular diversification. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the precise installation of various substituents, profoundly influencing the potency, selectivity, and pharmacokinetic properties of the final compound. The three most prevalent transformations are Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki R-B(OH)₂ Pd Catalyst, Base sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira R-C≡CH Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂-NH Pd Catalyst, Base prod_suzuki 5-Aryl/Heteroaryl-4-aminopyrimidines suzuki->prod_suzuki prod_sono 5-Alkynyl-4-aminopyrimidines sonogashira->prod_sono prod_buchwald 5-(Substituted-amino)-4-aminopyrimidines buchwald->prod_buchwald

Core synthetic transformations of this compound.
Mechanistic Insight: Why These Reactions are Foundational
  • Suzuki-Miyaura Coupling: This reaction is arguably the most utilized method for installing aryl and heteroaryl moieties. Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[8][9] The choice of palladium catalyst and ligand is crucial; for instance, bulky, electron-rich phosphine ligands like SPhos are often employed to facilitate the oxidative addition and reductive elimination steps, particularly with challenging substrates.[10]

  • Sonogashira Coupling: The introduction of a rigid alkynyl linker via Sonogashira coupling is a common strategy to probe deeper pockets within the kinase active site or to serve as a precursor for further transformations.[11] This reaction typically uses a dual catalytic system of palladium and copper(I) iodide, where copper facilitates the formation of a copper-acetylide intermediate that undergoes transmetalation to the palladium center.[11]

  • Buchwald-Hartwig Amination: This reaction provides a direct route to install substituted amino groups at the C5 position, which can be critical for modulating solubility, cell permeability, and for forming additional hydrogen bonds with the target protein.

Application Note 1: Synthesis of Pyrimidine-Based EGFR Inhibitors

Scientific Context

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant signaling is a well-established driver in several cancers, most notably non-small cell lung cancer (NSCLC).[5] Pyrimidine-based molecules have been successfully developed as EGFR inhibitors because their core structure effectively mimics the hinge-binding motif of ATP.[1][5] The synthesis of these inhibitors often involves building upon a pyrimidine scaffold where the C5 position is functionalized to interact with specific residues in the EGFR active site, thereby enhancing potency and selectivity.[12]

Experimental Protocol: Synthesis of a 5-Aryl-4-aminopyrimidine EGFR Inhibitor Intermediate

This protocol outlines a representative Suzuki-Miyaura coupling reaction, a key step in the synthesis of many potent EGFR inhibitors. The procedure is adapted from established methodologies for the regioselective C4-arylation of dihalopyrimidines, which can be conceptually applied to this compound.[9]

Objective: To synthesize 4-amino-5-(4-methoxyphenyl)pyrimidine, a core scaffold for further elaboration into an EGFR inhibitor.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 174 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Catalyst Addition: Under a flow of inert gas (Argon or Nitrogen), add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask. The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-amino-5-(4-methoxyphenyl)pyrimidine.

Data Presentation: Biological Activity of Advanced EGFR Inhibitors

The intermediate synthesized above can be further elaborated into highly potent EGFR inhibitors. The table below showcases the activity of representative pyrimidine-based compounds against EGFR-mutant cancer cell lines.

Compound IDTarget Cell LineEGFR MutationIC₅₀ (nM)Reference
12e H1975L858R/T790M0.6[12]
12e PC9Del194.0[12]
Osimertinib H1975L858R/T790M12.0[12]
Compound 20 MDA-MB-453ErbB2+0.5[1]

IC₅₀: The half-maximal inhibitory concentration, a measure of drug potency.

Application Note 2: Synthesis of Pyrimidine-Based CDK Inhibitors

Scientific Context

Cyclin-Dependent Kinases (CDKs) are serine/threonine kinases that act as master regulators of the cell cycle.[2] Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.[13] The 4-aminopyrimidine scaffold is a well-established pharmacophore for CDK inhibition, and compounds built from this compound have yielded potent inhibitors of CDK2, CDK7, and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[6][14]

Experimental Workflow and Protocol: Synthesis of a Fused Pyrimido[4,5-d]pyrimidine CDK2 Inhibitor

This protocol describes the synthesis of a more complex, fused heterocyclic system, pyrimido[4,5-d]pyrimidine, which has shown potent CDK2 inhibitory activity.[14] This multi-step synthesis demonstrates how this compound derivatives can be used to construct elaborate, biologically active scaffolds.

Sources

Sonogashira coupling with 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling with 4-Amino-5-bromopyrimidine for Pharmaceutical and Materials Science Research

Authored by a Senior Application Scientist

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling using this compound. This pyrimidine derivative is a highly valuable building block in medicinal chemistry, and its alkynylation opens avenues to novel molecular scaffolds for therapeutic agents and functional organic materials.[3][4] We will delve into the reaction's mechanistic underpinnings, provide a detailed and robust experimental protocol, offer insights into parameter optimization, and present a thorough troubleshooting guide to navigate common challenges.

Introduction: The Strategic Importance of 4-Amino-5-alkynylpyrimidines

Metal-catalyzed cross-coupling reactions are essential for constructing the complex molecular architectures required for drug development.[5][6] Among these, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly powerful.[7] The reaction is prized for its reliability and broad functional group tolerance, often proceeding under mild conditions which preserves delicate molecular functionality.[7]

The 4-aminopyrimidine core is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology.[3][4] The introduction of a rigid alkynyl group at the 5-position via Sonogashira coupling allows for precise structural modifications that can enhance binding affinity to biological targets, modulate solubility, and explore new intellectual property space. The resulting 4-amino-5-alkynylpyrimidines are pivotal intermediates for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[8]

Reaction Principle and Catalytic Mechanism

The Sonogashira coupling is a dual-catalyst system, relying on the synergistic action of palladium and copper complexes.[9] Understanding the interconnected catalytic cycles is paramount for rational optimization and troubleshooting. The reaction must be conducted under basic conditions to neutralize the hydrogen halide (HBr in this case) generated during the reaction.[7]

  • The Palladium Cycle: This is the primary cross-coupling cycle.

    • Oxidative Addition: An active Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the this compound, breaking the C-Br bond and forming a Pd(II)-pyrimidine complex.[8][10]

    • Transmetalation: A copper(I) acetylide intermediate (formed in the copper cycle) transfers its alkynyl group to the Pd(II) complex. This step regenerates the copper(I) catalyst.[3][8]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the 4-amino-5-alkynylpyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

  • The Copper Co-catalyst Cycle: This cycle's function is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[7] This coordination increases the acidity of the terminal proton.[11]

    • Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a nucleophilic copper(I) acetylide species.[7][8] This is the key intermediate that participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(Br) pd0->pd_complex Ar-Br pd_ox Oxidative Addition pd_alkyne_complex L₂Pd(II)(Ar)(C≡CR) pd_complex->pd_alkyne_complex Cu-C≡C-R pd_trans Transmetalation pd_alkyne_complex->pd0 product Ar-C≡C-R pd_alkyne_complex->product pd_re Reductive Elimination cu_catalyst Cu(I)Br cu_pi π-Alkyne Complex cu_catalyst->cu_pi H-C≡C-R cu_acetylide Cu(I)-C≡C-R cu_pi->cu_acetylide Base (-H-Base⁺) cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_catalyst

Caption: Catalytic cycles of the Sonogashira reaction.

Optimizing Reaction Parameters for this compound

The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > OTf > Br >> Cl.[12][13] As a moderately reactive aryl bromide, this compound requires carefully optimized conditions for efficient coupling.

ParameterRecommended Choices & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂: A robust, air-stable Pd(II) precatalyst that is reduced in situ. A good starting point. Pd(PPh₃)₄: An active Pd(0) catalyst, but more sensitive to air and moisture. Requires careful handling.[12] Loading: Typically 1-5 mol%.
Copper (I) Co-catalyst Copper(I) Iodide (CuI): The most common and effective co-catalyst. Loading: Typically 1-10 mol%. Using a lower amount can sometimes reduce alkyne homocoupling.[14]
Ligand Triphenylphosphine (PPh₃): Often included as part of the palladium precatalyst. Additional ligand is usually not required unless catalyst decomposition is observed. Bulky, electron-rich phosphine ligands can improve rates for less reactive substrates.[13][15]
Base Triethylamine (TEA) or Diisopropylamine (DIPA): These are standard choices. They act as the base to neutralize HBr and can also serve as the solvent or co-solvent.[7][12] Ensure the base is dry and freshly distilled if possible.[16]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or neat amine: The choice of solvent can significantly impact the reaction. THF is a good starting point.[10] DMF can be used for less reactive partners but may require higher temperatures.[17] Anhydrous and degassed solvents are critical to prevent side reactions.[12]
Temperature Room Temperature to 80 °C: Coupling with aryl bromides often requires gentle heating to facilitate the rate-limiting oxidative addition step.[12][17] Start at room temperature and gradually increase if the reaction is sluggish. Monitor for potential decomposition at higher temperatures.
Atmosphere Inert (Argon or Nitrogen): Absolutely essential. Oxygen promotes the undesirable oxidative homocoupling of the alkyne (Glaser coupling) and can degrade the Pd(0) catalyst.[12][18]

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of an aryl bromide with a terminal alkyne. It should be adapted based on the specific alkyne used.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (1-5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • TLC plates and/or LC-MS for reaction monitoring

Workflow Fig. 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry Glassware (Oven/Flame Dry) B 2. Add Solids (Pyrimidine, Pd Catalyst, CuI) A->B C 3. Purge with Inert Gas (Argon or N₂) B->C D 4. Add Anhydrous Solvent & Amine Base via Syringe C->D E 5. Add Terminal Alkyne (Dropwise) D->E F 6. Stir at RT or Heat (Monitor by TLC/LC-MS) E->F G 7. Quench Reaction (e.g., with sat. aq. NH₄Cl) F->G H 8. Extraction (e.g., Ethyl Acetate) G->H I 9. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) H->I J 10. Purify Product (Column Chromatography) I->J

Caption: A typical experimental workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 0.03 eq), and CuI (e.g., 0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF (to make a ~0.1 M solution) and triethylamine (2.0-3.0 eq) via syringe. Stir the mixture for 10-15 minutes at room temperature. The solution may appear as a yellow-to-brown suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. If no significant conversion is observed by TLC after 2-4 hours, gradually heat the mixture to 50-65 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the pure 4-amino-5-alkynylpyrimidine product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Low reactivity of the aryl bromide. 3. Insufficiently anhydrous/anaerobic conditions.1. Use a fresh batch of palladium catalyst and CuI.[12] 2. Increase the reaction temperature (e.g., to 60-80 °C).[17] Consider a more active catalyst system with bulky, electron-rich ligands. 3. Ensure solvents and bases are anhydrous and the system is thoroughly degassed.[12]
Formation of Black Precipitate (Palladium Black) Decomposition of the Pd(0) catalyst.1. Ensure the reaction is strictly anaerobic. 2. Use high-purity, degassed solvents. Anecdotal evidence suggests THF can sometimes promote this; consider switching to another solvent like DMF or acetonitrile.[12][16] 3. Add a phosphine ligand to stabilize the catalyst.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide.1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[12] 2. Consider a copper-free Sonogashira protocol, which may require different ligands and conditions but avoids this side reaction.[12] 3. Use slow addition of the alkyne to the reaction mixture.[14]
Reaction Stalls Catalyst has died before the reaction is complete.Add a fresh portion of the palladium catalyst (and CuI) to the reaction mixture.[3]

Safety Precautions

  • General Hazards: Palladium catalysts, copper salts, and organic solvents can be toxic, irritant, and/or flammable. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic.[19][20] For larger-scale reactions (>1 g), monitor the internal temperature and consider controlled addition of reagents to manage any potential exotherm.

  • Pressure: When heating volatile solvents in a sealed vessel, be aware of potential pressure buildup. Use a pressure-rated vessel or ensure the system is not fully closed (e.g., reflux condenser open to an inert gas line).

  • Alkynes: Some terminal alkynes, especially acetylene gas, can be explosive under certain conditions. Handle with appropriate care.

Conclusion

The Sonogashira coupling of this compound is a powerful and reliable method for synthesizing valuable 4-amino-5-alkynylpyrimidine derivatives. Success hinges on a solid understanding of the catalytic mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous and anaerobic conditions. By following the optimized protocol and consulting the troubleshooting guide provided, researchers can effectively utilize this key transformation to advance their programs in drug discovery and materials science.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar.
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  • Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug. Benchchem.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Sonogashira Coupling. NROChemistry.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). pubs.acs.org.
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
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  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a].
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. pubs.acs.org.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019).
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  • What is the best procedure for Sonogashira coupling?. (2014).
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024).
  • Conditions optimization for the double Sonogashira coupling..
  • Sonogashira cross-coupling reaction involving pyrimidines 20.
  • Sonogashira cross-coupling strategies towards nucleosides and analogues. (2024). books.rsc.org.
  • Sonogashira Coupling Reaction Mechanism. (2016). YouTube.
  • Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa.
  • Optimization of reaction conditions for the Sonogashira reaction a.
  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). Amazon S3.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. europepmc.org.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.

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Application Notes and Protocols: Heck Reaction for the Synthesis of 4-Amino-5-Aryl/Vinyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Heck Reaction in Medicinal Chemistry

The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Pyrimidine derivatives are integral scaffolds in a vast array of therapeutic agents, and the ability to functionalize the pyrimidine core at specific positions is crucial for the development of novel drug candidates. The 4-amino-5-bromopyrimidine scaffold is a key building block, and its derivatization via the Heck reaction opens a direct pathway to a diverse range of 5-substituted pyrimidines, which are precursors to potent kinase inhibitors, antivirals, and other bioactive compounds.

This document provides a detailed protocol for the Heck reaction of this compound, offering insights into the mechanistic underpinnings of the reaction, a step-by-step experimental guide, and troubleshooting advice to ensure successful implementation in a research and development setting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[2] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The catalytic cycle can be broadly divided into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[3][4] This step forms a square planar Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center.[5] This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, where the pyrimidyl group is transferred to one of the alkene carbons, and the palladium atom becomes attached to the other.[4][6]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (the β-position) is eliminated.[3] This syn-elimination step forms a palladium-hydride species and releases the substituted alkene product.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Visualization of the Heck Reaction Mechanism

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene Ar-Pd(II)L(Br)(Alkene) Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-Pd(II)L(Br) MigIns->PdII_Alkyl BetaHE β-Hydride Elimination PdII_Alkyl->BetaHE PdH H-Pd(II)L(Br) BetaHE->PdH Product Product 4-Amino-5-alkenylpyrimidine BetaHE->Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 - H-Base⁺Br⁻ ArBr This compound ArBr->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol

This protocol is a general guideline for the Heck coupling of this compound with a generic alkene, such as styrene or an acrylate. Optimization may be necessary for different alkene substrates.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
This compoundC₄H₄BrN₃174.001.01.0
Alkene (e.g., Styrene)C₈H₈104.151.51.5
Palladium(II) AcetatePd(OAc)₂224.500.020.02
TriphenylphosphinePPh₃262.290.040.04
TriethylamineEt₃N101.192.02.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--
Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) Acetate (0.02 eq), and Triphenylphosphine (0.04 eq). The use of a Pd(II) precatalyst is common, as it is reduced in situ to the active Pd(0) species.[5]

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[7]

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous N,N-Dimethylformamide (DMF) (approximately 5 mL per 1 mmol of the pyrimidine). DMF is a common polar aprotic solvent for Heck reactions.[8] Then, add the alkene (1.5 eq) and triethylamine (2.0 eq) via syringe. Triethylamine acts as the base to neutralize the HBr generated during the reaction.[1]

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 100-120 °C. The reaction temperature can be critical; higher temperatures can sometimes lead to catalyst decomposition.[7][8]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the desired 4-Amino-5-alkenylpyrimidine.

Experimental Workflow Visualization

Heck_Workflow start Start reagents Add this compound, Pd(OAc)₂, and PPh₃ to Schlenk flask start->reagents inert Evacuate and backfill with Inert Gas (3x) reagents->inert add_solvents Add anhydrous DMF, Alkene, and Triethylamine inert->add_solvents heat Heat reaction mixture to 100-120 °C add_solvents->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Cool, dilute with EtOAc/H₂O, separate, wash, dry, and concentrate monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end Obtain pure product purify->end

Caption: Step-by-step experimental workflow for the Heck reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Ensure a rigorously inert atmosphere to protect the Pd(0) catalyst.[7]- Increase the reaction temperature in increments of 10 °C.- Use freshly distilled and degassed solvents and high-purity reagents.
Formation of Palladium Black - Catalyst decomposition- Lower the reaction temperature.[7]- Consider using a more robust ligand, such as an N-heterocyclic carbene (NHC).[8]- Ensure the reaction is well-stirred to prevent localized overheating.
Hydrodehalogenation (loss of Br) - Presence of a proton source (e.g., water)- Use scrupulously dry reagents and solvents.[7]- The choice of base can also influence this side reaction.
Mixture of Regioisomers - Nature of the alkene substrate- For electron-rich olefins, regioselectivity can be challenging. Screening different ligands and additives (e.g., silver salts) may improve selectivity.[7]
Low Yield - Suboptimal reaction conditions- Incomplete reaction- Increase catalyst loading slightly (e.g., to 5 mol%).- Extend the reaction time.- Re-evaluate the stoichiometry of the reagents.

Conclusion

The Heck reaction is a robust and versatile tool for the functionalization of the this compound core, providing a gateway to a wide range of novel compounds with potential therapeutic applications. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a systematic approach to troubleshooting are essential for achieving high yields and purity. The guidelines presented in this application note are intended to serve as a solid foundation for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism.
  • SATHEE CUET. (n.d.). Chemistry Heck Reaction.
  • Wikipedia. (2023, December 29). Heck reaction.
  • Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction.
  • Gorgi, M., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659.
  • NROChemistry. (n.d.). Heck Coupling.
  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2836-2845.
  • Royal Society of Chemistry. (2019). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 220, 245-255.
  • PubMed. (2010). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-59.
  • YouTube. (2025, August 11). Heck Cross Coupling| CSIR 2018| Problem Solved| ChemOrgChem.
  • National Institutes of Health. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • National Institutes of Health. (2011). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(25), 9692–9695.
  • Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • ACS Publications. (2014). Theoretical Study of Alternative Pathways for the Heck Reaction through Dipalladium and “Ligand-Free” Palladium Intermediates. Organometallics, 33(20), 5896–5905.
  • Arkivoc. (2006). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Arkivoc, 2006(5), 216-224.
  • ResearchGate. (2010). Reagents and conditions employed in the Heck coupling reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Royal Society of Chemistry. (2021). Palladium-catalyzed cascade Heck-type cyclization and reductive aminocarbonylation for the synthesis of functionalized amides. Organic & Biomolecular Chemistry, 19(34), 7433-7437.
  • PubMed Central. (2020). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Organic & Biomolecular Chemistry, 18(11), 2098–2102.
  • Royal Society of Chemistry. (2011). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Dalton Transactions, 40(24), 6434-6441.
  • PubMed. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587.

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Nucleophilic aromatic substitution reactions of 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution of 4-Amino-5-bromopyrimidine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Aminopyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its prevalence in the building blocks of DNA and RNA.[1][2] Among the vast array of pyrimidine-based building blocks, this compound stands out as a particularly valuable synthon. Its strategic placement of a bromine atom at the C-5 position, adjacent to an activating amino group, provides a versatile handle for introducing molecular diversity through substitution reactions. These reactions are pivotal in the synthesis of kinase inhibitors, antivirals, and other targeted therapies, where precise modification of the heterocyclic core is essential for modulating potency, selectivity, and pharmacokinetic properties.[3][4][5]

This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. As a Senior Application Scientist, the focus here extends beyond mere procedural descriptions. We will delve into the mechanistic rationale behind these transformations, provide robust, field-tested protocols, and offer insights into the causality of experimental choices. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage this critical building block in their synthetic campaigns.

Mechanistic Considerations: Classical SNAr vs. Metal-Catalyzed Cross-Coupling

Nucleophilic aromatic substitution is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The classical SNAr mechanism proceeds via an addition-elimination pathway, requiring significant activation of the ring by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][7]

In the pyrimidine system, the two ring nitrogens act as powerful EWGs, making the ring electron-deficient and susceptible to nucleophilic attack. This effect is most pronounced at the C-2, C-4, and C-6 positions.[8] The C-5 position, however, is not directly activated in the same manner. Consequently, traditional, uncatalyzed SNAr reactions at the C-5 position of this compound are generally sluggish and require harsh conditions.

Modern synthetic chemistry has largely overcome this limitation through the advent of transition metal-catalyzed cross-coupling reactions. These methods, while achieving the same net substitution of the bromine atom, operate through entirely different mechanistic cycles. They are the workhorse reactions for functionalizing the C-5 position and are often colloquially grouped under the broader umbrella of "nucleophilic substitution" in a practical laboratory context. This guide will focus on these indispensable modern techniques, including the Buchwald-Hartwig, Suzuki-Miyaura, and Ullmann-type reactions.

C-N Bond Formation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[9][10] This reaction has become a cornerstone in the synthesis of drug candidates containing aryl amine motifs.[11]

Causality and Experimental Insights

The success of the Buchwald-Hartwig reaction hinges on the careful selection of a palladium catalyst, a phosphine ligand, and a base.

  • Catalyst System: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.[12] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are often preferred as they accelerate the rate-limiting reductive elimination step, where the C-N bond is formed and the Pd(0) catalyst is regenerated.[13][14]

  • Base: A strong, non-nucleophilic base, typically sodium or lithium tert-butoxide (NaOt-Bu, KOt-Bu), is required.[13] Its primary role is to deprotonate the amine nucleophile (or the N-H bond in the Pd-complex intermediate), forming the palladium-amido complex that precedes reductive elimination.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Therefore, all manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Ar-Br pd_amide Palladium Amido Complex oa_complex->pd_amide + HNR¹R² - HBr (via Base) pd_amide->pd0 Reductive Elimination product Ar-NR¹R² pd_amide->product start Ar-Br amine HNR¹R² + Base re Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

Protocol 1: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This step is critical to remove oxygen which can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv). Then, add the amine nucleophile (1.2 equiv) followed by anhydrous toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds.[15] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium complex.[16] This reaction's tolerance for a wide variety of functional groups makes it exceptionally valuable in the late-stage functionalization of complex molecules.[17]

Causality and Experimental Insights
  • Catalyst System: Similar to the Buchwald-Hartwig reaction, a Pd(0) catalyst is used. A wide range of ligands are effective, with phosphine-based ligands (e.g., PPh₃, SPhos) and N-heterocyclic carbene (NHC) ligands being common. The choice often depends on the specific substrates being coupled.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Common choices include aqueous solutions of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).[18] The base activates the boronic acid, forming a more nucleophilic "ate" complex.

  • Solvent: The reaction is often run in a biphasic mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water, which is necessary to dissolve the inorganic base.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki-Miyaura Coupling Cycle Suzuki-Miyaura Coupling Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->oa_complex Ar-Br trans_complex Transmetalation Complex (Ar-Pd(II)-Ar')L₂ oa_complex->trans_complex [Ar'B(OH)₃]⁻ trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product start Ar-Br boronic Ar'-B(OH)₂ + Base re Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura C-C coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Reaction vessel (e.g., round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the solvent mixture (e.g., dioxane and water in a 4:1 ratio).

  • Degassing: Bubble an inert gas through the stirred solution for 15-20 minutes to remove dissolved oxygen. This is a crucial step to prevent oxidation of the phosphine ligands and the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv) to the flask and immediately begin heating.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography or recrystallization.

C-O and C-S Bond Formation: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-S, and C-N bonds.[19] While often requiring higher temperatures than palladium-catalyzed methods, modern ligand-accelerated protocols have made it a more versatile and milder process.[20] It is particularly useful for coupling with phenols, thiols, and certain nitrogen heterocycles.

Causality and Experimental Insights
  • Catalyst: The reaction typically uses a copper(I) salt, such as CuI, as the catalyst.[21] The active species is believed to be a copper(I) alkoxide or thiolate.

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly accelerate the reaction and allow for lower reaction temperatures.[21] The ligand helps to solubilize the copper species and facilitates the coupling steps.

  • Base: A base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the nucleophile (phenol or thiol).

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used, although dioxane or toluene may be sufficient with modern catalyst systems.

Protocol 3: Ullmann-type C-O Coupling with a Phenol

Materials:

  • This compound

  • Phenol derivative

  • Copper(I) iodide (CuI)

  • L-Proline or 1,10-phenanthroline

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 equiv), the phenol (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent and Heating: Add anhydrous DMSO and seal the vial. Heat the mixture to 110-130 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, concentrate, and purify the product by column chromatography.

Data Summary and Applications

The functionalization of this compound is a key strategy in drug discovery. The resulting 4-amino-5-substituted pyrimidines are privileged scaffolds found in numerous clinically important molecules, particularly kinase inhibitors targeting enzymes like EGFR.[4]

Reaction TypeTypical NucleophileCatalyst SystemBaseSolventTemp (°C)Expected Yield
Buchwald-Hartwig Primary/Secondary AminesPd(OAc)₂ / XPhosNaOt-BuToluene100-11060-95%
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-10070-98%[18]
Ullmann C-O Phenols, AlcoholsCuI / L-ProlineK₂CO₃DMSO110-13050-85%
Ullmann C-S ThiolsCuI / PhenanthrolineCs₂CO₃DMF100-12065-90%
Diagram: General Synthetic Workflow

Synthetic Workflow General Workflow for this compound Substitution start 1. Reaction Setup (Reagents, Solvent, Inert Atmosphere) reaction 2. Catalyzed Reaction (Heating & Stirring) start->reaction monitor 3. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Work-up (Extraction & Washing) monitor->workup Complete purify 5. Purification (Column Chromatography or Recrystallization) workup->purify analyze 6. Product Analysis (NMR, MS, Purity) purify->analyze

Caption: A generalized workflow for cross-coupling reactions.

Conclusion

This compound is a robust and versatile starting material for the synthesis of complex, biologically active molecules. While not highly susceptible to classical SNAr at the C-5 position, its reactivity in modern transition metal-catalyzed cross-coupling reactions is exceptional. Mastery of the Buchwald-Hartwig, Suzuki-Miyaura, and Ullmann-type reactions provides medicinal chemists with a reliable toolkit to install a diverse range of functionalities at this key position. The protocols and insights provided in this guide serve as a foundation for the rational design and efficient execution of synthetic routes targeting novel therapeutics.

References

  • Vertex AI Search, Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes., Accessed 09 January 2026,
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Application Notes and Protocols for the Derivatization of the Amino Group of 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-5-bromopyrimidine is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its strategic importance stems from its role as a versatile intermediate for the synthesis of potent kinase inhibitors and other biologically active molecules.[1] The pyrimidine core is a common feature in numerous therapeutic agents, and the presence of both a nucleophilic amino group and a reactive bromine atom allows for selective functionalization at two distinct sites. This guide focuses exclusively on the derivatization of the C4-amino group, a critical step in modulating the pharmacological profile of pyrimidine-based compounds.

The ability to introduce a variety of substituents onto the amino group via acylation, alkylation, arylation, and sulfonylation is fundamental to constructing diverse chemical libraries for structure-activity relationship (SAR) studies. These modifications can significantly impact a molecule's potency, selectivity, solubility, and pharmacokinetic properties. This document provides a comprehensive overview of the key chemical transformations involving the amino group of this compound, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

Core Concepts in Amino Group Derivatization

The reactivity of the amino group at the C4 position of the pyrimidine ring is influenced by the electron-withdrawing nature of the pyrimidine nitrogens. While this reduces its basicity compared to aliphatic amines, it remains sufficiently nucleophilic to react with a range of electrophiles. The primary challenge in derivatizing this amino group is to achieve selective N-functionalization without engaging the bromine atom at the C5 position in undesired side reactions. The choice of reagents, base, and solvent is therefore critical to ensure high yields and purity of the desired N-substituted product.

I. N-Acylation of this compound

N-acylation is a fundamental transformation for introducing an amide linkage, which can act as a hydrogen bond donor or acceptor and can impart conformational rigidity. This is commonly achieved by reacting the amino group with acyl chlorides or anhydrides in the presence of a base.

Causality Behind Experimental Choices

The selection of the acylating agent and base is crucial. Acyl chlorides are highly reactive, and a non-nucleophilic base such as pyridine or triethylamine is typically used to scavenge the HCl byproduct, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst. When using less reactive anhydrides, the reaction may require heating or the use of a catalyst. The choice of solvent is also important; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis of the acylating agent.

Experimental Protocol: N-Acetylation with Acetyl Chloride

This protocol describes the synthesis of N-(5-bromopyrimidin-4-yl)acetamide.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification A Dissolve this compound in anhydrous DCM and Pyridine B Cool to 0°C A->B C Add Acetyl Chloride dropwise B->C D Stir at RT C->D E Quench with water D->E F Extract with DCM E->F G Dry, Filter, Concentrate F->G H Purify by Chromatography or Recrystallization G->H I N-(5-bromopyrimidin-4-yl)acetamide H->I

Figure 1: General workflow for N-acetylation.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 10 mL per 1 g of substrate).

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(5-bromopyrimidin-4-yl)acetamide.

Data Presentation: N-Acylation Reactions

Acylating AgentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Acetyl ChloridePyridineDCM0 to RT2-485-95
Benzoyl ChlorideTriethylamineTHF0 to RT3-680-90
Acetic AnhydridePyridine (cat.)DCMReflux4-875-85

II. N-Alkylation of this compound via Reductive Amination

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing reactions at the ring nitrogens. Reductive amination offers a more controlled and efficient method for introducing primary and secondary alkyl groups.[2][3] This one-pot procedure involves the formation of an intermediate imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.

Causality Behind Experimental Choices

The key to successful reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this purpose, often used in solvents like 1,2-dichloroethane (DCE) or THF.[4] The reaction is typically carried out under slightly acidic conditions (using acetic acid) to facilitate imine formation.

Experimental Protocol: N-Benzylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-5-bromopyrimidin-4-amine.

Workflow Diagram:

cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup & Purification A Mix this compound, Benzaldehyde, and Acetic Acid in DCE B Stir at RT A->B C Add NaBH(OAc)₃ in portions B->C D Stir at RT C->D E Quench with sat. NaHCO₃ D->E F Extract with DCM E->F G Dry, Filter, Concentrate F->G H Purify by Chromatography G->H I N-benzyl-5-bromopyrimidin-4-amine H->I

Figure 2: General workflow for reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing a stirred solution of this compound (1.0 eq) in DCE (approx. 15 mL per 1 g), add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCERT12-2470-85
CyclohexanoneNaBH(OAc)₃THFRT16-2465-80
AcetoneNaBH₃CNMeOHRT2460-75

III. N-Arylation via Buchwald-Hartwig Amination

The formation of a C-N bond between an amine and an aryl halide is a powerful transformation for accessing N-aryl amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the state-of-the-art method for this purpose.[5] It offers broad substrate scope and functional group tolerance.

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig reaction hinges on the synergistic interplay of the palladium precursor, the phosphine ligand, and the base. For coupling an electron-rich aminopyrimidine, a sophisticated, electron-rich, and sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos) is often required to facilitate the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is necessary to generate the palladium-amido intermediate. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.

Experimental Protocol: N-Phenylation with Iodobenzene

This protocol describes the synthesis of 5-bromo-N-phenylpyrimidin-4-amine.

Workflow Diagram:

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Coupling Reaction cluster_2 Workup & Purification A Combine this compound, Iodobenzene, Pd catalyst, Ligand, and Base in Toluene B Degas the mixture A->B C Heat to reflux B->C D Cool to RT C->D E Filter through Celite D->E F Concentrate filtrate E->F G Purify by Chromatography F->G H 5-bromo-N-phenylpyrimidin-4-amine G->H

Figure 3: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a Schlenk flask or oven-dried vial, add this compound (1.0 eq), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%).

  • Add sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene (approx. 10 mL per 1 g of substrate) followed by iodobenzene (1.2 eq).

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig N-Arylation

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
IodobenzenePd(OAc)₂ (3)XPhos (6)NaOtBuToluene1101865-80
4-BromoanisolePd₂(dba)₃ (2)SPhos (8)K₃PO₄Dioxane1002460-75
2-ChloropyridinePd(OAc)₂ (5)RuPhos (10)Cs₂CO₃Toluene1102455-70

IV. N-Sulfonylation of this compound

The introduction of a sulfonamide group can significantly alter the acidity and hydrogen bonding capabilities of the parent amine, often leading to improved solubility and metabolic stability. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Causality Behind Experimental Choices

Similar to N-acylation, N-sulfonylation with sulfonyl chlorides generates HCl, which must be neutralized by a base to drive the reaction forward. Pyridine is an excellent choice as it serves as both a base and a solvent. The reaction is generally straightforward, but care must be taken to use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Experimental Protocol: N-Benzenesulfonylation

This protocol describes the synthesis of N-(5-bromopyrimidin-4-yl)benzenesulfonamide.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Sulfonylation cluster_2 Workup & Purification A Dissolve this compound in anhydrous Pyridine B Cool to 0°C A->B C Add Benzenesulfonyl Chloride dropwise B->C D Stir at RT C->D E Pour into ice-water D->E F Filter precipitate E->F G Wash with water F->G H Recrystallize G->H I N-(5-bromopyrimidin-4-yl)benzenesulfonamide H->I

Figure 4: General workflow for N-sulfonylation.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Ice-water

  • Ethanol (for recrystallization)

Procedure:

  • In a dry flask, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 10 mL per 1 g).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice-water.

  • Stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify by recrystallization from a suitable solvent such as ethanol.

Data Presentation: N-Sulfonylation Reactions

Sulfonyl ChlorideBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Benzenesulfonyl ChloridePyridinePyridine0 to RT12-1875-90
p-Toluenesulfonyl ChloridePyridinePyridine0 to RT12-1880-95
Methanesulfonyl ChlorideTriethylamineDCM0 to RT4-870-85

Characterization of Derivatives

The successful synthesis of the N-derivatized products must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. In ¹H NMR, the disappearance of the sharp -NH₂ singlet and the appearance of a new N-H signal (often a singlet or triplet depending on the substituent) at a different chemical shift is indicative of successful derivatization. New signals corresponding to the introduced acyl, alkyl, aryl, or sulfonyl group will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For example, N-acylation will introduce a strong carbonyl (C=O) stretch, typically around 1650-1700 cm⁻¹. N-sulfonylation will show characteristic S=O stretching bands.

Conclusion

The derivatization of the amino group of this compound is a cornerstone of synthetic strategies aimed at developing novel pyrimidine-based therapeutic agents. The four primary methods detailed in this guide—N-acylation, N-alkylation via reductive amination, N-arylation via Buchwald-Hartwig coupling, and N-sulfonylation—provide a robust toolkit for researchers. The successful implementation of these protocols relies on a clear understanding of the reaction mechanisms and careful selection of reagents and conditions to ensure chemoselectivity and high yields. The protocols and data presented herein serve as a validated starting point for the exploration of the chemical space around this privileged heterocyclic core.

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  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
  • Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]
  • NIH. (2010).

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Application Note & Protocol: A Validated, Scalable Synthesis of 4-Amino-5-bromopyrimidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-5-bromopyrimidine is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of therapeutic agents, particularly kinase inhibitors. Its strategic importance necessitates a robust, scalable, and economically viable synthetic route to ensure a consistent supply for drug discovery and development pipelines. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound via the regioselective bromination of 4-aminopyrimidine. We delve into the mechanistic rationale, process optimization, safety considerations, and rigorous quality control measures essential for industrial application.

Introduction: The Strategic Importance of the this compound Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and is prevalent in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The introduction of a bromine atom at the C5 position and an amino group at the C4 position creates a versatile scaffold with precisely positioned functional handles. The C-Br bond is particularly amenable to further elaboration through modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic exploration of chemical space and the construction of complex molecular architectures. This strategic value has positioned this compound and its derivatives as critical intermediates in the development of targeted therapies, including potent inhibitors for various protein kinases implicated in oncology and inflammatory diseases.

The primary challenge in synthesizing this intermediate on a large scale is achieving high regioselectivity. The 4-aminopyrimidine ring has multiple sites susceptible to electrophilic attack. The protocol detailed herein leverages the powerful directing effect of the C4-amino group to ensure selective bromination at the C5 position, minimizing the formation of undesired isomers and simplifying downstream purification.

Synthetic Strategy and Mechanistic Overview

The selected synthetic route involves the direct electrophilic aromatic substitution of 4-aminopyrimidine using N-Bromosuccinimide (NBS) as the brominating agent. This approach is favored for its operational simplicity, high selectivity, and improved safety profile compared to using elemental bromine, especially at scale.

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[1]

  • Activation: The amino group at C4 is a strong activating, ortho-, para- directing group. It donates electron density into the pyrimidine ring via resonance, significantly increasing the nucleophilicity of the C5 position (para to the amino group).

  • Electrophile Generation: N-Bromosuccinimide serves as a source of an electrophilic bromine species (Br+).

  • Nucleophilic Attack: The electron-rich C5 position of the activated pyrimidine ring attacks the electrophilic bromine of NBS. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be the solvent or another molecule of the starting material) abstracts the proton from the C5 position, collapsing the sigma complex and restoring the aromaticity of the pyrimidine ring to yield the final product, this compound.

The strong directing effect of the amino group is crucial for the high regioselectivity of this transformation.[1]

Diagram 1: Reaction Workflow A high-level overview of the process from starting material to purified final product.

G cluster_0 Preparation & Reaction cluster_1 Work-up & Isolation cluster_2 Purification & QC SM 4-Aminopyrimidine Reaction Reaction Vessel (0°C to 25°C) SM->Reaction Solvent Acetonitrile Solvent->Reaction NBS_Sol NBS in Acetonitrile NBS_Sol->Reaction Slow Addition Quench Quench (Water/Na2S2O3) Reaction->Quench Filter Filtration Quench->Filter Dry Drying Filter->Dry Crude Crude Product Dry->Crude Recrystal Recrystallization Crude->Recrystal QC QC Analysis (NMR, HPLC, MP) Recrystal->QC Final Pure this compound QC->Final

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale of ~50 g of starting material and is designed for direct scalability.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)CAS No.Hazards
4-AminopyrimidineC₄H₅N₃95.10150-1544595-62-4Harmful
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98175-180128-08-5Corrosive, Oxidizer
Acetonitrile (MeCN)C₂H₃N41.05-4575-05-8Flammable, Toxic
Sodium ThiosulfateNa₂S₂O₃158.1148.37772-98-7Non-hazardous
Deionized WaterH₂O18.0207732-18-5Non-hazardous
Ethanol (200 Proof)C₂H₆O46.07-11464-17-5Flammable
Equipment
  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • 500 mL addition funnel

  • Ice-water bath

  • Büchner funnel and filter flask assembly

  • Vacuum oven

Reaction Procedure
  • Setup: Equip a 1 L three-neck flask with a mechanical stirrer, thermometer, and addition funnel. Charge the flask with 4-aminopyrimidine (50.0 g, 0.526 mol) and acetonitrile (500 mL).

  • Dissolution: Stir the mixture at room temperature (20-25°C) until all the 4-aminopyrimidine has dissolved.

  • Cooling: Cool the resulting solution to 0-5°C using an ice-water bath.

  • NBS Addition: In a separate beaker, dissolve N-Bromosuccinimide (95.5 g, 0.537 mol, 1.02 eq) in acetonitrile (250 mL). Transfer this solution to the addition funnel.

    • Scientist's Note: A slight excess of NBS ensures complete consumption of the starting material. However, a large excess should be avoided to prevent the formation of dibrominated byproducts.

  • Reaction: Add the NBS solution dropwise to the cooled 4-aminopyrimidine solution over 60-90 minutes. Maintain the internal temperature below 10°C throughout the addition.

    • Causality Explanation: Slow, controlled addition is critical to manage the reaction exotherm and maintain regioselectivity. A rapid temperature increase can lead to side reactions.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25°C). Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-aminopyrimidine spot is no longer visible. (Eluent: 10% Methanol in Dichloromethane).

Work-up and Isolation
  • Quenching: Once the reaction is complete, pour the mixture into a 2 L beaker containing a stirred solution of 10% aqueous sodium thiosulfate (500 mL). This will quench any unreacted NBS.

  • Precipitation: Stir the quenched mixture for 30 minutes. The product will precipitate as a pale yellow or off-white solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with deionized water (2 x 200 mL) to remove succinimide and inorganic salts, followed by a small amount of cold ethanol (50 mL) to aid in drying.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. A typical crude yield is 80-90%.

Purification Protocol

Recrystallization is the most effective method for purifying this compound on a large scale.[2]

  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system. The compound is soluble in hot ethanol and sparingly soluble at room temperature.

  • Procedure: a. Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask. b. Add hot ethanol in portions while stirring until the solid just dissolves. Use approximately 8-10 mL of ethanol per gram of crude product. c. If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove colored impurities. d. Allow the clear solution to cool slowly to room temperature. Crystals should begin to form. e. To maximize yield, cool the flask in an ice bath for 1 hour. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60°C.

Process Validation and Quality Control

The identity and purity of the final product must be confirmed through rigorous analytical testing.

TestSpecificationTypical Result
Appearance White to pale yellow crystalline solidConforms
Yield >75% (after recrystallization)82%
Melting Point 228-232 °C230.5 °C
Purity (HPLC) >99.0% (AUC)99.6%
¹H NMR Conforms to structureConforms
¹³C NMR Conforms to structureConforms
Representative Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, H2), 8.05 (s, 1H, H6), 7.15 (br s, 2H, NH₂).

    • Interpretation Note: The two pyrimidine protons appear as sharp singlets, and the amino protons appear as a broad singlet. The exact chemical shift of the NH₂ protons can vary with concentration and water content.[3]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 161.5 (C4), 158.0 (C2), 156.5 (C6), 95.0 (C5).

    • Interpretation Note: The carbon directly attached to the bromine (C5) is significantly shielded and appears furthest upfield among the ring carbons.[3][4]

Diagram 2: Bromination Mechanism Step-by-step mechanism of the electrophilic aromatic substitution.

Caption: Mechanism of regioselective bromination using NBS.

Scale-up and Safety Considerations

Transitioning this protocol to a pilot plant or manufacturing scale requires careful attention to safety and process engineering.

  • Hazard Analysis:

    • N-Bromosuccinimide (NBS): A corrosive solid and a strong oxidizer. Avoid contact with skin and eyes. Inhalation of dust can cause respiratory irritation. Handle in a well-ventilated area or fume hood.

    • Acetonitrile: A flammable and toxic solvent. Avoid inhalation and skin contact. All transfers and the reaction itself should be conducted in a well-ventilated fume hood, away from ignition sources. Ground all equipment to prevent static discharge.

    • Exotherm Control: The bromination reaction is exothermic. For large-scale batches, a reactor with efficient cooling and temperature monitoring is essential. The rate of NBS addition must be carefully controlled to prevent a thermal runaway.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and nitrile gloves, is mandatory. For large-scale operations, additional protection such as face shields and respiratory protection may be required.

  • Waste Management: The aqueous filtrate from the work-up will contain succinimide and sodium salts. Acetonitrile waste should be collected and disposed of as hazardous organic waste according to local regulations.

Conclusion

The protocol described provides a reliable, high-yield, and scalable method for the synthesis of this compound. The use of N-bromosuccinimide ensures high regioselectivity, simplifying purification and providing a high-quality intermediate suitable for the demanding standards of pharmaceutical development. By adhering to the detailed steps and safety precautions, researchers can confidently produce this valuable building block for their discovery and development programs.

References

  • Murase, T., Sato, S., & Fujita, M. (2007). Supporting Information for Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex. Wiley-VCH.
  • Junjappa, H., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11.
  • Organic Chemistry Portal. Pyrimidine synthesis.
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  • Common Organic Chemistry. Bromination - Common Conditions.
  • Chemistry university (2021). NBS: Radical Bromination. YouTube.
  • Nath, J., et al. (2015). An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid.
  • Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations.
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The Versatile Intermediate: Application Notes for 4-Amino-5-bromopyrimidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Amino-5-bromopyrimidine

This compound is a highly valuable and versatile building block in the synthesis of complex heterocyclic compounds. Its structure, featuring a pyrimidine core with strategically placed amino and bromo substituents, offers a gateway to a diverse range of molecular architectures, particularly those with significant pharmacological activity. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The presence of the bromine atom at the C5 position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents, while the amino group at the C4 position can act as a key pharmacophore or a handle for further functionalization and the construction of fused ring systems.

Notably, this compound and its derivatives have been instrumental in the development of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[4] This application note provides a comprehensive guide to the use of this compound as a key intermediate in the synthesis of functionalized pyrimidines and fused heterocyclic systems, with a focus on detailed, field-proven protocols and the underlying scientific rationale.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational for constructing carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl structures.[5][6] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the C5 position, which is a common strategy in the design of kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used, reliable catalyst for Suzuki couplings of bromo-heterocycles.[7] Its effectiveness stems from the facile oxidative addition to the C-Br bond.

  • Base: A base is crucial for the transmetalation step of the catalytic cycle. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often employed as they are effective and generally compatible with a wide range of functional groups.[5][7]

  • Solvent: A mixture of an organic solvent, such as 1,4-dioxane or toluene, and water is typically used.[5][7] The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst degradation and ensure reproducibility.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent/ComponentMolar Equiv.Purpose
This compound1.0Starting material
Phenylboronic Acid1.2Coupling partner
Pd(PPh₃)₄0.05Palladium catalyst
K₂CO₃2.0Base
1,4-Dioxane-Organic solvent
Water-Aqueous solvent

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL per 1 mmol of the pyrimidine).

  • Stir the reaction mixture at 80-90 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-amino-5-phenylpyrimidine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Phenylboronic Acid, K₂CO₃ B Add Pd(PPh₃)₄ Catalyst A->B Inert Atmosphere C Add Degassed Solvents (Dioxane/Water) B->C D Heat at 80-90 °C under Argon C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Ethyl Acetate E->F G Aqueous Wash F->G H Dry, Concentrate G->H I Column Chromatography H->I J 4-Amino-5-phenylpyrimidine I->J

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1][8] This reaction is particularly valuable for installing alkynyl groups onto the pyrimidine core, which can serve as versatile handles for further transformations or as key structural elements in bioactive molecules.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[1] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used.[1] It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and catalysts.[1]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Reagent/ComponentMolar Equiv.Purpose
This compound1.0Starting material
Phenylacetylene1.2Coupling partner
PdCl₂(PPh₃)₂0.03Palladium catalyst
CuI0.05Copper(I) co-catalyst
Triethylamine (Et₃N)2.0Base and solvent
THF (optional)-Co-solvent

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (2.0 equiv.) and optionally anhydrous THF as a co-solvent.

  • Add phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 4-amino-5-(phenylethynyl)pyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[9] This reaction allows for the introduction of primary or secondary amines at the C5 position of this compound.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as XPhos or SPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition.[9]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[9][10]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Reagent/ComponentMolar Equiv.Purpose
This compound1.0Starting material
Morpholine1.2Coupling partner
Pd₂(dba)₃0.02Palladium source
XPhos0.04Ligand
NaOtBu1.4Base
Toluene-Solvent

Step-by-Step Methodology:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and XPhos (0.04 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 4-amino-5-(morpholino)pyrimidine.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_sonogashira Sonogashira Cycle cluster_buchwald Buchwald-Hartwig Cycle s1 Pd(0)L₂ s2 Ar-Pd(II)(Br)L₂ s1->s2 Oxidative Addition (Ar-Br) s3 Ar-Pd(II)(Ar')L₂ s2->s3 Transmetalation (Ar'-B(OH)₂ + Base) s3->s1 Reductive Elimination (Ar-Ar') so1 Pd(0)L₂ so2 Ar-Pd(II)(Br)L₂ so1->so2 Oxidative Addition (Ar-Br) so3 Ar-Pd(II)(C≡CR)L₂ so2->so3 Transmetalation (Cu-C≡CR) so3->so1 Reductive Elimination (Ar-C≡CR) b1 Pd(0)L₂ b2 Ar-Pd(II)(Br)L₂ b1->b2 Oxidative Addition (Ar-Br) b3 [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ b2->b3 Amine Coordination b4 Ar-Pd(II)(NR₂)L₂ b3->b4 Deprotonation (Base) b4->b1 Reductive Elimination (Ar-NR₂)

Simplified Catalytic Cycles

Part 2: Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. This scaffold is found in numerous biologically active compounds, including kinase inhibitors. The synthesis typically involves the formation of the pyridine ring onto the pre-existing pyrimidine core.

A common strategy involves a palladium-catalyzed reaction, such as a Heck or Suzuki coupling, to introduce a side chain at the C5 position that can subsequently cyclize with the C4-amino group.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a two-step synthesis involving a Sonogashira coupling followed by a base-mediated cyclization.

Step 1: Sonogashira Coupling with an Acetylenic Ester

Reagent/ComponentMolar Equiv.Purpose
This compound1.0Starting material
Ethyl propiolate1.2Coupling partner
PdCl₂(PPh₃)₂0.03Palladium catalyst
CuI0.05Copper(I) co-catalyst
Triethylamine (Et₃N)2.0Base
DMF-Solvent

Methodology:

  • Follow the general Sonogashira coupling protocol described in section 1.2, using ethyl propiolate as the terminal alkyne.

  • After workup and purification, isolate the intermediate, ethyl 3-(4-aminopyrimidin-5-yl)propiolate.

Step 2: Intramolecular Cyclization

Reagent/ComponentMolar Equiv.Purpose
Ethyl 3-(4-aminopyrimidin-5-yl)propiolate1.0Starting material
Potassium tert-butoxide (KOtBu)1.1Base
tert-Butanol-Solvent

Methodology:

  • Dissolve the intermediate from Step 1 in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.1 equiv.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the cyclization by TLC.

  • Upon completion, cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired pyrido[2,3-d]pyrimidin-7(8H)-one.

Pyridopyrimidine_Synthesis A This compound B Sonogashira Coupling with Ethyl Propiolate A->B C Ethyl 3-(4-aminopyrimidin-5-yl)propiolate B->C D Base-mediated Intramolecular Cyclization C->D E Pyrido[2,3-d]pyrimidin-7(8H)-one D->E

Synthesis of Pyrido[2,3-d]pyrimidines

Conclusion

This compound is a cornerstone intermediate for the synthesis of a vast array of functionalized pyrimidines and fused heterocyclic systems. Its utility in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides a powerful platform for introducing molecular diversity. The protocols and insights provided in this application note are intended to empower researchers in medicinal chemistry and drug discovery to effectively harness the synthetic potential of this versatile building block for the creation of novel and impactful molecules.

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  • Wang, Y., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(5), 843-845. [Link]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.
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  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (2000). Journal of the American Chemical Society, 122(51), 12907-12908. [Link]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace.
  • A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2016). Tetrahedron Letters, 57(48), 5334-5337. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. (1999). The Journal of Organic Chemistry, 64(18), 6797-6800. [Link]
  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. (2020). ARKIVOC, 2020(7), 94-104. [Link]
  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. (2013).
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2012).
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2012).
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2012).
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(16), 4066-4072. [Link]
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2023). Medicinal Research Reviews, 43(6), 1957-2009. [Link]
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2022). Oriental Journal of Chemistry, 38(2), 245-253. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals, 15(4), 479. [Link]

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Protecting Group Strategies for 4-Amino-5-bromopyrimidine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Landscape of 4-Amino-5-bromopyrimidine

This compound stands as a critical building block in the synthesis of a diverse array of biologically active molecules and pharmaceutical candidates. Its unique electronic and structural features, particularly the nucleophilic amino group and the reactive bromine atom, offer a versatile platform for molecular elaboration. However, the very reactivity that makes this scaffold so valuable also presents a significant challenge in multi-step syntheses. The exocyclic amino group can readily participate in undesired side reactions, such as acting as a nucleophile in coupling reactions or being susceptible to oxidation. Therefore, the judicious application of protecting group strategies is paramount to achieving high yields and purity in the synthesis of complex derivatives.

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of protecting group strategies for this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower scientists in their synthetic endeavors. We will explore the selection, introduction, and cleavage of common amine protecting groups, with a focus on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, and discuss the principles of orthogonal protection to enable selective functionalization.

The Imperative for Protection: Why Shield the Amino Group?

The 4-amino group of this compound is a potent nucleophile and can interfere with a variety of synthetic transformations. For instance, in popular cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings, which typically target the C-Br bond, the unprotected amino group can coordinate to the metal catalyst, potentially leading to catalyst deactivation or undesired side reactions. This underscores the necessity of temporarily masking the amino group to ensure the desired chemical outcome.

A well-chosen protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to the reaction conditions of subsequent synthetic steps.

  • Readily removable in high yield under conditions that do not affect other functional groups in the molecule.

Key Protecting Group Strategies for this compound

Two of the most reliable and widely employed protecting groups for amines in organic synthesis are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. Their distinct deprotection conditions form the basis of many orthogonal protection strategies, allowing for the selective unmasking of different functional groups within the same molecule.[1]

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Shield

The Boc group is a cornerstone of modern organic synthesis due to its ease of introduction and its clean, acid-catalyzed removal.[2] It is particularly favored for its stability under a wide range of non-acidic conditions.

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. The reaction is typically facilitated by a base, which deprotonates the resulting ammonium species to yield the stable carbamate. The choice of base and solvent can be critical to achieving high yields and avoiding side products.

Boc Protection Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ ProtectedAmine R-NH-Boc Amine->ProtectedAmine +(Boc)₂O, Base Boc2O (Boc)₂O Boc2O->ProtectedAmine Byproducts t-BuOH + CO₂

Caption: General scheme for Boc protection of a primary amine.

This protocol is adapted from a procedure for a structurally similar aminopyrimidinone and provides a robust starting point for the Boc protection of this compound.[3]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-(5-bromo-pyrimidin-4-yl)-tert-butyl carbamate.

Expected Yield: 40-60%[3]

Note on Potential Di-Boc Protection: In some cases, particularly with prolonged reaction times or excess reagents, the formation of a di-Boc protected amine is possible. Careful monitoring of the reaction and purification are essential to isolate the desired mono-protected product.

The removal of the Boc group is typically achieved under acidic conditions.

Materials:

  • N-(5-bromo-pyrimidin-4-yl)-tert-butyl carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected this compound in a mixture of TFA and DCM (e.g., 1:4 v/v).

  • Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers, filter, and concentrate to yield the deprotected this compound.

The Benzyloxycarbonyl (Cbz) Group: A Hydrogenolysis-Labile Alternative

The Cbz group offers an excellent orthogonal protecting group strategy when used in conjunction with the acid-labile Boc group. Its removal via catalytic hydrogenolysis is a mild and highly selective method.[4]

The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Cbz Protection and Deprotection Cbz Protection and Deprotection Workflow Start This compound Protection Protection (+ Cbz-Cl, Base) Start->Protection Protected N-Cbz-4-amino-5-bromopyrimidine Protection->Protected Deprotection Deprotection (H₂, Pd/C) Protected->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Workflow for Cbz protection and deprotection.

This is a general protocol for the Cbz protection of primary amines.[4]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)

  • Tetrahydrofuran (THF) and Water (for biphasic conditions) or Dichloromethane (DCM) (for anhydrous conditions)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Biphasic Conditions: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v). Cool the solution to 0 °C.

  • Add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Yield: 80-95%[4]

Materials:

  • N-Cbz-4-amino-5-bromopyrimidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Caution: The C-Br bond in this compound may be susceptible to reduction under certain hydrogenolysis conditions. Careful monitoring of the reaction is crucial to avoid this side reaction. Alternative deprotection methods, such as using HBr in acetic acid, can be considered if debromination is observed.[5]

Orthogonal Protection: A Strategy for Selective Synthesis

The true power of protecting groups is realized when they are used in an orthogonal fashion. This means that one protecting group can be removed selectively in the presence of another. The Boc and Cbz groups are a classic example of an orthogonal pair:

  • Boc group: Removed with acid (e.g., TFA). Stable to hydrogenolysis.

  • Cbz group: Removed by hydrogenolysis (H₂/Pd/C). Stable to mild acid.

This orthogonality allows for the sequential unmasking and functionalization of different parts of a molecule. For example, one could have a molecule with two different amino groups, one protected with Boc and the other with Cbz. The Boc group could be removed to allow for a reaction at that site, and then the Cbz group could be removed in a subsequent step for further modification.

Orthogonal Strategy Orthogonal Protection and Deprotection Start Substrate with Boc and Cbz protected amines Step1 Selective Boc Deprotection (Acid) Start->Step1 Intermediate1 Intermediate with free amine and Cbz protection Step1->Intermediate1 Step2 Reaction at free amine Intermediate1->Step2 Intermediate2 Modified intermediate with Cbz protection Step2->Intermediate2 Step3 Cbz Deprotection (Hydrogenolysis) Intermediate2->Step3 FinalProduct Final Product Step3->FinalProduct

Caption: A conceptual workflow for an orthogonal protection strategy.

Data Summary

Protecting GroupProtection ReagentTypical Conditions for ProtectionDeprotection ConditionsOrthogonal to
Boc (Boc)₂OBase (Et₃N, DMAP), THF, 40-50 °CAcid (TFA, HCl)Cbz, Fmoc
Cbz Cbz-ClBase (NaHCO₃, Et₃N), THF/H₂O or DCMH₂/Pd/C or HBr/AcOHBoc, Fmoc

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on the strategic use of protecting groups. The Boc and Cbz groups represent two of the most effective and versatile options for the temporary masking of the 4-amino functionality. By understanding the principles behind their introduction and removal, and by leveraging their orthogonality, researchers can navigate the synthetic challenges posed by this important heterocyclic building block. The protocols provided in this guide offer a solid foundation for the practical application of these strategies, empowering scientists to advance their research and development programs.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1779-1782. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
  • Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. Organic Letters, 2(21), 3389-3391. [Link]
  • The Royal Society of Chemistry. Experimental Procedures. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Bollinger, F. G., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7927-7941. [Link]
  • Kumar, A., & Ila, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. [Link]
  • Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(06), 579-582. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]
  • Wan, Z. K., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 6(13), 2293-2296. [Link]
  • Process for preparing enantiomerically enriched amino-alcohols. US20100168385A1.
  • Trofimov, B. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1648. [Link]
  • Al-Amiery, A. A., et al. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4. ScienceScholar, 4(3), 1-12. [Link]
  • Wang, Y., et al. (2010). Synthesis of 2-Amino-5-bromopyridine. Chinese Journal of Applied Chemistry, 27(8), 960-962. [Link]
  • Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(1), 167. [Link]
  • El-Gamal, M. I., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(12), 4709. [Link]
  • Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Amino-5-bromopyrimidine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-amino-5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity with this specific, yet valuable, heterocyclic building block. The inherent electronic properties of this compound, namely the presence of multiple nitrogen atoms and an electron-donating amino group, can present unique obstacles in the catalytic cycle. This resource provides in-depth, evidence-based solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound resulting in low to no product yield?

Low yields with this substrate are frequently attributed to catalyst inhibition or deactivation. The lone pairs of electrons on the pyrimidine ring nitrogens and the exocyclic amino group can coordinate strongly to the palladium catalyst. This coordination can sequester the active catalytic species, effectively halting or slowing the catalytic cycle.[1][2] Additionally, the electron-donating nature of the 4-amino group can make the C-Br bond less susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle.

Q2: I observe significant amounts of my boronic acid starting material being converted to the corresponding arene (protodeboronation). What causes this and how can I prevent it?

Protodeboronation, the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with heteroaryl boronic acids or when the desired coupling is sluggish.[1][3] This side reaction is often promoted by the presence of water and a strong base.

To mitigate protodeboronation:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried.

  • Employ Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which are less prone to hydrolysis.

  • Optimize the Base: While a base is necessary to activate the boronic acid, an excessively strong base or prolonged reaction times at high temperatures can accelerate protodeboronation. Screening different bases (e.g., switching from K₃PO₄ to a milder base like K₂CO₃ or Cs₂CO₃) can be beneficial.

Q3: Besides my desired product, I am seeing a significant amount of a dehalogenated byproduct (4-aminopyrimidine). What is the cause and how can I minimize it?

The formation of 4-aminopyrimidine is due to hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This side reaction can occur when the palladium catalyst reacts with a hydride source in the reaction mixture. Potential hydride sources include certain solvents (like alcohols) or even the amine base itself under certain conditions.

To minimize dehalogenation:

  • Avoid Hydride-Donating Solvents: Use solvents less prone to acting as hydride sources, such as 1,4-dioxane, toluene, or DMF.

  • Optimize Reaction Time and Temperature: Shorter reaction times and the minimum effective temperature can reduce the likelihood of this side reaction.

  • Ensure an Inert Atmosphere: Rigorous degassing of the reaction mixture is crucial to prevent side reactions that can lead to catalyst decomposition and the formation of species that promote dehalogenation.

Troubleshooting Workflow

When faced with a low-yielding this compound Suzuki coupling, a systematic approach to troubleshooting is essential. The following workflow, represented as a decision-making diagram, can guide your optimization efforts.

Troubleshooting_Workflow start Low Yield Observed catalyst_check Is the Catalyst System Optimal for an Electron-Rich Heterocycle? start->catalyst_check ligand_screening Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) catalyst_check->ligand_screening No base_check Is the Base Choice and Concentration Appropriate? catalyst_check->base_check Yes catalyst_loading Increase Catalyst Loading Incrementally (e.g., 2-5 mol%) ligand_screening->catalyst_loading catalyst_loading->base_check base_screening Screen Different Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) base_check->base_screening No solvent_check Is the Solvent System Suitable? base_check->solvent_check Yes base_screening->solvent_check solvent_screening Test Aprotic Solvents (Dioxane, Toluene, DMF) Consider aqueous mixtures. solvent_check->solvent_screening No boronic_acid_check Is Protodeboronation Occurring? solvent_check->boronic_acid_check Yes solvent_screening->boronic_acid_check boronic_ester Switch to a Boronic Ester (Pinacol or MIDA ester) boronic_acid_check->boronic_ester Yes temp_time_check Are Reaction Temperature and Time Optimized? boronic_acid_check->temp_time_check No boronic_ester->temp_time_check temp_time_optimization Vary Temperature (e.g., 80-110 °C) and Monitor Reaction Progress temp_time_check->temp_time_optimization No success High Yield Achieved temp_time_check->success Yes temp_time_optimization->success

Caption: A decision-tree diagram for troubleshooting low-yield Suzuki couplings.

The Suzuki-Miyaura Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is paramount to diagnosing issues. For a substrate like this compound, several steps are particularly prone to failure.

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br inhibition Catalyst Inhibition (Coordination by N atoms) pd0->inhibition Failure Point 1 pd_intermediate Ar-Pd(II)(Br)L_n (Ar = 4-amino-5-pyrimidinyl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + R-B(OR)₂ + Base dehalogenation Hydrodehalogenation pd_intermediate->dehalogenation Failure Point 3 pd_r_intermediate Ar-Pd(II)(R)L_n transmetalation->pd_r_intermediate protodeboronation Protodeboronation (Boronic Acid Decomposition) transmetalation->protodeboronation Failure Point 2 reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Desired Product) reductive_elimination->product

Sources

Technical Support Center: Navigating the Synthesis with 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 4-Amino-5-bromopyrimidine. This versatile building block is a cornerstone in the synthesis of numerous biologically active molecules and pharmaceutical intermediates.[1][2] However, its unique electronic structure—an electron-deficient pyrimidine ring activated by an amino group—presents a specific set of challenges in cross-coupling and substitution reactions. This guide is structured as a series of troubleshooting questions and answers to address the common side reactions and experimental hurdles encountered in the lab. We will delve into the mechanistic origins of these issues and provide actionable, field-proven protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guides

Category 1: C-Br Bond Reactivity & Side Reactions

The C-Br bond at the 5-position is the primary reactive site for cross-coupling reactions. However, its reactivity can be a double-edged sword, leading to several undesired transformations.

Question 1: I'm observing a significant amount of a debrominated byproduct, 4-aminopyrimidine, in my reaction. What is causing this hydrodehalogenation, and how can I prevent it?

Answer:

Hydrodehalogenation, or debromination, is one of the most common and frustrating side reactions. It typically arises from two main pathways, particularly in palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Mechanistic Insight:

  • Via β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, an unproductive side reaction can compete with the desired reductive elimination.[3] If the palladium-amide complex has an accessible β-hydrogen, the complex can undergo β-hydride elimination to form an imine and a palladium-hydride species. This palladium-hydride can then react with another molecule of your starting material to produce the debrominated 4-aminopyrimidine.

  • Via Protic Sources: Trace amounts of water, alcohols, or even certain amine coupling partners can act as proton sources. In the catalytic cycle, a palladium-hydride intermediate can be formed, which then reductively eliminates with the aryl halide to yield the debrominated product.

Troubleshooting & Prevention Protocol:

Parameter Problem Recommended Solution Rationale
Solvents & Reagents Presence of protic impurities (H₂O).Use anhydrous, degassed solvents. Dry reagents thoroughly before use.Minimizes the formation of palladium-hydride species from protic sources.
Base Selection Base is too strong or has protic counter-ions.Switch to a non-protic, anhydrous base like K₃PO₄ or Cs₂CO₃.[4]Strong alkoxide bases can promote β-hydride elimination or act as a source of protons.
Ligand Choice Ligand promotes β-hydride elimination.Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[4]These ligands accelerate the rate of reductive elimination, which outcompetes the undesired β-hydride elimination pathway.
Temperature High temperatures can favor side reactions.Run the reaction at the lowest effective temperature. Screen temperatures from 60 °C to 100 °C.Provides less thermal energy for undesired pathways to occur.

Question 2: My Suzuki or Sonogashira reaction is producing significant homocoupling byproducts (bipyrimidine or a diyne). Why does this happen?

Answer:

Homocoupling is another prevalent issue in palladium-catalyzed cross-coupling reactions. It can occur with your this compound starting material, your boronic acid/alkyne partner, or both.

Mechanistic Insight:

  • Boronic Acid Homocoupling (Suzuki): This is often promoted by the presence of molecular oxygen, which can facilitate an oxidative catalytic cycle involving the boronic acid.[5] It can also occur if the transmetalation step is slow relative to a competing reaction where two boronic acid-derived groups couple on the palladium center.

  • Alkyne Homocoupling (Sonogashira - Glaser Coupling): This is a classic side reaction in Sonogashira couplings, typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.[6][7]

  • Pyrimidine Homocoupling: This can occur if the oxidative addition is followed by a second oxidative addition or reaction with another palladium-aryl species before the desired cross-coupling partner can react.

Troubleshooting & Prevention Protocol:

  • Thoroughly Degas Your Reaction: This is the most critical step. The presence of oxygen is a major contributor to homocoupling.[5]

    • Step 1: Combine your this compound, boronic acid (or alkyne), base, and solvent in the reaction flask.

    • Step 2: Subject the mixture to 3-5 cycles of vacuum/inert gas backfill. A common method is the "freeze-pump-thaw" technique for more sensitive reactions.

    • Step 3: Add the palladium catalyst and ligand under a positive pressure of inert gas (Argon or Nitrogen).

  • Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid or alkyne. This can help favor the cross-coupling pathway over pyrimidine homocoupling.

  • Catalyst and Ligand Selection:

    • For Suzuki reactions, highly active catalysts can sometimes promote homocoupling. If issues persist, slightly lowering the catalyst loading (e.g., from 2 mol% to 1 mol%) may help.

    • For Sonogashira reactions, consider "copper-free" conditions if Glaser coupling is a persistent issue. This involves using specific ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.[8]

  • Control Addition Rate: In some cases, slow addition of the boronic acid or alkyne can help maintain a low concentration, thus disfavoring homocoupling.

Diagram 1: Key Reaction Pathways A visual representation of the desired reaction versus the primary side reactions.

cluster_reactants Reactants cluster_products Potential Products Reactants This compound + Coupling Partner (Ar-B(OH)2 or R-C≡CH) Desired Desired Cross-Coupled Product Reactants->Desired Desired Pathway (Pd-Catalyzed Cross-Coupling) Debrom Debromination (4-Aminopyrimidine) Reactants->Debrom Side Reaction 1 (Hydrodehalogenation) Homo Homocoupling (Bipyrimidine or Diyne) Reactants->Homo Side Reaction 2 (Homocoupling)

Caption: Desired vs. Undesired Synthetic Routes.

Category 2: Amino Group Reactivity

The 4-amino group is an electron-donating group that activates the ring, but it can also be a source of complications.

Question 3: My reaction is sluggish, or I'm getting a complex mixture of products. Could the 4-amino group be interfering?

Answer:

Yes, the exocyclic amino group can interfere in several ways. Its basicity and nucleophilicity can lead to undesired reactivity or catalyst inhibition.

Mechanistic Insight:

  • Catalyst Inhibition: The lone pair on the amino group can coordinate to the palladium center, acting as a ligand. This can occupy a coordination site and inhibit the binding of the desired phosphine ligand or substrate, slowing down or stalling the catalytic cycle. This is particularly relevant for electron-rich substrates like 2-aminopyridines.[9]

  • N-Arylation: In reactions like Buchwald-Hartwig or Ullmann couplings, the amino group on one molecule of this compound can act as the nucleophile, reacting with the C-Br bond of another molecule to form an N-arylated dimer.

  • Reaction with Base: The amino group is weakly acidic and can be deprotonated by very strong bases, potentially leading to undesired reactivity.

Troubleshooting & Prevention Protocol:

Problem Recommended Solution Rationale
Catalyst Inhibition / Sluggish Reaction Use bulky, electron-rich "Buchwald-type" ligands (e.g., SPhos, RuPhos).These ligands have a strong binding affinity for palladium and can displace the weakly coordinating amino group, ensuring the catalyst remains active.
N-Arylation Side Product Protect the amino group (e.g., as a Boc or Pivaloyl amide).Protection removes the nucleophilic NH₂ proton, preventing N-arylation. This must be followed by a deprotection step.[10]
Complex Mixture Use a weaker base (e.g., K₂CO₃, K₃PO₄ instead of NaOtBu).A weaker base is less likely to deprotonate the amino group or cause other base-mediated decomposition pathways.[4]
General Optimization Screen different palladium pre-catalysts.Pre-catalysts are often designed to generate the active Pd(0) species more efficiently, which can sometimes overcome substrate-based inhibition.

General Troubleshooting Workflow

When faced with a challenging reaction involving this compound, a systematic approach is key.

Diagram 2: Troubleshooting Workflow A logical flowchart for diagnosing and solving common issues.

Start Reaction Outcome: Low Yield / Impure Product Analyze Analyze Crude Reaction (TLC, LC-MS, 1H NMR) Start->Analyze Identify Identify Byproducts Analyze->Identify Debrom Debromination Detected? Identify->Debrom Check Mass Spec Homo Homocoupling Detected? Debrom->Homo No Sol_Debrom Action: • Use Anhydrous Solvents • Switch to K₃PO₄/Cs₂CO₃ • Use Bulky Ligand Debrom->Sol_Debrom Yes StartMat Starting Material Unconsumed? Homo->StartMat No Sol_Homo Action: • Thoroughly Degas Reaction • Check Stoichiometry • Consider Cu-free Sonogashira Homo->Sol_Homo Yes Sol_StartMat Action: • Increase Temperature • Screen Catalysts/Ligands • Check Reagent Purity StartMat->Sol_StartMat Yes End Optimized Reaction StartMat->End No Sol_Debrom->End Sol_Homo->End Sol_StartMat->End

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of catalyst and ligand systems in cross-coupling reactions involving 4-Amino-5-bromopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this versatile, yet challenging, heterocyclic building block. The inherent electronic properties of this compound, namely the electron-donating amino group and the coordinating pyrimidine nitrogens, can significantly impact the efficiency of standard cross-coupling protocols. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I troubleshoot this?

Low conversion in Suzuki-Miyaura couplings with this compound is a common hurdle. The primary suspects are often related to catalyst inhibition or suboptimal reaction conditions. The pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[1]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems often provide superior results. Consider using pre-catalysts that are more resistant to inhibition, such as palladacycles (e.g., G3 or G4 precatalysts). For ligands, bulky, electron-rich phosphines like XPhos, SPhos, or RuPhos are often necessary to promote the key steps of the catalytic cycle, particularly the reductive elimination.[2]

  • Base and Solvent Compatibility: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step.[3] For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point. The choice of solvent is also critical. Aprotic polar solvents such as 1,4-dioxane, DMF, or toluene, often with a small amount of water, are typically used.[4][5] Ensure your solvents are rigorously degassed to prevent catalyst oxidation.[6]

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction. While starting at a moderate temperature (e.g., 80-90 °C) is advisable, a lack of conversion may necessitate increasing the temperature to 100-110 °C. However, be mindful that excessive heat can lead to catalyst decomposition and side product formation.[6]

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is stalling. What adjustments should I make?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with nitrogen-rich heterocycles like this compound is highly dependent on the reaction parameters.[7][8]

Key optimization points include:

  • Ligand Choice is Critical: For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are generally required to facilitate the C-N reductive elimination, which is often the rate-limiting step.[7] Ligands such as Xantphos, BINAP, or BrettPhos are excellent starting points.[9] The choice of ligand can be substrate-dependent, so screening a small panel of ligands is often beneficial.

  • Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used.[10] The choice of base can be influenced by the solvent; for instance, in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[11][12]

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[6] It is imperative to conduct the reaction under a rigorously inert atmosphere (argon or nitrogen) and to use properly degassed solvents.

In-Depth Troubleshooting Guides

Issue 1: Significant Homocoupling of the Boronic Acid in a Suzuki-Miyaura Reaction

Causality: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules.[1] It can also be promoted by certain palladium catalysts, especially at higher temperatures.

Troubleshooting Workflow:

start Low Yield, High Homocoupling step1 Improve Degassing Technique - Use freeze-pump-thaw cycles - Sparge solvent with argon for 30+ min start->step1 Initial Check step2 Switch Palladium Source - Use a Pd(0) source directly (e.g., Pd₂(dba)₃) to avoid in-situ reduction issues step1->step2 If problem persists step3 Lower Reaction Temperature - Run reaction at the lowest effective temperature to disfavor homocoupling pathway step2->step3 If still problematic step4 Check Boronic Acid Quality - Use fresh, high-purity boronic acid - Consider using boronate esters step3->step4 Final Check

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Causality: The lone pair of electrons on the pyrimidine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species.[1] This is a common issue with nitrogen-containing heterocycles.

Troubleshooting Workflow:

start Reaction Stalls, Low Conversion step1 Screen Bulky Ligands - Increase steric bulk around Pd (e.g., XPhos, tBuXPhos) start->step1 Initial Approach step2 Use a Pre-catalyst - Employ a palladacycle (e.g., G3/G4) for efficient generation of active Pd(0) step1->step2 If no improvement step3 Modify Base/Solvent System - Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane) step2->step3 Further Optimization step4 Consider Additives - In some cases, additives like P(tBu)₃ can stabilize the catalyst step3->step4 Advanced Strategy

Caption: Strategies to overcome catalyst deactivation in Buchwald-Hartwig amination.

Data Presentation: Catalyst & Ligand Selection Guide

The following table summarizes recommended starting conditions for cross-coupling reactions with this compound based on literature for similar substrates. Optimization for specific coupling partners is highly recommended.[13]

Reaction TypeRecommended Palladium SourceRecommended LigandRecommended BaseRecommended SolventTypical Temp. (°C)
Suzuki-Miyaura Pd₂(dba)₃ or XPhos Pd G3XPhos, SPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig Pd(OAc)₂ or BrettPhos Pd G3Xantphos, BINAP, BrettPhosNaOtBu, K₃PO₄Toluene, 1,4-Dioxane80-110

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and should be optimized for each specific reaction.

  • Reagent Preparation: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for C-N bond formation.

  • Reagent Preparation: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Component Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Mechanistic Overview

A fundamental understanding of the catalytic cycles for both Suzuki-Miyaura and Buchwald-Hartwig reactions is crucial for effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-Br PdII R¹-Pd(II)L₂-Br OA->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂, Base PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][14]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂-X OA->PdII Amine_Coord Amine Coordination/Deprotonation PdII->Amine_Coord HNR¹R², Base PdII_Amido Ar-Pd(II)L₂(NR¹R²) Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR¹R² RE->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[7][15]

References

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2947. [Link]
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Norrby, P.-O., & Varea, T. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12146–12153. [Link]
  • American Chemical Society. (2009). Aqueous Cross-Coupling For Proteins.
  • Wiley Online Library. (n.d.). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling.
  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia....
  • Beilstein Journal of Organic Chemistry. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • SciSpace. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition.
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Science. (2024). Aminative Suzuki–Miyaura coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2020). Suzuki vs. Hartwig-Buchwald.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • Molecules. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • Molecules. (2012). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides.
  • Annual review of organic synthesis. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Catalysts. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.

Sources

Technical Support Center: Purification of 4-Amino-5-bromopyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-5-bromopyrimidine and its reaction products. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical building block. The inherent basicity of the amino group and the reactivity of the pyrimidine ring can introduce specific challenges during workup and purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategies.

Troubleshooting Guide: Addressing Specific Purification Challenges

This section is structured to provide immediate, actionable solutions to common problems encountered during the purification of this compound.

Issue 1: Crude product is contaminated with unreacted 4-aminopyrimidine.

Q: My post-reaction analysis (TLC, LC-MS) shows a significant amount of the starting material, 4-aminopyrimidine, alongside my desired this compound product. How can I efficiently remove it?

A: This is a frequent challenge, especially in cases of incomplete bromination. The starting material and product have similar polarities, which can make separation difficult. Here are several approaches, ranging from classical to modern techniques.

Root Cause Analysis: The primary cause is an incomplete reaction. This can stem from insufficient brominating agent, suboptimal reaction temperature, or shortened reaction time. Before purification, it is always best to ensure the reaction has gone to completion as monitored by TLC or LC-MS.

Solution 1: Selective Acid-Base Extraction This method leverages the basicity of the amino group on the pyrimidine ring.[1]

  • Principle: Both the product and starting material are basic and can be protonated to form water-soluble salts. However, subtle differences in their pKa values or crystal habits of their salts can sometimes be exploited. A more reliable approach is to use this method to separate the basic product/starting material from any non-basic impurities before proceeding with chromatography.

  • Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The aminopyrimidines will partition into the aqueous layer as their hydrochloride salts.

    • Separate the aqueous layer.

    • Carefully neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate or 1M NaOH) until the pH is basic, causing the free amine compounds to precipitate or partition back into an organic solvent.

    • Extract the now-neutralized product back into an organic solvent, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Solution 2: Column Chromatography with a Modified Mobile Phase Standard silica gel chromatography can be challenging for basic compounds, often resulting in significant peak tailing and poor separation.[2][3]

  • Principle: Silica gel is acidic due to the presence of silanol (Si-OH) groups, which can strongly and sometimes irreversibly adsorb basic amines.[2] To mitigate this, a small amount of a basic modifier is added to the mobile phase to compete for these acidic sites, allowing the amine compounds to elute more cleanly.

  • Protocol:

    • First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for aminopyrimidines is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).

    • To the chosen eluent system, add a small amount (0.1-1%) of a basic modifier such as triethylamine (TEA) or ammonium hydroxide.

    • Prepare the column using the chosen stationary phase (typically silica gel).

    • Load the crude product and elute with the modified mobile phase, collecting fractions and analyzing them by TLC.

Solution 3: Covalent Scavenger Resins This is a highly effective and modern technique for removing excess nucleophiles (amines) from a reaction mixture.[4][5]

  • Principle: Scavenger resins are solid-supported reagents with functional groups designed to react selectively with and bind to specific types of molecules, such as primary amines.[5][6] After the reaction is complete, the resin is simply filtered off, removing the unwanted starting material from the solution.

  • Recommended Resins:

    • Isocyanate Resin (NCO): Highly effective at scavenging primary and secondary amines.[6]

    • Aldehyde Resin: Selectively scavenges primary amines through the formation of an imine.[4][7]

  • General Protocol:

    • Dissolve the crude product in a suitable solvent (e.g., DCM, THF).

    • Add the appropriate scavenger resin (typically 2-4 equivalents relative to the excess starting amine).

    • Stir the mixture at room temperature for a few hours to overnight. Monitor the removal of the starting material by TLC or LC-MS.

    • Filter the mixture to remove the resin.

    • Rinse the resin with a small amount of the solvent.

    • Combine the filtrates and concentrate to yield the purified product.

Issue 2: My product is contaminated with a less polar byproduct, likely a di-brominated species.

Q: I'm observing a byproduct that runs higher (less polar) on my TLC plate than the desired this compound. I suspect it's a di-brominated pyrimidine. How can I separate these?

A: Over-bromination is a common side reaction, leading to di- or even tri-brominated species. These are typically less polar than the mono-brominated product.

Root Cause Analysis: This issue arises from using an excess of the brominating agent (e.g., NBS, Bromine) or running the reaction for too long or at too high a temperature. Careful control of stoichiometry is critical.

Solution 1: Flash Column Chromatography This is the most reliable method for separating compounds with different polarities.[8][9]

  • Principle: The compounds will travel through the stationary phase at different rates based on their affinity for the silica and their solubility in the mobile phase. The less polar di-brominated compound will elute before the more polar mono-brominated product.

  • Protocol:

    • Optimize a solvent system using TLC that gives good separation between the product spot and the impurity spot. Aim for an Rf value of ~0.3 for your desired product. A gradient elution from a non-polar to a more polar solvent system can be very effective.[8]

    • Pack a column with silica gel. The amount of silica should be roughly 50-100 times the mass of your crude material.

    • Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent like DCM and load it onto the column.

    • Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

Solution 2: Recrystallization If the quantity of the byproduct is relatively small and there is a suitable solvent, recrystallization can be an effective and scalable purification method.

  • Principle: This technique relies on the difference in solubility of the product and the impurity in a particular solvent at different temperatures.

  • Protocol:

    • Select a suitable solvent or solvent system. The ideal solvent should dissolve the crude product completely at its boiling point but poorly at room temperature or below.

    • Dissolve the crude material in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly and undisturbed to allow for the formation of pure crystals of the desired compound. The more soluble di-bromo impurity will ideally remain in the mother liquor.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals. A second recrystallization may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification technique for my this compound product?

A: The choice depends on the scale of your reaction, the nature of the impurities, and the required purity level. The following decision tree can guide your choice:

G start What is the primary impurity? impurity_type Impurity Type start->impurity_type polar_impurity Aqueous Wash / Extraction impurity_type->polar_impurity Polar (e.g., salts) nonpolar_impurity Recrystallization or Column Chromatography impurity_type->nonpolar_impurity Non-polar / Organic amine_impurity What is the scale? impurity_type->amine_impurity Excess Amine end Product Isolated polar_impurity->end Purified nonpolar_impurity->end Purified small_scale Scavenger Resin or Column Chromatography amine_impurity->small_scale Lab Scale (<5g) large_scale Acid Wash or Recrystallization amine_impurity->large_scale Process Scale (>5g) small_scale->end Purified large_scale->end Purified

Sources

Technical Support Center: Strategies for Preventing Protodeboronation in Suzuki Reactions with 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-amino-5-bromopyrimidine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet valuable, transformation. The electron-rich nature of the aminopyrimidine ring system, while crucial for its function in many pharmaceutical targets, presents a significant hurdle: a high propensity for protodeboronation of the boronic acid coupling partner. This guide provides in-depth, field-proven insights and actionable protocols to help you suppress this undesired side reaction and maximize the yield of your target compound.

Section 1: Understanding the Core Challenge: Suzuki Coupling vs. Protodeboronation

In any Suzuki-Miyaura reaction, the desired catalytic cycle leading to product formation competes with potential decomposition pathways of the organoboron reagent.[1] For sensitive substrates, the most prevalent and yield-destroying side reaction is protodeboronation. This is a process where the carbon-boron (C-B) bond of the boronic acid or ester is cleaved by a proton source (typically water) and replaced with a carbon-hydrogen (C-H) bond.[2]

The result is the consumption of your valuable boronic acid, converting it back to a simple arene or heteroarene, which reduces the overall yield and complicates purification.[3] The coupling of this compound is particularly susceptible because the electron-donating amino group increases the electron density of the system, and the pyrimidine nitrogens can interact with the catalyst. Furthermore, the basic conditions required for the Suzuki reaction can significantly accelerate the rate of this undesired protodeboronation.[4][5][6] The key to success is to ensure the rate of the productive cross-coupling reaction far exceeds the rate of protodeboronation.

G cluster_suzuki Desired Suzuki-Miyaura Cycle (Fast) cluster_proto Undesired Protodeboronation (Slow) Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArPdBr Ar-Pd(II)-Br OA->ArPdBr TM Transmetalation ArPdBr->TM ArPdArB Ar-Pd(II)-Ar' TM->ArPdArB RE Reductive Elimination ArPdArB->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RE->Product ArBr This compound ArBr->OA Boronic Ar'-B(OH)₂ Boronic->TM Boronic_p Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) Base->TM PDB Protodeboronation Boronic_p->PDB Proton Proton Source (H₂O, etc.) Proton->PDB Byproduct Byproduct (Ar'-H) PDB->Byproduct G start High Protodeboronation Observed with This compound? step1 Step 1: Modify Boron Source Is a free boronic acid being used? start->step1 Yes step1_yes Switch to a more stable form: 1. Pinacol Ester (Bpin) 2. MIDA Boronate (Best for slow release) 3. Trifluoroborate (BF₃K) step1->step1_yes step2 Step 2: Optimize Base Is a strong base (NaOH, KOH) used? step1->step2 No, already using an ester step1_yes->step2 step2_yes Switch to a milder base: 1. K₃PO₄ (Highly Recommended) 2. K₂CO₃ or Cs₂CO₃ 3. Use finely ground solid base. step2->step2_yes step3 Step 3: Change Catalyst/Ligand Is the reaction slow (>12h)? step2->step3 No, already using a mild base step2_yes->step3 step3_yes Employ a highly active system: 1. Use a Pd-precatalyst (e.g., XPhos-G3) 2. Screen bulky biarylphosphine ligands (XPhos, SPhos, RuPhos) step3->step3_yes step4 Step 4: Adjust Conditions Is the temperature high (>80°C)? step3->step4 No, already using active catalyst step3_yes->step4 step4_yes Modify physical parameters: 1. Lower temperature to 60-80°C 2. Consider anhydrous solvents (THF, Dioxane) with a soluble base (TMSOK) step4->step4_yes end_ok Problem Resolved step4->end_ok No, conditions are already mild step4_yes->end_ok

Caption: A decision-tree workflow for troubleshooting protodeboronation.
Troubleshooting Matrix
ObservationProbable Cause(s)Recommended Solution(s)
Low yield of product; significant Ar'-H byproduct. 1. Base is too strong. 2. Boronic acid is unstable. 3. Reaction temperature is too high.1. Switch to K₃PO₄ or K₂CO₃. [7] 2. Use a pinacol or MIDA boronate ester. [8] 3. Lower temperature to the 60-80 °C range. [9]
Reaction stalls; starting materials remain. 1. Catalyst is inefficient or poisoned. 2. Poor solubility of reagents.1. Use a modern Buchwald-type ligand/precatalyst (e.g., SPhos, XPhos). [10][11] 2. Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF). [12][13]
Both protodeboronation and starting materials observed. Catalytic cycle is too slow, allowing decomposition to compete effectively.Increase the rate of the productive reaction by using a more active catalyst system (e.g., XPhos Pd G3) at a moderate temperature. [10]
Significant decomposition even with a boronic ester. 1. Hydrolysis of the ester back to the boronic acid. 2. Palladium-catalyzed protodeboronation.1. Run the reaction under strictly anhydrous conditions using a soluble base like TMSOK. [14][15] 2. Re-evaluate ligand choice; sometimes less bulky ligands can mitigate this specific pathway. [16][17]
Section 4: Optimized Experimental Protocols
Protocol 1: General Starting Conditions with a Mild Base

This protocol is a robust starting point designed to minimize protodeboronation by using a mild base and moderate temperature.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane and Degassed Water

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Procedure:

  • Preparation: To the oven-dried reaction vessel, add this compound, the boronic acid/ester, and finely ground K₃PO₄.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to achieve the desired concentration (typically 0.1 M with respect to the pyrimidine) and solvent ratio (e.g., 10:1 dioxane:water).

  • Degassing: Bubble the inert gas through the stirred solution for 10-15 minutes.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for consumption of starting materials and formation of the desired product versus the protodeboronated byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Advanced Anhydrous Protocol

This protocol is designed for highly sensitive substrates where protodeboronation is a severe issue. It eliminates water entirely from the reaction. [14] Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Pinacol or MIDA Ester (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Trimethylsilanolate (TMSOK) (1.5 equiv)

  • Anhydrous THF or 1,4-Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Preparation (in a glovebox): To an oven-dried reaction vessel, add this compound, the boronic ester, TMSOK, and the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the required volume of anhydrous solvent (e.g., THF) to achieve a concentration of ~0.1 M.

  • Reaction: Seal the vessel, remove it from the glovebox, and heat to a moderate temperature (e.g., 40–60 °C). The use of a highly active precatalyst often allows for lower temperatures and significantly shorter reaction times (monitor closely, may be complete in <1 hour). [10]4. Monitoring & Work-up: Follow steps 7-9 from Protocol 1. The work-up will be cleaner due to the absence of inorganic salts from an aqueous base.

Section 5: References
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Li, W., & Nelson, D. L. (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Mondal, R., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Delaney, C. P., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. National Institutes of Health. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]

  • S. H. Kyne, et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • S. H. Kyne, et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Delaney, C. P., et al. (2021). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit User Discussion. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • C. F. J. Barnard, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

  • Reddit User Discussion. (2023). For the pro's (Suzuki). r/Chempros. [Link]

  • J. M. El-Faham, et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • A. de Lambert de Boisjan, et al. (2022). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • D. H. Brooner, et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • C. A. Fleckenstein & H. Plenio. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. [Link]

  • S. S. Borhade, et al. (2017). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • S. K. Sahu, et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • G. C. Lloyd-Jones, et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • S. D. Walker, et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]

  • A. G. Aggarwal, et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. National Institutes of Health. [Link]

  • Reddit User Discussion. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • S. K. Sahu, et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • U. Uršič, et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-Amino-5-bromopyrimidine in catalytic reactions. This document addresses common challenges related to catalyst deactivation, providing in-depth troubleshooting advice and practical protocols to enhance reaction efficiency and reproducibility.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons why catalyst deactivation is a prominent issue when working with this compound.

Q1: Why is catalyst deactivation a frequent challenge when using this compound in cross-coupling reactions?

A1: The structure of this compound itself is the primary reason for catalyst deactivation, particularly with palladium-based systems. The molecule contains multiple nitrogen atoms (two in the pyrimidine ring and one in the amino group), which are Lewis basic. These nitrogen atoms can act as potent ligands, strongly coordinating to the electron-deficient palladium center of the catalyst. This coordination can form stable, catalytically inactive or dormant "off-cycle" complexes, effectively poisoning the catalyst and halting the desired reaction.[1][2][3] This issue is common for nitrogen-containing heterocycles in cross-coupling reactions.[2][3]

Q2: What are the primary mechanisms of palladium catalyst deactivation I should be aware of?

A2: There are three main deactivation pathways you may encounter:

  • Poisoning: This is the most common issue with this compound. As explained in Q1, impurities or the substrate/product itself can bind strongly to the catalyst's active sites, rendering them inactive.[2][4][5][6] Nitrogen-containing heterocycles are well-known catalyst poisons for palladium.[2]

  • Sintering/Agglomeration: At elevated temperatures, highly dispersed metal nanoparticles on a catalyst support can migrate and clump together to form larger, less active particles.[4][5][6][7] This process, often visually indicated by the formation of palladium black, irreversibly reduces the active surface area of the catalyst.[3][4]

  • Fouling/Coking: This involves the physical deposition of organic residues, polymers, or carbonaceous material (coke) onto the catalyst surface.[4][5][8] These deposits block access to the active sites, preventing the substrate from reaching them.

Q3: My reaction mixture turned black. What does this signify?

A3: The formation of a black precipitate, commonly known as palladium black, is a classic visual indicator of catalyst decomposition and agglomeration.[3][4] It means the active, soluble Pd(0) species has crashed out of the solution as inactive, bulk palladium metal. This is often triggered by high temperatures, the presence of oxygen, or the use of ligands that are not robust enough to stabilize the catalytic species throughout the reaction.[3]

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides direct, actionable advice for problems encountered during experiments.

Q4: My reaction is sluggish or has stalled completely. What are the first things I should investigate?

A4: A stalled reaction is a common symptom of catalyst deactivation. Before exploring more complex variables, always verify the fundamentals:

  • Inert Atmosphere: Oxygen can rapidly oxidize and deactivate the active Pd(0) catalyst.[3] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were rigorously degassed.

  • Reagent Purity: Trace impurities in reactants or solvents, such as water, sulfur, or other halides, can act as potent catalyst poisons.[5][9] Water, in particular, can significantly lower the rate of reaction in Buchwald-Hartwig aminations.[10] Use anhydrous solvents and ensure the purity of your this compound and coupling partner.

  • Base Integrity: Many reactions use strong bases like sodium tert-butoxide, which can degrade upon prolonged exposure to air. Use a fresh bottle or a sample stored correctly in a glovebox.

Below is a logical workflow to diagnose a stalled reaction.

G Start Reaction Stalled/ Sluggish Check_Inert Check: Is the system rigorously inert? Start->Check_Inert Check_Purity Check: Are solvents/reagents pure and anhydrous? Check_Inert->Check_Purity Yes Sol_Inert Solution: Re-run with proper degassing and inert gas blanket. Check_Inert->Sol_Inert No Check_Temp Check: Is the temperature appropriate? Check_Purity->Check_Temp Yes Sol_Purity Solution: Use freshly purified reagents and anhydrous solvents. Check_Purity->Sol_Purity No Sol_Temp Solution: Optimize temperature. Lower to prevent decomposition, or raise if sluggish. Check_Temp->Sol_Temp No Advanced Problem Persists: Proceed to Ligand/Catalyst Optimization Check_Temp->Advanced Yes Deactivation Active L-Pd(0) (Active Catalyst) Inactive Inactive Complex (Poisoned) Active->Inactive Forms Stable Off-Cycle Adduct Cycle Productive Catalytic Cycle Active->Cycle Reacts with Ar-Br Substrate 4-Amino-5- bromopyrimidine Substrate->Active Coordinates via Ring Nitrogens Cycle->Active Regenerates

Caption: Simplified mechanism of catalyst poisoning by the aminopyrimidine substrate.

Part 3: Performance Data & Experimental Protocols

To aid in catalyst selection, the following table summarizes the expected performance of different catalyst systems for Suzuki-Miyaura couplings with substrates analogous to this compound.

Table 1: Comparative Performance of Catalytic Systems
Catalyst SystemLigandBaseSolventTypical Yield Range (%) [11]Key Considerations
System 1: Traditional Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O75-88Widely available, but may struggle with sterically hindered partners. Prone to deactivation.
System 2: Buchwald Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O>90 (Expected)Highly effective for challenging substrates; bulky ligand prevents deactivation. [1]Air-sensitive.
System 3: NHC Precatalyst PEPPSI™-IPrK₂CO₃THF/H₂O>90 (Expected)Air- and moisture-stable precatalyst. Often shows high reactivity and stability.

Note: Yields are based on reactions with 5-bromo-2-methylpyridin-3-amine and various arylboronic acids, which serve as a strong proxy for this compound. Actual yields may vary. [12]

Protocol 1: General Procedure for a Robust Suzuki Coupling

This protocol utilizes a modern Buchwald ligand system designed to resist deactivation.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Palladium(II) acetate [Pd(OAc)₂] (0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add degassed toluene and degassed water via syringe (a ratio of 4:1 to 10:1 is common).

  • Reaction: Heat the reaction mixture in an oil bath to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Procedure for Rigorous Solvent Degassing

Properly degassed solvents are critical for preventing catalyst oxidation.

  • Freeze-Pump-Thaw: Place the solvent in a robust Schlenk flask sealed with a stopcock.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.

  • Thaw: Close the stopcock and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed. After the final cycle, backfill the flask with argon or nitrogen.

References
  • Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. Benchchem.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • Technical Support Center: Strategies for Catalyst Deactivation in Pentafluoropropanol. Benchchem.
  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ACS Figshare.
  • Catalyst deactivation mechanisms and how to prevent them. (2025).
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Troubleshooting of Catalytic Reactors. Slideshare.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). Processes.
  • Catalyst poisoning. Wikipedia.
  • Buchwald–Hartwig amination. Wikipedia.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

Sources

Managing solubility issues of 4-Amino-5-bromopyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing Solubility of 4-Amino-5-bromopyrimidine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the solubility challenges associated with this compound in organic solvents.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and dissolution of this compound.

Question 1: I am having difficulty dissolving this compound in my desired organic solvent. What are the initial steps I should take?

Answer:

Initial difficulties in dissolving this compound are common due to its specific physicochemical properties. The molecule possesses both a polar amino group and a nonpolar brominated pyrimidine ring, leading to complex solubility behavior. The first steps in troubleshooting should focus on understanding the fundamental principles of solubility and systematically exploring solvent compatibility.

  • "Like Dissolves Like": This principle is a foundational concept in solubility.[1][2] Polar solvents are generally better at dissolving polar solutes, and non-polar solvents are more effective for non-polar solutes. Given the mixed polarity of this compound, a good starting point is to test a range of solvents with varying polarities.

  • Initial Solvent Screening: Begin with small-scale solubility tests using a spectrum of common laboratory solvents. It is recommended to test solvents from different classes, such as:

    • Protic Solvents: (e.g., Methanol, Ethanol) - These can engage in hydrogen bonding.

    • Aprotic Polar Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile) - These have high dielectric constants and can solvate polar molecules.

    • Non-Polar Solvents: (e.g., Toluene, Hexanes) - These are less likely to be effective but are worth testing to establish a complete solubility profile.

  • Physical Agitation and Temperature: Ensure you are providing adequate agitation (e.g., vortexing, stirring) to facilitate the dissolution process. Gentle heating can also be employed, but with caution, as excessive heat may lead to degradation. It's important to monitor for any changes in color or the appearance of precipitates upon cooling, which would indicate temperature-dependent solubility.

Question 2: My compound appears to be insoluble in a single solvent system. What are my next options?

Answer:

When a single solvent proves ineffective, employing a co-solvent system is a highly effective and widely used strategy.[1][2][3]

  • Co-solvency: This technique involves mixing two or more miscible solvents to create a system with intermediate polarity, which can be fine-tuned to match the solute's properties.[1][4] For this compound, a common approach is to use a primary solvent in which the compound has some, albeit limited, solubility and then titrate in a co-solvent to enhance dissolution.

    • Example: If the compound shows slight solubility in a non-polar solvent, a more polar co-solvent can be added to increase the overall polarity of the mixture. Conversely, if it is slightly soluble in a polar solvent, a less polar co-solvent can be introduced.

  • Common Co-Solvent Systems:

    • Toluene/Ethanol

    • Dichloromethane/Methanol

    • Water/Ethanol (though the compound has slight water solubility, this can be a useful system for certain applications).[5]

A systematic approach to evaluating co-solvent ratios is recommended. This can be done by preparing a series of solvent blends (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) and testing the solubility in each.

Question 3: I've managed to dissolve the compound, but it precipitates out over time or upon standing. What is causing this, and how can I prevent it?

Answer:

Precipitation after initial dissolution is indicative of a supersaturated and unstable solution. This often occurs when a compound's kinetic solubility is exceeded, and the solution is not at thermodynamic equilibrium.

  • Kinetic vs. Thermodynamic Solubility:

    • Kinetic Solubility: The concentration of a compound that can be dissolved under a specific set of conditions (e.g., rapid addition of solvent, heating) before precipitation is observed.

    • Thermodynamic Solubility: The concentration of a compound in a saturated solution at equilibrium.

  • Strategies to Maintain a Stable Solution:

    • Equilibration Time: Ensure the solution is stirred for an adequate period (24-48 hours) to reach thermodynamic equilibrium.[6]

    • pH Adjustment: For acidic or basic compounds, altering the pH of the solution can significantly impact solubility by promoting the formation of a more soluble ionized species.[3][4]

    • Use of Surfactants: In some cases, the addition of a small amount of a surfactant can help to stabilize the dissolved compound and prevent precipitation by forming micelles.[3][4][7]

Question 4: Are there any other techniques I can use to improve the solubility of this compound?

Answer:

Yes, several other physical and chemical modification techniques can be employed to enhance solubility.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[1][2][3][7] This can be achieved through methods such as:

    • Micronization: Mechanical grinding to reduce particle size.[2][7]

    • Nanosuspensions: Creating a colloidal dispersion of the drug in a liquid medium.[1][4]

  • Solid Dispersions: This involves dispersing the compound in a solid carrier matrix, often a hydrophilic polymer, to improve its dissolution characteristics.[1][4]

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, thereby increasing its apparent solubility.[3][4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1:

Property Value Source
Molecular Formula C₄H₄BrN₃ [5][8][9]
Molecular Weight 174.00 g/mol [5][9]
Appearance Yellow to yellow-green or cream to pale brown powder or crystalline powder [8]

| Solubility in Water | Slightly soluble |[5] |

Q2: How does the chemical structure of this compound influence its solubility?

A2: The structure of this compound contains both a hydrophilic amino group (-NH₂) and a more lipophilic bromo-pyrimidine core. The amino group can participate in hydrogen bonding with protic solvents, while the pyrimidine ring system contributes to its aromatic and less polar character. The presence of the bromine atom further increases the molecule's lipophilicity. This dual nature is the primary reason for its complex solubility profile.

Q3: Can I use heat to dissolve this compound?

A3: Yes, gentle heating can be an effective way to increase the solubility of this compound. However, it is crucial to proceed with caution. Many organic compounds can degrade at elevated temperatures. It is recommended to perform initial thermal stability tests on a small scale. Always monitor for any color changes or the formation of degradation products.

Q4: What is the best way to determine the solubility of this compound experimentally?

A4: The "shake-flask" method is the gold standard for determining equilibrium solubility.[6]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution.[6]

  • Equilibration: Place the vial in a temperature-controlled shaker and agitate for 24-48 hours to allow the system to reach equilibrium.[6]

  • Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.[6]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Q5: Are there any safety precautions I should be aware of when handling this compound?

A5: Yes, this compound is classified as harmful if swallowed (Acute Tox. 4 Oral).[9] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 3: Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound single_solvent Attempt Dissolution in a Single Solvent System start->single_solvent is_soluble_single Is the Compound Soluble? single_solvent->is_soluble_single co_solvent Employ a Co-Solvent System is_soluble_single->co_solvent No success Success: Stable Solution Achieved is_soluble_single->success Yes is_soluble_co Is the Compound Soluble? co_solvent->is_soluble_co advanced_techniques Consider Advanced Techniques: - Particle Size Reduction - Solid Dispersion - Complexation is_soluble_co->advanced_techniques No is_soluble_co->success Yes advanced_techniques->success If Successful failure Further Investigation Required advanced_techniques->failure If Unsuccessful

Caption: Troubleshooting workflow for solubility issues.

References

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • Methods of solubility enhancements | PPTX - Slideshare.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem.
  • This compound, 98% 5G - H64335-06, 5 g - Dabos.
  • (4S)-4-amino-5-bromopentanoic acid | C5H10BrNO2 | CID 12593804 - PubChem.
  • Solubilities of Amino Acids in Different Mixed Solvents.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2 - ResearchGate.
  • 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem.

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Technical Support Center: TLC Monitoring of Reactions Involving 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring chemical reactions involving 4-Amino-5-bromopyrimidine using Thin-Layer Chromatography (TLC). The inherent polarity of the amino group and the reactivity of the bromine atom can present unique challenges during reaction monitoring. This resource is designed to address these specific issues with scientifically grounded, field-proven insights.

I. Troubleshooting Guide: Common TLC Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common and frustrating issues encountered during the TLC analysis of reactions with this compound and its derivatives.

Q1: My spots are streaking or appear elongated. What's causing this and how can I fix it?

A1: Spot streaking is a frequent problem when dealing with polar, nitrogen-containing compounds like this compound. The primary causes and their solutions are outlined below.

  • Causality: The free amine group in your compound is basic and can interact strongly with the acidic silica gel on a standard TLC plate. This strong, sometimes irreversible, binding leads to a continuous "streak" rather than a compact spot as the solvent front moves up the plate. Sample overloading can also exacerbate this issue.[1][2]

  • Solutions:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[3]

      • Add 0.1–2.0% triethylamine (Et₃N) to your eluent system.[2]

      • Alternatively, a 1–10% solution of ammonia in methanol can be used as part of the mobile phase, often in a dichloromethane (DCM) co-solvent system.[2][3] This is particularly effective for highly polar compounds.

    • Sample Dilution: Before spotting, ensure your reaction aliquot is sufficiently diluted. Overloading the plate with a concentrated sample is a common cause of streaking.[1][4]

    • Stationary Phase Choice: If streaking persists, consider using a different stationary phase. Alumina plates are less acidic than silica and can be a better choice for basic compounds.[5] Alternatively, reversed-phase TLC plates (like C18) can be used with a polar mobile phase (e.g., water/acetonitrile mixtures).[2]

Q2: The Rf values of my starting material and product are too close to distinguish. How can I improve separation?

A2: Achieving good separation between a starting material like this compound and its reaction product is critical for accurate reaction monitoring. When spots co-elute, it's impossible to determine if the reaction is progressing.

  • Causality: The polarity difference between your reactant and product may not be significant enough to allow for separation with the chosen mobile phase. This is common in reactions where a subtle modification is made, such as in some Suzuki or Buchwald-Hartwig couplings where one aryl group is swapped for another.

  • Solutions:

    • Systematic Solvent System Adjustment: The key is to systematically vary the polarity of your mobile phase. A trial-and-error approach is often necessary.[6]

      • Start with a common mixture like 1:1 Ethyl Acetate (EtOAc)/Hexanes and adjust the ratio. To increase the Rf (move spots up the plate), increase the proportion of the more polar solvent (EtOAc).[3] To decrease the Rf, increase the proportion of the non-polar solvent (Hexanes).

      • If simple binary mixtures fail, try different solvent combinations. For polar compounds, systems like Methanol/DCM are effective.[3] Toluene-based systems (e.g., Toluene/Acetone) offer different selectivity and can sometimes resolve closely running spots.[6]

    • The Co-Spot Technique: Always run a "co-spot" lane on your TLC plate. This involves spotting the starting material, the reaction mixture, and then the starting material again on top of the reaction mixture spot. If the starting material is still present, the spot in the co-spot lane will appear elongated or "snowman-like" compared to the product spot, confirming the reaction is incomplete.[7]

    • Two-Dimensional (2D) TLC: For very complex mixtures or to confirm if a compound is degrading on the silica plate, 2D TLC can be used. Spot the mixture in one corner, run the plate, then rotate it 90 degrees and run it again in a different solvent system. Stable compounds will appear on the diagonal, while new spots appearing off the diagonal indicate decomposition or reaction on the plate.[7]

Q3: My spots are not visible under the UV lamp. How can I visualize them?

A3: While the pyrimidine ring in this compound is UV-active, its derivatives or other reactants may not be.[8] Relying solely on a 254 nm UV lamp can be misleading.

  • Causality: A compound must have a sufficient chromophore, typically a conjugated π-system, to be visible under UV light.[9] If your reaction product or a key reactant lacks this feature, it will be invisible.[2]

  • Solutions:

    • Use a Staining Agent: This is the most reliable approach. After running the TLC and viewing it under UV (and circling any visible spots), immerse the plate in a chemical stain. The choice of stain depends on the functional groups present.

      • Potassium Permanganate (KMnO₄) Stain: An excellent general-purpose stain for compounds that can be oxidized, such as alcohols, alkenes, and even some amines. It appears as yellow-brown spots on a purple background.[8]

      • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can help differentiate between compounds.[10]

      • Ninhydrin Stain: Highly specific for primary and secondary amines, which will appear as purple or blue spots.[11] This is particularly useful for tracking the consumption of an amine starting material.

    • Iodine Chamber: Placing the dried TLC plate in a sealed chamber with a few crystals of iodine is a simple, often non-destructive method. Iodine vapor has an affinity for many organic compounds, which will appear as temporary brown spots.[8][9]

Q4: The TLC plate is a complete smear, especially when using high-boiling point solvents like DMF or DMSO. What should I do?

A4: High-boiling point solvents are a common source of TLC problems because they do not evaporate from the plate before development.

  • Causality: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or pyridine are very polar and will act as part of the mobile phase as they are carried up the plate, resulting in a smear where no separation occurs.[7][12]

  • Solutions:

    • High Vacuum Removal: After spotting your reaction mixture on the TLC plate, place the plate in a desiccator or flask and apply a high vacuum for several minutes to evaporate the high-boiling solvent before placing it in the TLC chamber.[7]

    • Micro-Workup: Before spotting, perform a quick liquid-liquid extraction on a small aliquot of the reaction mixture. Dilute the aliquot with a solvent like ethyl acetate or diethyl ether, wash with water or brine to remove the DMF/DMSO, and then spot the organic layer on the TLC plate.[12]

II. Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for a reaction involving this compound?

A: A good starting point for many organic reactions is a 1:1 mixture of ethyl acetate and hexanes.[6] Given the polarity of this compound, you will likely need a more polar system. A system of 10-20% methanol in dichloromethane (DCM) is often a more practical starting point.[3] Remember to add a small amount of triethylamine (~0.5%) to prevent streaking.[3]

Q: How do I calculate the Retention Factor (Rf) and what is an ideal range?

A: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3] An ideal Rf range for good separation and accurate analysis is between 0.2 and 0.8.[13] Spots near the baseline (Rf < 0.1) or at the solvent front (Rf > 0.9) are not well-resolved.[5]

Q: Can I monitor a Suzuki or Buchwald-Hartwig reaction using TLC?

A: Yes, TLC is an excellent and cost-effective method for monitoring these types of cross-coupling reactions.[14][15][16] You can easily track the disappearance of the this compound starting material and the appearance of the new, often less polar, product spot. For Buchwald-Hartwig aminations, which involve coupling with another amine, careful selection of the mobile phase is crucial to separate the starting amine, the bromopyrimidine, and the final product.[17]

Q: My reaction involves a solid starting material. How do I properly sample it for TLC?

A: If your reaction mixture is heterogeneous or viscous, it can be difficult to get a representative sample in a capillary spotter.[7] The best practice is to briefly stop stirring, allow the solids to settle, and carefully draw a small amount of the supernatant liquid into the spotter. Alternatively, you can take a small sample of the slurry, dilute it with a volatile solvent in a small vial, vortex it, and then spot the resulting solution.

III. Experimental Protocols & Data

Protocol 1: Standard TLC Development
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[1]

  • Chamber Saturation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to help saturate the chamber atmosphere. Cover the chamber and allow it to equilibrate for 15-20 minutes.[1]

  • Spotting: Using a capillary tube, spot a small amount of your starting material, reaction mixture, and a co-spot on the starting line. Ensure the spots are small and concentrated by applying them multiple times and allowing the solvent to dry between applications.[2]

  • Development: Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the starting line.[2] Cover the chamber and allow the solvent to ascend the plate.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it, immediately mark the solvent front with a pencil, and allow it to dry completely in a fume hood.

  • Visualization: View the plate under a UV lamp (254 nm) and circle any visible spots. If necessary, use an appropriate chemical stain for further visualization.

Table 1: Recommended Solvent Systems for Pyrimidine Derivatives
Compound TypeRecommended Mobile PhaseModifier (if needed)Expected Rf Range
This compound 10-20% Methanol in Dichloromethane0.5% Triethylamine0.3 - 0.5
Non-polar Suzuki Product 20-40% Ethyl Acetate in HexanesNone0.4 - 0.7
Polar Buchwald-Hartwig Product 5-10% Methanol in Ethyl Acetate0.5% Triethylamine0.2 - 0.4
Highly Polar/Di-amino derivatives 5-10% Ammonia (in MeOH) in DCMNone0.15 - 0.35

Note: These are starting points and may require optimization for specific derivatives.

IV. Visualization Diagrams

Workflow for Troubleshooting TLC Separation

G start Start TLC Analysis streaking Spots Streaking? start->streaking poor_sep Poor Separation (Rf too close)? streaking->poor_sep No add_base Add Et3N or NH3 to Mobile Phase streaking->add_base Yes no_spots No Spots Visible? poor_sep->no_spots No change_polarity Adjust Solvent Polarity (e.g., EtOAc/Hex ratio) poor_sep->change_polarity Yes success Good Separation Achieved no_spots->success No try_stain Use Chemical Stain (KMnO4, PMA) no_spots->try_stain Yes add_base->poor_sep change_polarity->no_spots try_stain->success

Caption: Impact of solvent polarity on compound migration (Rf).

V. References

  • Thin Layer Chromatography Plates: Use and Best Practices. (2021). SiliCycle.

  • Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. (n.d.). Benchchem.

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.

  • Troubleshooting for Thin Layer Chromatography. (2021). SiliCycle.

  • SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. (n.d.). Advion.

  • How i will select mobile phase solevent system for TLC? (2021). ResearchGate.

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog.

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder.

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025). ALWSCI.

  • TLC stains. (n.d.). Organic Chemistry.

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). LinkedIn.

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio.

  • TLC Staining solutions. (2006). Org Prep Daily.

  • 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! (2023). Dr. Aman Bajpai.

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. (n.d.). Benchchem.

  • Catalyst Screening & TLC-MS for Reaction Analysis. (n.d.). Merck Millipore.

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

  • Effect of reaction mixture solvent on Developing solvent in TLC. (2022). Reddit.

Sources

Technical Support Center: Identification of Byproducts in 4-Amino-5-bromopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

This section addresses common issues encountered during reactions with 4-amino-5-bromopyrimidine, providing potential causes and actionable solutions.

Issue 1: Appearance of an Unexpected, More Polar Spot on TLC During a Suzuki-Miyaura Coupling Reaction

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. On my TLC plate, I see a new spot that is more polar than my starting material and desired product. What could this be?

Answer:

The appearance of a more polar, unexpected spot on your TLC plate in a Suzuki-Miyaura coupling reaction involving this compound often points to the formation of a dehalogenated byproduct , 4-aminopyrimidine. This occurs when the bromine atom is replaced by a hydrogen atom.

Causality of Dehalogenation:

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The primary culprit is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These species can arise from several sources:

  • Bases: Strong alkoxide bases, while effective for the coupling reaction, can generate hydrides.[1]

  • Solvents: Protic solvents or solvents that can degrade (like DMF in the presence of water) can act as hydride donors.[1]

  • Reagents: Trace impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.[1]

  • Water: The presence of water can react with bases or other reagents to generate hydride sources.[1]

The Pd-H species can then react with the this compound in a competing pathway to the desired cross-coupling, leading to the formation of 4-aminopyrimidine.

Experimental Protocol for Minimizing Dehalogenation:

To minimize the formation of this byproduct, meticulous control over your reaction conditions is crucial.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[3]

  • Anhydrous, non-nucleophilic base (e.g., K₃PO₄)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)[3]

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Thoroughly dry all glassware and ensure your reagents are anhydrous.

  • Inert Atmosphere: Assemble your reaction vessel under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the reaction vessel, add the this compound, arylboronic acid, palladium catalyst, and anhydrous base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the optimal temperature for your specific substrates, typically between 80-100°C.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Dehalogenation_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_dehalogenation Dehalogenation Side Reaction This compound This compound Desired_Product Desired_Product This compound->Desired_Product Arylboronic acid, Pd(0), Base Dehalogenated_Byproduct Dehalogenated_Byproduct This compound->Dehalogenated_Byproduct Arylboronic_acid Arylboronic_acid Pd(0)_Catalyst Pd(0)_Catalyst Base Base Pd-H_Species Pd-H_Species Base->Pd-H_Species Forms Pd-H_Species->Dehalogenated_Byproduct Reacts with starting material

Issue 2: Formation of a Dimer as a Major Byproduct in a Buchwald-Hartwig Amination

Question: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm observing a significant amount of a higher molecular weight byproduct. Mass spectrometry suggests it's a dimer of my starting material. What is happening?

Answer:

The formation of a dimer, specifically a bi-pyrimidine species, is a known side reaction in Buchwald-Hartwig aminations, particularly when using substrates with both a nucleophilic amine and an electrophilic halide on the same molecule.[4][5] In this case, a self-coupling reaction can occur where one molecule of this compound acts as the amine nucleophile and another acts as the aryl halide electrophile.

Causality of Dimerization:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex.[4] Reductive elimination then yields the desired C-N bond. However, if the concentration of the intended amine coupling partner is low, or if the intramolecular reaction is sterically or electronically favorable, the amino group of one this compound molecule can react with the palladium-activated C-Br bond of another.

Experimental Protocol for Suppressing Dimerization:

To favor the desired intermolecular coupling over self-coupling, you can adjust the reaction conditions to kinetically favor the intended reaction.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst and ligand (e.g., a bulky, electron-rich phosphine ligand like XPhos or SPhos)[1]

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)[5]

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Syringe pump (optional, but recommended)

Procedure:

  • Initial Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Substrate Addition: Add the this compound and the solvent.

  • Slow Addition of Amine: Using a syringe pump, add the desired amine coupling partner to the reaction mixture slowly over a period of several hours. This maintains a low concentration of the amine, which can help to suppress the dimerization side reaction.

  • Temperature Control: Maintain the reaction at the lowest effective temperature to slow down the rate of the undesired self-coupling.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once the starting material is consumed, perform a standard aqueous work-up and purify by column chromatography.

Dimerization_Pathway Start This compound + Amine Desired_Reaction Buchwald-Hartwig Amination Start->Desired_Reaction Side_Reaction Self-Coupling (Dimerization) Start->Side_Reaction Desired_Product Desired C-N Coupled Product Desired_Reaction->Desired_Product Dimer_Byproduct Bi-pyrimidine Dimer Side_Reaction->Dimer_Byproduct Control Slow Amine Addition & Low Temperature Control->Desired_Reaction Favors Control->Side_Reaction Suppresses

Frequently Asked Questions (FAQs)

Q1: Can hydrolysis of the amino group be a significant side reaction?

A1: Yes, under certain conditions, hydrolysis of the 4-amino group to a hydroxyl group, forming 5-bromo-4-hydroxypyrimidine, can occur.[6] This is more likely to happen if the reaction is run in the presence of water and under acidic or strongly basic conditions at elevated temperatures.[6][7] To avoid this, ensure all reagents and solvents are anhydrous and use non-nucleophilic bases where possible.

Q2: I'm observing multiple unidentified spots on my TLC. What are the likely culprits?

A2: Besides dehalogenation and dimerization, other potential byproducts can arise from the decomposition of this compound, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times). These can include products of ring-opening or further substitution reactions. It is also possible to have over-bromination to form di-brominated species if the synthesis of the starting material was not optimal.[8] Careful control of reaction parameters and purification of the starting material are key to minimizing these.

Q3: How can I definitively identify the byproducts I'm observing?

A3: A combination of analytical techniques is recommended for unambiguous identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will give you the molecular weight of the byproducts, which is a crucial first step in identification.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide structural information. For example, the disappearance of the bromine-adjacent proton signal and the appearance of a new aromatic proton signal would be indicative of dehalogenation.

  • Isolation and Characterization: If a byproduct is formed in a significant amount, it can be isolated by preparative HPLC or column chromatography and then fully characterized by NMR, MS, and potentially X-ray crystallography.

ByproductPotential CauseKey Analytical Signature (¹H NMR)
4-AminopyrimidineDehalogenationDisappearance of a signal in the aromatic region, appearance of a new C-H signal.
Bi-pyrimidine DimerSelf-couplingMore complex aromatic region with multiple signals, disappearance of the NH₂ protons.
5-Bromo-4-hydroxypyrimidineHydrolysisDisappearance of the NH₂ protons, potential shift of the pyrimidine ring protons.

Q4: Are there any specific ligands that are known to suppress byproduct formation in cross-coupling reactions with this compound?

A4: Yes, the choice of ligand is critical. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos can accelerate the desired reductive elimination step, which often outcompetes the dehalogenation pathway.[1] For Buchwald-Hartwig aminations, bulky ligands are also preferred as they can sterically hinder the self-coupling reaction.[5]

References

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. [Link]
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... - ResearchGate.
  • Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency - PubMed. PubMed. [Link]
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Hydrolysis cascade from diaminopyrimidine (D) to C to U. - ResearchGate.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Royal Society of Chemistry. [Link]
  • Dehalogen
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Catalytic Dehalogenation of Halogenated | PDF | Pyridine | Chemical Reactions - Scribd. Scribd. [Link]
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - arkat usa.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific. [Link]
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. ChemRxiv. [Link]
  • Aminative Suzuki–Miyaura coupling. Science. [Link]
  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF - ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. MDPI. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • This compound, 98% 5G - H64335-06, 5 g - Dabos. Dabos. [Link]
  • 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem. PubChem. [Link]
  • 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem. PubChem. [Link]
  • 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem. PubChem. [Link]
  • (4S)-4-amino-5-bromopentanoic acid | C5H10BrNO2 | CID 12593804 - PubChem. PubChem. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions with 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-5-bromopyrimidine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of regioselective reactions involving this versatile building block. Our goal is to empower you with the knowledge to control reaction outcomes, optimize yields, and accelerate your research.

Understanding the Reactivity of this compound

This compound is a di-substituted pyrimidine with multiple potential reaction sites. The regiochemical outcome of a reaction is governed by the electronic and steric properties of the pyrimidine ring, which are significantly influenced by the amino group at C4 and the bromine atom at C5.

  • Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. The amino group at C4 is a strong electron-donating group, which can direct reactions. The bromine at C5 is an electron-withdrawing group and a good leaving group in cross-coupling reactions.

  • Steric Hindrance: The position of substituents can sterically hinder the approach of reagents to adjacent sites, influencing where a reaction will occur.

Generally, in dihalopyrimidines, the reactivity order for cross-coupling or nucleophilic aromatic substitution (SNAr) is C4 > C2 > C5.[1] However, the presence of the C4-amino group fundamentally alters this landscape, making the C5-bromo position the primary site for transformations like palladium-catalyzed cross-coupling reactions.

Inherent Reactivity and Challenges

The primary challenge in reactions with this compound is achieving exclusive selectivity at the desired position. While the C5-bromo position is the most common site for cross-coupling, side reactions can occur, including:

  • C-H activation: The pyrimidine ring has acidic protons that can be activated under certain conditions.

  • Reaction at the amino group: The C4-amino group can act as a nucleophile or a directing group.[2]

  • Debromination: Reductive cleavage of the C-Br bond can occur as a significant side reaction.

  • Homocoupling: Self-coupling of the starting material or the organometallic reagent can reduce the yield of the desired product.

This guide will address how to mitigate these challenges and control the regioselectivity of your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of common problems encountered during experiments, followed by detailed, actionable solutions grounded in mechanistic principles.

Problem 1: Poor yield in Suzuki-Miyaura coupling at the C5 position.

You are attempting to couple an arylboronic acid with this compound at the C5 position but are observing low conversion, significant debromination, or formation of homocoupling byproducts.

Root Causes & Solutions
  • Inactive Catalyst: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[3]

    • Solution: Employ a robust catalyst system. A common choice is a Pd(0) source like Pd(PPh₃)₄ or generating Pd(0) in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with appropriate phosphine ligands.[3][4] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often stabilize the catalytic species and promote efficient oxidative addition and reductive elimination.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for an efficient transmetalation step and for maintaining catalyst activity.

    • Solution: Screen a variety of bases and solvents.

      • Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[5][6] K₃PO₄ is often a good choice as it is strong enough to facilitate the reaction but can be less prone to causing side reactions than stronger bases like alkoxides.

      • Solvents: Aprotic polar solvents like 1,4-dioxane, DME, or THF, often with a small amount of water, are standard.[4][5] The water can be crucial for dissolving the inorganic base and facilitating the hydrolysis of the boronic acid to the more reactive boronate species.

  • Reaction Temperature: The temperature can significantly impact reaction rates and catalyst stability.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Microwave irradiation can be an effective technique for rapidly heating the reaction mixture to the desired temperature, often leading to shorter reaction times and improved yields.[4]

Example Troubleshooting Workflow

Here is a decision tree to guide your optimization process for a Suzuki-Miyaura coupling reaction.

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Problem 2: Lack of selectivity in Buchwald-Hartwig amination.

You are attempting a Buchwald-Hartwig amination and observe a mixture of products, including reaction at the C4-amino group (N-arylation) or decomposition.

Root Causes & Solutions
  • Ligand Choice: The ligand is paramount in controlling the outcome of Buchwald-Hartwig reactions.[7] It influences the steric environment around the palladium center, which in turn dictates the rates of oxidative addition and reductive elimination.

    • Solution: For C-N coupling at the C5-bromo position, sterically hindered, electron-rich biaryl phosphine ligands are typically the best choice. Ligands like XPhos, RuPhos, or BrettPhos can promote the desired C-Br bond activation while minimizing unwanted side reactions.

  • Base Selection: The base plays a dual role: it deprotonates the amine nucleophile and participates in the catalytic cycle. A base that is too strong can lead to decomposition or side reactions.

    • Solution: Use a non-nucleophilic, moderately strong base. Sodium tert-butoxide (NaOt-Bu) is a common choice, but if decomposition is observed, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.[8]

  • Protecting the C4-Amino Group: If N-arylation of the C4-amino group is a persistent issue, protecting it may be necessary.

    • Solution: Introduce a protecting group on the C4-amino functionality that can be removed after the coupling reaction. A pivaloyl (Piv) or tert-butoxycarbonyl (Boc) group can be effective. This strategy adds steps to the synthesis but can provide a clean reaction profile.

Problem 3: Low conversion in Sonogashira coupling.

When attempting to couple a terminal alkyne with this compound, you experience stalling of the reaction or low conversion.

Root Causes & Solutions
  • Copper(I) Cocatalyst Issues: The Sonogashira reaction typically requires a copper(I) cocatalyst (e.g., CuI).[9][10] However, excess copper can lead to alkyne homocoupling (Glaser coupling). Conversely, insufficient or poor-quality CuI can result in low reaction rates. The coordinating properties of diaminopyrimidines can also make them troublesome substrates.[3]

    • Solution: Use a catalytic amount of a high-purity CuI source (typically 1-5 mol%). It is often beneficial to add the CuI last to the reaction mixture.[3] In some cases, a copper-free Sonogashira protocol may be advantageous, although this often requires specialized ligands and conditions.[10][11]

  • Solvent and Base Combination: The solvent and amine base must be compatible and effective.

    • Solution: A common and effective system is THF as the solvent with triethylamine (NEt₃) as the base.[3] The NEt₃ serves both as the base and as a solvent for the reactants. Degassing the solvent is important to prevent oxidative homocoupling of the alkyne.

  • Catalyst System: The choice of palladium source and ligand is crucial.

    • Solution: PdCl₂(dppf) has been shown to be a superior catalyst for Sonogashira couplings with diaminopyrimidine bromides compared to other systems.[3]

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound ring is most susceptible to nucleophilic aromatic substitution (SNAr)?

A1: In general, for SNAr reactions on pyrimidine rings, the C4 and C2 positions are the most activated due to the electron-withdrawing nature of the adjacent nitrogen atoms. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically higher at C4 than at C2, making C4 the more electrophilic site.[12] However, the presence of the C4-amino group in your substrate deactivates this position towards SNAr. Therefore, if a strong activating group were present at another position (e.g., a nitro group at C5), SNAr might be directed elsewhere, but for the parent this compound, SNAr is not the most favorable reaction pathway compared to metal-catalyzed cross-coupling at the C5-bromo position.

Q2: Can I perform a selective reaction at the C2 or C6 position without modifying the C5-bromo position?

A2: Achieving selectivity at C2 or C6 via C-H activation while the C5-bromo position is present is extremely challenging and generally not a standard approach. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-H bonds. A more viable strategy would be to first perform the desired reaction at the C5 position and then attempt a C-H functionalization at C2 or C6 on the resulting product. Directing groups can be used to control the regioselectivity of C-H activation.[2]

Q3: What is the best general-purpose catalyst system for Suzuki coupling with this compound?

A3: While there is no single "best" system for all substrates, a highly reliable starting point is Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst like PdCl₂(dppf)·CH₂Cl₂ with a suitable base.[3] For challenging couplings, using a more advanced system with a bulky biarylphosphine ligand such as XPhos or SPhos in combination with a Pd(II) source like Pd(OAc)₂ or a precatalyst like XPhos-Pd-G3 is recommended.

Q4: How can I minimize debromination of my starting material?

A4: Debromination is often a result of a competing hydrodehalogenation pathway in the catalytic cycle. This can be minimized by:

  • Using anhydrous, degassed solvents: Oxygen and water can interfere with the catalytic cycle.

  • Choosing the right ligand: Electron-rich, bulky ligands can favor the desired reductive elimination step over side reactions.

  • Optimizing the base: Using a milder base (e.g., K₃PO₄ instead of NaOt-Bu) can sometimes reduce the rate of decomposition pathways.

  • Lowering the reaction temperature: This can help to suppress side reactions, although it may require longer reaction times.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C5

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄) or other suitable base

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Degassed 1,4-dioxane and water (4:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-aminopyrimidine.

Protocol 2: Regioselective Sonogashira Coupling at C5

This protocol is adapted from a procedure known to be effective for diaminopyrimidine substrates.[3]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Triethylamine (NEt₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry vial or flask, add this compound (1.0 eq) and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).

  • Add anhydrous THF, followed by triethylamine (1.5 eq) and the terminal alkyne (1.5 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add solid CuI (1.7 mol%) to the vial. It is important to add the CuI last. [3]

  • Briefly flush the vial with Argon, cap it securely, and place it in a preheated oil bath at 60 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by observing the formation of Et₃N·HBr precipitate and by TLC/LC-MS.

  • Upon completion, cool the reaction, filter through a plug of silica gel, and wash with an ethyl acetate/dichloromethane mixture.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the 5-alkynyl-4-aminopyrimidine product.

Summary of Recommended Conditions

The table below summarizes suggested starting conditions for key cross-coupling reactions. Optimization will likely be required for specific substrates.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄ (5) or PdCl₂(dppf) (5)- (or dppf)K₃PO₄ (2-3)Dioxane/H₂O90-100Water is often crucial; screen bulky ligands for difficult substrates.
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.4)Toluene or Dioxane100-110Ligand choice is critical; weaker bases may prevent decomposition.
Sonogashira PdCl₂(dppf) (2-5)- (dppf)NEt₃ (1.5)THF60Add CuI (1-2 mol%) last; degassing is important.[3]

References

  • Organic Preparations and Procedures Daily. (2006, November 16). Sonogashira on 2,4-diamino-5-bromopyrimidine. WordPress.com. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 12(34), 22043-22062. [Link]
  • Wang, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-25. [Link]
  • Nawój, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(16), 4969. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • ResearchGate. (n.d.). Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue. [Link]
  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PubMed. (2018, October 23). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. [Link]
  • ACS Publications. (2020, April 11). The Direct Rh(III)-Catalyzed C–H Amidation of Aniline Derivatives Using a Pyrimidine Directing Group: The Selective Solvent Controlled Synthesis of 1,2-Diaminobenzenes and Benzimidazoles. [Link]
  • ResearchGate. (2020, October 15). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ACS Publications. (2002).

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Impact of base selection on 4-Amino-5-bromopyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Base Selection for 4-Amino-5-bromopyrimidine Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for palladium-catalyzed cross-coupling reactions involving this compound, a key building block in medicinal chemistry. The selection of an appropriate base is arguably one of the most critical parameters for success, directly influencing yield, reaction rate, and side-product formation. This document is structured to help you navigate these challenges by explaining the causality behind experimental choices.

Frequently Asked Questions (FAQs): The Fundamental Role of the Base

This section addresses core concepts regarding the function of bases in palladium-catalyzed cross-coupling reactions.

Q1: What are the primary roles of a base in Suzuki-Miyaura and Buchwald-Hartwig reactions?

In palladium-catalyzed cross-coupling, the base is not merely a spectator or an acid scavenger; it is an active and essential participant in the catalytic cycle. Its primary roles differ slightly depending on the specific reaction:

  • In Suzuki-Miyaura (C-C) Coupling: The base's main function is to activate the organoboron reagent (boronic acid or ester). It reacts with the boronic acid to form a more nucleophilic borate anion (R-B(OH)₃⁻).[1][2] This "ate" complex is significantly more reactive towards the palladium(II) center, facilitating the crucial transmetalation step where the organic group is transferred from boron to palladium.[1][3]

  • In Buchwald-Hartwig (C-N) Amination: The base is required to deprotonate the amine coupling partner.[4] This generates a more nucleophilic amide anion, which can then either displace a halide from the palladium center or participate in reductive elimination to form the C-N bond.[5][6][7]

In both reactions, the base also serves to neutralize the hydrogen halide (HBr) produced during the catalytic cycle, preventing catalyst deactivation and maintaining a productive reaction environment.

Q2: How does the pKa of a base influence its effectiveness and potential for side reactions?

The strength of a base, quantified by the pKa of its conjugate acid, is a critical factor.

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS; pKaH > 18): These are highly effective at promoting the desired reaction, often leading to faster reaction rates.[8][9] However, their high reactivity can be a double-edged sword. They are incompatible with many sensitive functional groups (esters, ketones, nitro groups) and can promote undesirable side reactions like hydrodehalogenation or substrate decomposition.[4][10]

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; pKaH ≈ 10-12): These offer excellent functional group tolerance, making them a safer choice for complex molecules.[9][10] While they may require higher temperatures or longer reaction times, they often provide cleaner reaction profiles with fewer side products.[8] For instance, the use of a weak base can be crucial when the starting material is prone to decomposition.[11]

Q3: Why is this compound a particularly challenging substrate?

This substrate presents unique challenges due to its electronic and structural properties:

  • Catalyst Coordination: The lone pair of electrons on the pyrimidine ring's nitrogen atoms can coordinate to the palladium center. This can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[12][13]

  • Electron-Rich Nature: The electron-donating amino group makes the pyrimidine ring electron-rich, which can slow down the initial oxidative addition step of the catalytic cycle.[13]

  • Potential for Side Reactions: N-heterocyclic halides, especially electron-deficient ones, are more susceptible to hydrodehalogenation (replacement of bromine with hydrogen).[14] The amino group also introduces an acidic N-H proton, which can interact with the base.

Troubleshooting Guide: Common Problems and Solutions

This section provides direct answers to specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Coupled Product

You've set up your Suzuki or Buchwald-Hartwig reaction with this compound, but the analysis shows mostly unreacted starting material.

Potential Cause A: Incorrect Base Strength or Type

The base may be too weak to effectively promote the key catalytic step (transmetalation or amine deprotonation). In Suzuki reactions, carbonate bases may not be strong enough to form the required borate "ate" complex efficiently, especially with electron-poor boronic acids.

Solution:

  • Switch to a Stronger Base: For Suzuki reactions, consider moving from carbonates (e.g., K₂CO₃) to phosphates (e.g., K₃PO₄) or even alkoxides (e.g., NaOt-Bu), provided your substrate is stable under these conditions.[12]

  • Consider Base Solubility: The physical properties of the base matter. Cs₂CO₃ is often more effective than K₂CO₃ due to its better solubility in common organic solvents like dioxane and toluene.[15] K₃PO₄ is a good, cost-effective choice that often provides high yields.[12][16]

  • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required to deprotonate the amine.[8][17] Weaker bases like K₃PO₄ may be insufficient unless a highly active catalyst system is used.

Potential Cause B: Poor Reagent Solubility

If the base or other reagents are not sufficiently soluble in the reaction solvent, the reaction will be slow and inefficient due to poor mixing and limited interaction between components.[18]

Solution:

  • Solvent Screening: If using a base like K₃PO₄, which has low solubility in purely anhydrous solvents, adding a small amount of degassed water (e.g., in a 4:1 or 10:1 dioxane:water mixture) can dramatically improve reaction rates.[13][19]

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can help shuttle the base from the solid or aqueous phase into the organic phase where the reaction occurs.

  • Stirring Rate: Ensure vigorous stirring, especially in biphasic mixtures, to maximize the interfacial area where the reaction takes place.[18]

Issue 2: Significant Formation of De-brominated Byproduct

Your desired product is forming, but you also see a significant amount of 4-aminopyrimidine, where the bromine has been replaced by a hydrogen atom.

Potential Cause: Hydrodehalogenation via Palladium-Hydride (Pd-H) Species

This is a common side reaction in palladium catalysis.[14] Pd-H species can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water.[14] These Pd-H species can then react with your starting material in a competing catalytic cycle to produce the de-brominated byproduct. Strong bases can exacerbate this issue.

Solution:

  • Switch to a Weaker, Non-Protic Base: This is the most effective strategy. Move from strong bases like alkoxides to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[14] These are less likely to generate Pd-H species.

  • Protect the N-H Group: For N-H containing heterocycles like pyrroles, deprotonation by the base can increase the ring's electron density and influence the reaction outcome.[14] While less common for aminopyrimidines, if dehalogenation is severe, protecting the amino group with a group like Boc can sometimes suppress this side reaction.[20]

  • Use Anhydrous, Aprotic Solvents: Avoid alcohol-based solvents. Use high-purity, degassed, and anhydrous solvents like dioxane, toluene, or THF to minimize sources of protons.[14][21]

Issue 3: Reaction is Sluggish and Stalls Before Completion

The reaction starts well but seems to stop, leaving a mixture of starting material and product even after extended time or heating.

Potential Cause: Catalyst Deactivation

As mentioned, the nitrogen atoms in the 4-aminopyrimidine ring can coordinate to the palladium catalyst, leading to inactive complexes.[12][13] This is a form of product inhibition or catalyst poisoning.

Solution:

  • Optimize Ligand and Base Combination: The choice of ligand is crucial to shield the palladium center and prevent unwanted coordination. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for these challenging substrates.[12][19] The base choice is linked to this; a base must be strong enough to work with the chosen catalyst system but not so harsh that it causes decomposition.

  • Use a Pre-catalyst: Modern palladium pre-catalysts are designed to efficiently generate the active Pd(0) species in situ, which can sometimes overcome issues of catalyst activation and deactivation.[18]

  • Modify Base Equivalents: Sometimes, using a larger excess of the base (e.g., 3-4 equivalents) can help drive the reaction to completion, especially if the base is being consumed in side reactions or if its solubility is low.[15]

Data Summary & Experimental Protocols

Table 1: Common Bases for this compound Coupling Reactions
BaseClasspKa of Conjugate Acid (approx.)Typical SolventsStrengthsWeaknesses
NaOt-Bu / KOt-Bu Strong / Alkoxide19Toluene, Dioxane, THFVery high reactivity, fast reactions.[8]Poor functional group tolerance (esters, ketones, etc.); high risk of side reactions.[4][10]
K₃PO₄ Weak / Inorganic12.3Dioxane/H₂O, TolueneExcellent functional group tolerance, cost-effective, often high yields.[12]Low solubility in anhydrous organic solvents; may require water.
Cs₂CO₃ Weak / Inorganic10.3Dioxane, Toluene, DMFGood solubility in organic solvents, mild, good functional group tolerance.[9]More expensive than other inorganic bases.[8]
K₂CO₃ Weak / Inorganic10.3Dioxane/H₂O, DMFInexpensive, mild.Often less effective than K₃PO₄ or Cs₂CO₃; may require higher temperatures/longer times.[8]

Note: pKa values are approximate and can vary depending on the solvent.[22][23]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • Anhydrous 1,4-dioxane and degassed water

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[19]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[16]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[16]

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[19]

Visual Guides

Base Selection Workflow

cluster_0 Start Start: Define Coupling Reaction CouplingType Identify Coupling Partner Start->CouplingType SubstrateCheck Substrate Contains Base-Sensitive Groups? (e.g., ester, nitro) CouplingType->SubstrateCheck Boronic Acid (Suzuki) StrongBase Use Strong Base (NaOtBu, LHMDS) CouplingType->StrongBase Amine/Amide (Buchwald-Hartwig) DehalogenationRisk Is Dehalogenation a Known Issue for this Substrate? SubstrateCheck->DehalogenationRisk No WeakBase Use Weak Inorganic Base (K₃PO₄, Cs₂CO₃) SubstrateCheck->WeakBase Yes DehalogenationRisk->WeakBase No, Start Here WeakBasePriority Prioritize Weak Base (K₃PO₄, Cs₂CO₃) to Minimize Side Reaction DehalogenationRisk->WeakBasePriority Yes

Caption: Decision workflow for selecting a base in coupling reactions.

Role of the Base in the Suzuki-Miyaura Catalytic Cycle

cluster_0 Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation ReductElim Ar-R Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration Base Base (e.g., K₃PO₄) Borate [R-B(OH)₃]⁻ Base->Borate Activates BoronicAcid R-B(OH)₂ BoronicAcid->Borate Borate->OxAdd Transfers 'R' group

Caption: The base activates the boronic acid for transmetalation.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
  • Thomas, D. A., & Denmark, S. E. (2016). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 138(49), 15876–15879. [Link]
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]
  • Chem LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem Technical Support.
  • Chem LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Various Authors. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Epistemeo. (2012).
  • Braga, A. A. C., et al. (2007). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Organometallics, 26(23), 5692–5699. [Link]
  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Department of Chemistry.
  • Nolan, S. P., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic Letters, 4(14), 2341–2343. [Link]
  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2728.
  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1488–1496. [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Chem LibreTexts. (2023).
  • Sklyarov, A. V., et al. (2015). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]
  • University of California, Irvine. (n.d.). Pyrimidines. UCI Department of Chemistry.
  • Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organic Chemistry D
  • College of Liberal Arts and Sciences, University of Connecticut. (n.d.). Table of Acids with Ka and pKa Values. [Link]
  • Organic Chemistry Study Materials. (n.d.).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
  • Organ, M. G., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345–12354. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central.
  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Synlett, 2009(16), 2525-2546.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem Technical Support.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using 2-Amino-4-bromopyridine. BenchChem Technical Support.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem Technical Support.
  • Growing Science. (2021).
  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • National Center for Biotechnology Information. (n.d.). 5-Bromopyrimidine. PubChem.
  • National Center for Biotechnology Information. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central.
  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • National Center for Biotechnology Information. (n.d.).

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Technical Support Center: Navigating Steric Hindrance in 4-Amino-5-bromopyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 4-amino-5-bromopyrimidine. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when utilizing this versatile but sterically demanding building block in organic synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern reaction success, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental failures and provides a systematic approach to identifying the root cause and implementing a solution.

Question 1: My Suzuki-Miyaura cross-coupling reaction with this compound shows low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low conversion in Suzuki-Miyaura couplings involving this compound is a frequent issue, typically stemming from a combination of steric hindrance and electronic effects. The proximity of the amino group to the bromine at the 5-position, and the adjacent nitrogen atom in the pyrimidine ring, creates a challenging environment for the catalytic cycle to proceed efficiently.

Probable Causes & Step-by-Step Solutions:

  • Inadequate Catalyst Activity due to Steric Hindrance: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates[1]. The bulky environment around the C-Br bond impedes the initial oxidative addition step, a critical phase in the catalytic cycle.

    • Solution: Employ catalyst systems featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily access the sterically shielded reaction site[1]. For particularly challenging couplings, specialized ligands may be necessary[1].

  • Catalyst Inhibition by Pyrimidine Nitrogens: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation and stalling the reaction[1].

    • Solution: Increase the catalyst and ligand loading. While typical loadings are 1-2 mol%, for this substrate, starting with 3-5 mol% of the palladium source and a 1.5:1 to 2:1 ligand-to-palladium ratio can compensate for catalyst sequestration.

  • Suboptimal Base Selection: A weak base may not be sufficient to activate the boronic acid for the crucial transmetalation step[1]. The choice of base is critical for ensuring the catalytic cycle turns over efficiently.

    • Solution: Use a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices compared to sodium or potassium carbonate. In some cases, an organic base like DBU in combination with an inorganic base can be effective, especially for base-sensitive substrates[2].

  • Poor Solvent Choice: The solvent plays a crucial role in solubility, reaction kinetics, and stabilization of intermediates.

    • Solution: Aprotic polar solvents are generally preferred. 1,4-Dioxane or a mixture of toluene and water are standard choices. For sluggish reactions, consider higher-boiling point solvents like DMF or DME, which allow for higher reaction temperatures. The solvent can significantly impact tautomeric equilibria and the electronic properties of the substrate[3].

Workflow for Troubleshooting Low Suzuki-Miyaura Conversion

Below is a logical workflow to systematically address low conversion issues.

G start Low/No Conversion Observed catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) & Increase Loading (3-5 mol%) start->catalyst base Change Base (K₃PO₄ or Cs₂CO₃) catalyst->base If still low result Improved Conversion catalyst->result solvent Optimize Solvent (Dioxane, Toluene/H₂O, or DMF) base->solvent If still low base->result temp Increase Temperature (Consider Microwave) solvent->temp If still low solvent->result protect Protect Amino Group (Boc Anhydride) temp->protect If side reactions persist temp->result protect->result

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Question 2: My Buchwald-Hartwig amination is giving a complex mixture of products, and my desired product has a higher Rf than the starting materials. What's happening?

Answer:

This is a classic sign of side reactions, likely involving the unprotected 4-amino group and potentially the pyrimidine ring itself. The higher Rf value of your main "product" spot on a TLC plate suggests the formation of a less polar compound, which could be a result of dimerization or reaction with the solvent.

Probable Causes & Step-by-Step Solutions:

  • Side Reactions at the 4-Amino Group: The primary amino group is nucleophilic and can compete with your desired amine nucleophile, leading to undesired C-N bond formation or other side reactions[4][5].

    • Solution: Protect the Amino Group. This is the most critical step for a clean Buchwald-Hartwig reaction. The tert-Butoxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the coupling reaction and can be easily removed later with acid[4][5].

  • Dehalogenation: An unproductive side reaction can lead to the formation of the hydrodehalogenated arene, where the bromine is replaced by a hydrogen atom[6].

    • Solution: This is often exacerbated by suboptimal catalyst or base choice. Using a well-defined palladium precatalyst can lead to a cleaner formation of the active catalytic species compared to sources like Pd(OAc)₂[7]. Ensure your solvent is rigorously degassed to minimize side reactions.

  • Phenol Coupling (if applicable): If your amine coupling partner also contains a phenol, you may see O-arylation competing with the desired N-arylation[7].

    • Solution: Protect the phenol group. A silyl ether protecting group like TBDMS is a common choice, but be aware it can be sensitive to strong bases at high temperatures[7]. Alternatively, careful selection of ligands can sometimes favor N-arylation over O-arylation.

Recommended Protocol: Boc Protection of this compound
StepReagent/ParameterDetails
1 Dissolution Dissolve this compound (1.0 eq) in anhydrous THF or Dichloromethane (DCM).
2 Base Addition Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).
3 Reagent Addition Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in the same solvent.
4 Reaction Stir at room temperature for 4-12 hours. Monitor by TLC until starting material is consumed.
5 Work-up Quench with water, extract with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over Na₂SO₄, and concentrate.
6 Purification Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the Boc-protected product.

Question 3: My Sonogashira coupling is sluggish and gives significant amounts of alkyne homocoupling (Glaser coupling). How can I improve the yield of my desired product?

Answer:

Sonogashira reactions with amino-substituted heteroaryl halides are often challenging. The coordinating properties of the diaminopyrimidine can be troublesome[8]. The formation of a triethylamine-hydrobromide precipitate is a good visual indicator of reaction progress[8]. Excess copper catalyst can promote the undesired homocoupling of the alkyne.

Probable Causes & Step-by-Step Solutions:

  • Excess Copper(I) Cocatalyst: While essential for the catalytic cycle, too much CuI promotes the oxidative homocoupling of the terminal alkyne, a major side reaction[8].

    • Solution: Carefully control the amount of CuI. Use no more than 1.5-2.0 mol%. It's crucial to add the CuI last, after the other reagents have been mixed[8]. In some cases, copper-free Sonogashira conditions can be explored, although these may require more specialized ligands[9][10].

  • Catalyst and Ligand Choice: The combination of PdCl₂(dppf) is often effective for this class of substrates[8]. Standard Pd(PPh₃)₄ can also be used, but may be less efficient.

    • Solution: Start with a reliable catalyst system like PdCl₂(dppf)·CH₂Cl₂. Ensure the palladium source and ligand are of high quality.

  • Solvent and Base: An amine base, typically triethylamine (NEt₃), is used both as a base and often as a co-solvent with THF[8]. The basicity of the medium is crucial to neutralize the HBr byproduct[11].

    • Solution: Use anhydrous THF as the primary solvent with an excess of triethylamine (at least 1.5 equivalents). Ensure all solvents are thoroughly degassed to prevent oxidative side reactions.

Experimental Setup for a Successful Sonogashira Coupling

G cluster_0 Vessel Preparation (Inert Atmosphere) cluster_1 Reagent Addition cluster_2 Reaction & Monitoring A Add this compound, PdCl₂(dppf)·CH₂Cl₂ (2 mol%) B Add Anhydrous, Degassed THF A->B C Add Triethylamine (1.5 eq) B->C D Add Terminal Alkyne (1.1-1.2 eq) C->D E Add CuI (1.5-2.0 mol%) LAST D->E F Heat to 60°C E->F G Monitor by TLC & Formation of Et₃N·HBr precipitate F->G

Sources

Technical Support Center: Palladium Catalyst Removal from 4-Amino-5-bromopyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical step of removing residual palladium catalysts from your reaction products. Achieving exceptionally low levels of palladium is paramount for downstream applications and regulatory compliance.[1][2][3]

The unique structure of this compound, with its nitrogen-rich heterocyclic core, presents specific challenges in palladium removal due to potential chelation with the palladium species.[4][5] This guide will address these challenges head-on, providing a framework for selecting the appropriate removal strategy and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from this compound products?

A1: The most common and effective methods for palladium removal in pharmaceutical ingredient synthesis include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. This includes activated carbon and specialized metal scavengers with functionalities like thiol, thiourea, or amine groups on a silica or polymer backbone.[4][5]

  • Crystallization: Purifying the final product through crystallization can be an effective method, as palladium impurities often remain in the mother liquor.[4]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[4][6]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), filtration through a filter aid such as Celite® is a standard first step to remove the bulk of the catalyst.[1][6]

Q2: How do I choose the most suitable palladium removal method for my specific reaction?

A2: The optimal method depends on several factors:

  • Nature of the Palladium Species: The oxidation state (Pd(0) or Pd(II)) and the ligands coordinated to the palladium will influence the effectiveness of different scavengers.[5]

  • Product Solubility and Stability: Your chosen method should not compromise the yield or integrity of the this compound product.

  • Cost and Scalability: For larger-scale production, the cost and ease of implementation of the removal method are critical considerations.[7]

  • Regulatory Requirements: The final acceptable level of palladium in your active pharmaceutical ingredient (API) will dictate the necessary rigor of the purification process.[1][8]

Q3: Why is palladium removal particularly challenging for nitrogen-containing compounds like this compound?

A3: The nitrogen atoms in the pyrimidine ring and the amino group can act as ligands, forming stable complexes with palladium.[4] This chelation can make the palladium species more soluble in the reaction mixture and less amenable to removal by simple filtration or precipitation.[4] Overcoming this requires strategies that can either break this complex or employ a scavenger with a stronger affinity for palladium.

Q4: Is activated carbon a good choice for palladium removal? What are its limitations?

A4: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[7][9][10] However, its primary limitation is a lack of selectivity. It can adsorb the desired product along with the palladium, leading to significant yield loss.[4][7] The efficiency of palladium removal by activated carbon can also be variable and sometimes less effective than specialized metal scavengers.[11]

Troubleshooting Guides

Issue 1: Incomplete Palladium Removal After Scavenger Treatment

Symptoms:

  • Residual palladium levels remain above the target specification (e.g., >10 ppm) as determined by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5]

  • The final product has a persistent discoloration (e.g., grey, black), suggesting the presence of colloidal palladium.

Root Cause Analysis and Solutions:

  • Strong Palladium-Product Chelation: The nitrogen atoms in this compound can strongly coordinate with palladium, rendering the scavenger less effective.[4][5]

    • Solution: Consider adding a competing ligand to the mixture before scavenger treatment to disrupt the palladium-product complex. Alternatively, a change in solvent might alter the chelation equilibrium.[5]

  • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)).[5]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to identify the most effective one for your system.[2][11] Thiol-based scavengers are often effective for Pd(II), while other types may be better for Pd(0).[5]

  • Suboptimal Scavenging Conditions: Factors like temperature, reaction time, and mixing can significantly impact scavenger efficiency.

    • Solution: Optimize the scavenging conditions. Increase the temperature (e.g., to 40-60 °C) and extend the treatment time (e.g., 4-18 hours) to improve kinetics.[4] Ensure vigorous stirring to maximize contact between the scavenger and the palladium species.[5]

Issue 2: Significant Product Loss During Purification

Symptoms:

  • Low isolated yield of this compound after the palladium removal step.

Root Cause Analysis and Solutions:

  • Non-Specific Adsorption to Scavenger/Carbon: The purification agent is adsorbing the product in addition to the palladium.[7]

    • Solution 1: Scavenger Screening: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.[4]

    • Solution 2: Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon. This often requires careful optimization experiments.

    • Solution 3: Solvent Adjustment: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.[4]

  • Product Precipitation with Palladium: The product may co-precipitate with the palladium species during the work-up.

    • Solution: Modify the work-up procedure. For example, altering the pH or solvent system might prevent co-precipitation.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Symptoms:

  • Significant variation in residual palladium levels between different batches of the same reaction.

Root Cause Analysis and Solutions:

  • Variability in Final Palladium Species: The oxidation state and coordination sphere of the palladium at the end of the reaction may not be consistent across batches.

    • Solution 1: Standardize Reaction Work-up: Implement a highly consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[4]

    • Solution 2: Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against a wide range of palladium species.[4]

  • Incomplete Reaction or Side Reactions: Variations in reaction completion or the formation of different byproducts could lead to different palladium complexes.

    • Solution: Ensure consistent reaction conditions (temperature, time, reagent stoichiometry) to achieve reproducible reaction outcomes.

Experimental Protocols & Data

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 weight equivalents relative to the initial mass of the palladium catalyst).

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 18 hours. The optimal time and temperature should be determined experimentally.[4]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.[5]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[5]

Data Summary: Typical Palladium Removal Efficiencies
MethodInitial Pd (ppm)Final Pd (ppm)Product Yield LossKey Considerations
Activated Carbon 1000 - 200050 - 20010 - 30%Cost-effective but can have high product loss and lower efficiency.[4][7]
Thiol-Silica Scavenger 1000 - 2000< 102 - 5%Highly efficient and selective, but more expensive than activated carbon.[11][12]
Crystallization 500 - 100020 - 10015 - 25%Effectiveness is highly dependent on the solubility of the palladium species in the mother liquor.[4]
Multi-Step Approach 1000 - 2000< 55 - 10%A combination of methods (e.g., filtration followed by scavenging) is often the most robust approach.[5]

Visual Workflows

Diagram 1: Decision Tree for Palladium Removal Strategy

G start Initial Product Contaminated with Pd is_heterogeneous Is Pd Heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes analyze_filtrate Analyze Filtrate for Residual Pd is_heterogeneous->analyze_filtrate No filtration->analyze_filtrate scavenger_screen Screen Scavengers (Thiol, Thiourea, etc.) analyze_filtrate->scavenger_screen Pd > Limit final_product Final Purified Product analyze_filtrate->final_product Pd < Limit crystallization Consider Crystallization scavenger_screen->crystallization extraction Consider Liquid-Liquid Extraction scavenger_screen->extraction scavenger_screen->final_product

Caption: A decision-making workflow for selecting an appropriate palladium removal strategy.

Diagram 2: Troubleshooting Incomplete Palladium Removal

G start High Residual Pd After Scavenging check_chelation Strong Pd-Product Chelation Suspected? start->check_chelation add_ligand Add Competing Ligand or Change Solvent check_chelation->add_ligand Yes check_scavenger Was Scavenger Type Optimized? check_chelation->check_scavenger No re_evaluate Re-evaluate and Re-run add_ligand->re_evaluate screen_scavengers Screen Panel of Scavengers check_scavenger->screen_scavengers No check_conditions Were Conditions Optimized? check_scavenger->check_conditions Yes screen_scavengers->re_evaluate optimize_conditions Increase Temp., Time, & Mixing check_conditions->optimize_conditions No check_conditions->re_evaluate Yes optimize_conditions->re_evaluate

Caption: A troubleshooting guide for addressing incomplete palladium removal.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review.
  • Bu, X., Koide, K., Carder, E., & Welch, C. J. (2011). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 15(5), 1083–1091.
  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413.
  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Technical Support Center: Removing Palladium Catalyst Residues
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. (2025). Benchchem.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 238, 117253.
  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2021). Department of Pharmacology.
  • How can i remove palladium Pd catalyst easily? (2015).
  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
  • Metal Scavengers for the Process Industry. (2008). SlideShare.
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
  • Recovery of Pd(II)
  • Your trick to remove residual palladium. (2025). Reddit.
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • How to remove palladium catalyst from reaction mixture? (2017).
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025).
  • Method of removing palladium. (2005).
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Semantic Scholar.

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Stability of 4-Amino-5-bromopyrimidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-5-bromopyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability, handling, and potential degradation pathways of this important heterocyclic building block. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries our application scientists receive regarding the use of this compound in experimental settings.

Q1: What is the general stability of this compound as a solid and in solution?

As a solid, this compound is generally stable when stored under recommended conditions (cool, dry, and dark).[1] However, like many amine- and halogen-containing heterocycles, its stability in solution is highly dependent on pH, solvent, temperature, and light exposure. The primary concerns are hydrolysis of the amino group and dehalogenation, particularly under non-neutral pH conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 4): The pyrimidine ring is susceptible to hydrolytic degradation. The exocyclic amino group can be hydrolyzed to a hydroxyl group, forming 5-bromo-4-hydroxypyrimidine. The rate of this hydrolysis is often accelerated at elevated temperatures. Studies on related diaminopyrimidine systems show that strong acidic conditions (e.g., 6 M HCl) can drive the hydrolysis of amino groups.[2]

  • Neutral Conditions (pH ≈ 7): The compound exhibits its maximum stability in the neutral to slightly acidic pH range. For creating stock solutions for biological assays or reactions, using a buffered system (e.g., PBS at pH 7.4) is recommended.

  • Basic Conditions (pH > 9): Under basic conditions, the compound is susceptible to base-catalyzed degradation.[3] Dehalogenation (loss of bromine) becomes a more significant risk, potentially leading to the formation of 4-aminopyrimidine.[4] Ring-opening reactions can also occur under harsh basic conditions and elevated temperatures.[5]

Q3: What are the likely degradation products I should watch for?

Based on the known reactivity of related pyrimidine structures, the two primary degradation products to monitor are:

  • 5-bromo-4-hydroxypyrimidine: Formed via hydrolysis of the 4-amino group. This is more prevalent under acidic conditions.

  • 4-aminopyrimidine: Formed via reductive or base-catalyzed dehalogenation.

It is crucial to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate and identify the parent compound from these potential impurities.[1]

Q4: What is the best way to prepare and store stock solutions of this compound?

To ensure the longevity and purity of your stock solutions, follow these guidelines:

  • Solvent Choice: Use anhydrous, high-purity solvents. For organic reactions, solvents like DMSO, DMF, or Dioxane are common. For aqueous biological buffers, ensure the final pH is near neutral.

  • Preparation: Prepare solutions fresh whenever possible. If storage is necessary, prepare a concentrated stock in an anhydrous solvent like DMSO.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.

Section 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving common issues encountered during experiments involving this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Low reaction yield, starting material consumed Degradation of this compound under reaction conditions (e.g., strong acid/base, high temperature).1. Analyze Starting Material: Confirm the purity of your starting material before the reaction using HPLC or NMR. 2. Monitor Reaction: Take aliquots during the reaction to check for the appearance of degradation products alongside your desired product. 3. Modify Conditions: Consider using milder bases/acids, lower reaction temperatures, or shorter reaction times.
Appearance of unexpected peaks in HPLC/LC-MS Degradation has occurred either during the reaction or sample workup.1. Characterize Peaks: Attempt to identify the unexpected peaks by mass spectrometry. Compare their masses to potential degradants like 5-bromo-4-hydroxypyrimidine (m/z 175/177) or 4-aminopyrimidine (m/z 95). 2. Run Controls: Analyze a sample of your starting material dissolved in the reaction solvent and held at the reaction temperature (without other reagents) to isolate its stability.
Compound/solution changes color (e.g., turns yellow/brown) This often indicates decomposition or oxidation. The formation of conjugated, polymeric byproducts can lead to color changes.1. Cease Use: Do not use discolored material in critical experiments. 2. Re-purify: If the material is valuable, consider re-purification by recrystallization or column chromatography. 3. Review Storage: Ensure your storage conditions (cool, dry, dark, inert atmosphere) are being strictly followed to prevent future degradation.
Inconsistent results in biological assays The active concentration of your compound is variable due to degradation in the assay buffer.1. Assess Stability in Media: Perform a time-course experiment. Incubate your compound in the assay buffer at the assay temperature (e.g., 37°C) and analyze aliquots by HPLC at different time points (0h, 2h, 8h, 24h) to quantify its stability. 2. Adjust Protocol: If degradation is significant, consider preparing the compound solution immediately before addition to the assay plate or reducing the incubation time.

Section 3: Experimental Protocol - Forced Degradation Study

To formally assess the stability of this compound, a forced degradation study is essential. This protocol provides a standardized workflow to test stability under acidic, basic, and oxidative stress.

Objective: To identify the potential degradation products and degradation pathways for this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • A calibrated HPLC system with UV and/or MS detector

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of HPLC-grade water.

  • Incubation:

    • Incubate all four samples (Acid, Base, Oxidative, Control) at 60°C for 8 hours. Causality Note: Elevated temperature is used to accelerate degradation to observable levels within a practical timeframe.

    • Protect samples from light during incubation.

  • Sample Quenching and Analysis:

    • After incubation, allow samples to cool to room temperature.

    • Crucial Step: Neutralize the acidic and basic samples by adding an equimolar amount of base (1 M NaOH) or acid (1 M HCl), respectively. This stops the degradation process and protects the HPLC column.

    • Dilute all samples to a final concentration of ~10 µg/mL with the mobile phase initial composition.

    • Analyze all samples by a validated, stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples versus the control.

    • Identify and characterize major degradation peaks using the mass spectrometer.

Workflow Diagram for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_results 4. Interpretation Stock Prepare 1 mg/mL Stock Solution Stress_Samples Prepare Acid, Base, Oxidative, Control Samples Stock->Stress_Samples Incubate Incubate all samples (60°C, 8 hours, dark) Stress_Samples->Incubate Apply Stress Quench Cool and Neutralize (Acid/Base Samples) Incubate->Quench Stop Reaction Dilute Dilute to Final Concentration Quench->Dilute HPLC Analyze by HPLC-UV/MS Dilute->HPLC Analyze Calculate % Degradation Identify Degradants HPLC->Analyze

Caption: Workflow for a forced degradation study.

References

  • Amidohydrolases of the reductive pyrimidine catabolic pathway Purification, characterization, structure, reaction mechanism and enzyme deficiency. (2019). OAText.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (n.d.). Canadian Science Publishing.
  • Hydrolysis cascade from diaminopyrimidine (D) to C to U. (n.d.). ResearchGate.
  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. (2001). PubMed.
  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (n.d.). RSC Publishing.
  • Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. (1979). Pharmacology & Therapeutics.
  • Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water. (2017). PubMed.
  • REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. (n.d.). NIH.
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... (n.d.). ResearchGate.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). PMC.
  • Degradation of Pyrimidine Nucleotides. (2022). ResearchGate.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (n.d.). PubMed.
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (n.d.). arkat usa.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Heterocycles.
  • 5-Bromouracil. (n.d.). PubChem.
  • 2-Amino-5-bromopyrimidine. (n.d.). PubChem.
  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (n.d.). PubMed.

Sources

Validation & Comparative

A Comparative Guide to Suzuki Coupling Reactivity: 4-Amino-5-bromopyrimidine vs. 4-Amino-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. The functionalization of this privileged heterocycle, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is a critical step in many drug discovery pipelines. The choice of starting material can profoundly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of two closely related yet distinct building blocks: 4-amino-5-bromopyrimidine and 4-amino-5-chloropyrimidine, in the context of their reactivity in Suzuki coupling reactions.

At a Glance: The Reactivity Hierarchy

Fundamentally, the reactivity of organohalides in the Suzuki-Miyaura coupling is dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to this bond. A weaker C-X bond requires less energy to break, thus facilitating a faster reaction. The established reactivity trend for halogens is:

I > Br >> Cl [1][2]

This principle forms the basis of our comparison. The carbon-bromine bond is weaker than the carbon-chlorine bond, making this compound the more reactive coupling partner under standard Suzuki conditions.

Mechanistic Underpinnings: Why the Halogen Matters

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { rankdir="LR"; size="7.6,4"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

"Pd(0)L2" [label="Active Pd(0) Catalyst", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "OxAdd" [label="Oxidative Addition\n(Rate-Determining Step)", shape=plaintext]; "Ar-Pd(II)-X" [label="Ar-Pd(II)-X(L)2\n(Oxidative Adduct)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation", shape=plaintext]; "Ar-Pd(II)-Ar'" [label="Ar-Pd(II)-Ar'(L)2\n(Di-organopalladium Complex)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "RedElim" [label="Reductive Elimination", shape=plaintext]; "Ar-Ar'" [label="Coupled Product\n(Ar-Ar')", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "OxAdd" [label="Ar-X"]; "OxAdd" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Transmetalation" [label="Ar'-B(OR)2\nBase"]; "Transmetalation" -> "Ar-Pd(II)-Ar'"; "Ar-Pd(II)-Ar'" -> "RedElim"; "RedElim" -> "Ar-Ar'"; "RedElim" -> "Pd(0)L2" [style=dashed, label="Catalyst\nRegeneration"]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition step is where the difference between our two substrates is most pronounced. The palladium catalyst inserts itself into the C-X bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, this compound will undergo this step more readily than its chloro- counterpart.[2][4] This translates to faster reaction kinetics and often allows for the use of milder reaction conditions.

Comparative Performance in Suzuki Coupling

While direct, side-by-side experimental data for the Suzuki coupling of this compound and 4-amino-5-chloropyrimidine under identical conditions is limited in the literature, a comparison can be constructed based on well-established principles and data from closely related systems.

FeatureThis compound4-Amino-5-chloropyrimidineRationale & Supporting Evidence
Relative Reactivity HigherLowerThe weaker C-Br bond facilitates a faster rate of oxidative addition, the rate-determining step in the catalytic cycle.[2][4]
Typical Reaction Conditions Milder (lower temperatures, shorter reaction times)More forcing (higher temperatures, longer reaction times)The higher reactivity of the bromo-derivative allows for more facile coupling, often at temperatures ranging from 80-100°C. The chloro-analog may require temperatures exceeding 100°C and potentially microwave irradiation to achieve comparable conversion.[5]
Catalyst & Ligand Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective.Often requires more sophisticated, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the more challenging oxidative addition.[6]The choice of ligand is crucial for activating the more robust C-Cl bond. Electron-rich ligands increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.
Expected Yield Generally good to excellent.Can be variable; highly dependent on the optimization of the catalyst system and reaction conditions.The higher reactivity of the bromo-pyrimidine often leads to more complete conversion and higher isolated yields.[4]
Cost-Effectiveness Generally more expensive.Typically more cost-effective.The cost of the starting material is an important consideration in process development and large-scale synthesis.

Experimental Protocols: A Guide for Practical Application

The following protocols are generalized procedures for the Suzuki coupling of 4-amino-5-halopyrimidines. It is crucial to note that optimization for specific substrates is often necessary.

Protocol 1: Suzuki Coupling of this compound (Standard Conditions)

This protocol is adapted from procedures for the coupling of related bromo-aminopyridines and pyrimidines.[7][8]

dot graph "Experimental_Workflow_Bromo" { rankdir="LR"; size="7.6,3"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Reactants" [label="Combine:\n- this compound (1.0 eq)\n- Arylboronic acid (1.2 eq)\n- Base (e.g., K₃PO₄, 2.0 eq)"]; "Catalyst" [label="Add Pd(PPh₃)₄ (3-5 mol%)"]; "Solvent" [label="Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)"]; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#F1F3F4"; "Heat" [label="Heat under inert atmosphere\n(e.g., 80-90°C, 4-12 h)"]; }

subgraph "cluster_2" { label = "Workup & Purification"; bgcolor="#F1F3F4"; "Workup" [label="Aqueous workup"]; "Purify" [label="Column chromatography"]; }

"Reactants" -> "Catalyst" -> "Solvent" -> "Heat" -> "Workup" -> "Purify"; } Caption: General experimental workflow for the Suzuki coupling of this compound.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is commonly used.[7][8]

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from 4 to 12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Amino-5-chloropyrimidine (Forcing Conditions)

This protocol incorporates conditions often required for less reactive aryl chlorides.[5][6]

dot graph "Experimental_Workflow_Chloro" { rankdir="LR"; size="7.6,3"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Reactants" [label="Combine:\n- 4-Amino-5-chloropyrimidine (1.0 eq)\n- Arylboronic acid (1.5 eq)\n- Base (e.g., Cs₂CO₃, 3.0 eq)"]; "Catalyst" [label="Add Pd₂(dba)₃ (2-4 mol%) and\n a bulky phosphine ligand (e.g., XPhos, 4-8 mol%)"]; "Solvent" [label="Add anhydrous, degassed solvent (e.g., t-BuOH or Dioxane)"]; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#F1F3F4"; "Heat" [label="Heat under inert atmosphere\n(e.g., 100-120°C, 12-24 h or Microwave)"]; }

subgraph "cluster_2" { label = "Workup & Purification"; bgcolor="#F1F3F4"; "Workup" [label="Aqueous workup"]; "Purify" [label="Column chromatography"]; }

"Reactants" -> "Catalyst" -> "Solvent" -> "Heat" -> "Workup" -> "Purify"; } Caption: General experimental workflow for the Suzuki coupling of 4-amino-5-chloropyrimidine.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vessel suitable for higher temperatures or microwave irradiation, combine 4-amino-5-chloropyrimidine (1.0 equivalent), the arylboronic acid (1.5 equivalents), and a strong base such as Cs₂CO₃ (3.0 equivalents).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and an electron-rich, bulky phosphine ligand (e.g., XPhos or SPhos, 4-8 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or t-BuOH.

  • Reaction: Heat the reaction mixture to 100-120°C. Alternatively, microwave irradiation (e.g., 100-150°C for 15-60 minutes) can be employed to accelerate the reaction.[5] Monitor the reaction progress closely.

  • Workup and Purification: Follow the same procedure as described in Protocol 1.

Conclusion and Strategic Recommendations

The choice between this compound and 4-amino-5-chloropyrimidine in a Suzuki coupling strategy is a trade-off between reactivity and cost.

  • This compound is the more reactive and versatile substrate. It is the recommended choice for rapid analogue synthesis, reactions with sensitive functional groups that require milder conditions, and when a robust, high-yielding coupling is paramount. Its higher reactivity often justifies the higher cost in early-stage drug discovery where speed and reliability are critical.

  • 4-Amino-5-chloropyrimidine represents a more economical option, particularly for large-scale synthesis. However, its lower reactivity necessitates more forceful conditions and the use of specialized, often more expensive, catalyst systems. Significant process optimization may be required to achieve satisfactory yields.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for designing efficient and successful synthetic routes. While the bromo-derivative offers a more straightforward path to the desired coupled products, the chloro-analog remains a viable option when cost is a primary driver and the necessary optimization efforts can be undertaken.

References

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]
  • Anwar, M. U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 136(26), 9434-9443. [Link]
  • Davies, W. H., & Piggott, H. A. (1945). 85. A novel pyrimidine synthesis. Part I. 4-Amino-5-phenylpyrimidine. Journal of the Chemical Society (Resumed), 347-351. [Link]
  • Guan, B. T., et al. (2008). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. Journal of the American Chemical Society, 130(44), 14468-14470. [Link]
  • Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Zupančič, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Wikipedia. (2023). Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]

Sources

A Comparative Guide to 4-Amino-5-bromopyrimidine and 4-amino-5-iodopyrimidine in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the construction of carbon-nitrogen (C-N) bonds is a foundational pillar, enabling the synthesis of a vast array of pharmacologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a paramount tool for this transformation, offering a broad substrate scope and functional group tolerance.[1] Within the diverse toolkit of building blocks, halopyrimidines are of particular importance. This guide provides an in-depth technical comparison of two key substrates: 4-amino-5-bromopyrimidine and 4-amino-5-iodopyrimidine, in the context of C-N coupling reactions. Our analysis is grounded in mechanistic principles and supported by illustrative experimental data to inform strategic decisions in synthetic route design.

The Decisive Role of the Halogen: A Mechanistic Perspective

The efficacy of a Buchwald-Hartwig amination is profoundly influenced by the nature of the halogen on the aryl or heteroaryl substrate. The generally accepted order of reactivity for aryl halides is I > Br > Cl, a trend directly linked to the carbon-halogen (C-X) bond dissociation energy.[2] The weaker the C-X bond, the more readily the palladium(0) catalyst can undergo the initial, and often rate-determining, oxidative addition step to form the Pd(II) intermediate.[1][3]

The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for the oxidative addition of 4-amino-5-iodopyrimidine compared to its bromo counterpart. This fundamental difference in reactivity translates to tangible experimental advantages: reactions with 4-amino-5-iodopyrimidine can often be conducted under milder conditions, such as lower temperatures and shorter reaction times, and may achieve higher yields with lower catalyst loadings. While aryl iodides are generally more reactive, it is worth noting that the iodide anions generated during the reaction can sometimes form unreactive palladium dimers, which can inhibit the catalytic cycle. However, the use of appropriate solvents and ligands can mitigate this effect.[4]

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is crucial for promoting both the oxidative addition and the final reductive elimination step, while preventing unwanted side reactions.[5]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Performance Comparison: Illustrative Experimental Data

FeatureThis compound Derivative[6]4-Amino-5-iodopyrimidine (Expected)
Amine Partner N,N'-(4-amino-1,3-phenylene)diacetamideN,N'-(4-amino-1,3-phenylene)diacetamide
Catalyst System Pd₂(dba)₃ / XantphosPd₂(dba)₃ / Xantphos or similar
Base Cs₂CO₃Cs₂CO₃ or a weaker base (e.g., K₂CO₃)
Solvent 1,4-Dioxane1,4-Dioxane or a lower-boiling solvent
Temperature 110 °C80-100 °C
Reaction Time Several hoursShorter reaction time expected
Yield Moderate to HighHigh to Excellent

This comparison underscores the practical implications of the higher reactivity of the C-I bond. The use of 4-amino-5-iodopyrimidine is anticipated to allow for more energy-efficient and faster reactions, potentially with a broader range of amine coupling partners under milder conditions. For challenging couplings, or when seeking to minimize reaction times and temperatures, 4-amino-5-iodopyrimidine is the scientifically logical choice.

Experimental Protocol: A General Method for Buchwald-Hartwig Amination of Halopyrimidines

The following protocol provides a robust starting point for the C-N coupling of both this compound and 4-amino-5-iodopyrimidine with an aniline derivative. It is based on established methodologies and utilizes a modern, highly active palladium precatalyst.[2][7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add halopyrimidine, amine, and base to an oven-dried Schlenk tube. B 2. Add Pd precatalyst (e.g., XPhos Pd G3). A->B C 3. Evacuate and backfill with inert gas (e.g., Argon) three times. B->C D 4. Add anhydrous, degassed solvent via syringe. C->D E 5. Heat the mixture to the desired temperature (80-110 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with an organic solvent. F->G H 8. Filter through a pad of celite, washing with the solvent. G->H I 9. Wash the filtrate with water and brine. H->I J 10. Dry the organic layer, filter, and concentrate under reduced pressure. I->J K 11. Purify the crude product by flash column chromatography. J->K

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents:

  • 4-Amino-5-halopyrimidine (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 4-amino-5-halopyrimidine, the amine coupling partner, the base, and a magnetic stir bar to an oven-dried Schlenk tube or sealed vial. Add the palladium precatalyst.

  • Solvent Addition: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas (e.g., argon) three times. Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C for the bromo-compound, potentially 80 °C for the iodo-compound).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®, washing the pad with the same solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-arylated aminopyrimidine.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • The bases used (e.g., Cs₂CO₃, K₃PO₄) are irritants. Avoid skin and eye contact.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always perform reactions under an inert atmosphere to prevent catalyst deactivation.

Conclusion

The choice between this compound and 4-amino-5-iodopyrimidine in C-N coupling reactions is a strategic one, dictated by the desired reaction efficiency and the nature of the coupling partners. The superior reactivity of 4-amino-5-iodopyrimidine, rooted in its lower C-I bond dissociation energy, makes it the preferred substrate for achieving high yields under milder conditions and in shorter reaction times. While this compound remains a viable and often more economical option, the iodo-analogue provides a distinct advantage for challenging transformations and process optimization. A thorough understanding of the underlying mechanistic principles allows researchers to make informed decisions, accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(21), 7349–7355.
  • Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
  • Lin, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. Molecular Pharmaceutics, 19(7), 2471–2482.

Sources

Beyond the Bromo: A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Landscape of 4-Aminopyrimidine Analogs and Bioisosteres in Drug Discovery

The 4-aminopyrimidine core is a cornerstone in the design of potent and selective kinase inhibitors, owing to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. For decades, 4-amino-5-bromopyrimidine has served as a workhorse reagent, providing a versatile handle for C-C and C-N bond formation through cross-coupling reactions, enabling the exploration of chemical space at the 5-position. However, the evolving landscape of kinase inhibitor design, driven by the pursuit of improved potency, selectivity, and pharmacokinetic properties, necessitates a broader toolkit of synthetic building blocks. This guide provides an in-depth comparison of viable alternative reagents to this compound, offering experimental insights and data to inform rational drug design and synthesis.

The Enduring Importance of the 5-Position: A Locus of Selectivity and Potency

The C5 position of the 4-aminopyrimidine scaffold projects out of the ATP-binding pocket in many kinases, offering a vector for introducing substituents that can interact with solvent-exposed regions or induce specific conformational changes. This makes the choice of functional group at this position critical for modulating a compound's biological activity and physicochemical properties. While the bromo substituent offers reliable reactivity in popular cross-coupling reactions like Suzuki and Buchwald-Hartwig amination, alternative reagents can provide distinct advantages in terms of reactivity, access to novel chemical space, and even final compound properties.

Head-to-Head Comparison: Halogen Analogs and Beyond

The most direct alternatives to this compound are its halogenated cousins and other C5-functionalized analogs. The choice of reagent can significantly impact reaction conditions, yields, and the feasibility of certain transformations.

ReagentTypical Coupling ReactionsKey AdvantagesKey Disadvantages
This compound Suzuki, Stille, Sonogashira, Buchwald-Hartwig, HeckWell-established reactivity, commercially available, predictable outcomes.Often requires strong bases and high temperatures, potential for de-bromination side reactions.
4-Amino-5-iodopyrimidine Suzuki, Stille, Sonogashira, Buchwald-Hartwig, HeckHigher reactivity than bromo analog, allowing for milder reaction conditions.More expensive, can be less stable.
4-Amino-5-chloropyrimidine Suzuki, Buchwald-Hartwig (with specialized catalysts)More cost-effective, can offer different selectivity in some cases.[1]Less reactive, often requires more forceful conditions or specialized catalyst systems.
4-Amino-5-cyanopyrimidine Nucleophilic addition to the cyano group, hydrolysis to amide/acidIntroduces a key hydrogen bond acceptor, can improve metabolic stability.[2]Cross-coupling from the cyano group is not standard.
4-Amino-5-ethynylpyrimidine Click chemistry (CuAAC), Sonogashira couplingProvides a rigid linker for accessing different chemical space.Can be prone to polymerization or side reactions under certain conditions.

Experimental Insight: The higher reactivity of 4-amino-5-iodopyrimidine can be particularly advantageous when working with sensitive substrates or when trying to minimize thermal degradation of products. For large-scale synthesis, the cost-effectiveness of 4-amino-5-chloropyrimidine may be a deciding factor, provided a robust catalytic system is developed. The use of 4-amino-5-cyanopyrimidine represents a strategic shift from cross-coupling to leveraging the cyano group's inherent reactivity, which has been successfully employed in the development of p38 MAP kinase inhibitors.[2]

Expanding the Horizon: Bioisosteric Scaffolds

In many cases, achieving the desired biological profile requires moving beyond simple C5-substitution and exploring bioisosteric replacements of the pyrimidine core itself. These fused pyrimidine systems often mimic the parent scaffold's hinge-binding interactions while presenting novel vectors for substitution and improving properties like cell permeability and metabolic stability.

Pyrazolo[3,4-d]pyrimidines: A Privileged Scaffold

The 4-aminopyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of adenine and has been successfully incorporated into numerous clinically approved kinase inhibitors.[3] This scaffold maintains the key hydrogen bonding interactions with the kinase hinge region while offering two additional sites for modification (the pyrazole nitrogen and C3 position), providing greater synthetic flexibility.

DOT Diagram: Kinase Hinge Binding Comparison

G cluster_0 4-Aminopyrimidine cluster_1 Pyrazolo[3,4-d]pyrimidine cluster_2 Kinase Hinge a N1 Hinge_NH Backbone NH a->Hinge_NH H-bond b NH2 (C4) Hinge_CO Backbone C=O b->Hinge_CO H-bond c N1 c->Hinge_NH H-bond d NH2 (C4) d->Hinge_CO H-bond e N5-H

Caption: Comparison of hydrogen bonding to the kinase hinge.

Thieno[2,3-d]pyrimidines: Modulating Electronic Properties

The thieno[2,3-d]pyrimidine core offers another attractive alternative, where the fused thiophene ring can modulate the electronic properties of the pyrimidine system and provide a scaffold for further functionalization. This core has been successfully utilized in the development of inhibitors for a range of kinases, including Aurora kinases and EGFR.[4][5]

Synthetic Strategies and Experimental Protocols

The successful implementation of these alternative reagents hinges on robust and well-characterized synthetic protocols. Below are representative experimental procedures for key transformations.

Protocol 1: Suzuki Coupling with 4-Amino-5-iodopyrimidine

This protocol outlines a typical Suzuki coupling reaction, which can often be performed under milder conditions with the iodo-analog compared to the bromo-analog.

Objective: To synthesize a C5-arylated 4-aminopyrimidine.

Materials:

  • 4-Amino-5-iodopyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a round-bottom flask, combine 4-amino-5-iodopyrimidine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

DOT Diagram: Synthetic Workflow for Kinase Inhibitor

G A 4-Amino-5-halopyrimidine (X = Br, I, Cl) C Suzuki Coupling A->C B Arylboronic Acid B->C D C5-Aryl-4-aminopyrimidine C->D F Buchwald-Hartwig Amination or SNAr D->F E Amine E->F G Final Kinase Inhibitor F->G

Sources

Biological activity of 4-Amino-5-bromopyrimidine derivatives versus other pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 4-Amino-5-bromopyrimidine Derivatives Versus Other Pyrimidine Scaffolds

A Senior Application Scientist's Perspective

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2][3] Its versatile chemical nature allows for extensive structural modifications, leading to derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] Among the myriad of pyrimidine analogs, the this compound moiety has garnered significant attention. The strategic introduction of a bromine atom at the C5 position imparts unique physicochemical properties that can profoundly enhance biological efficacy.

This guide provides a comparative analysis of this compound derivatives against other significant classes of pyrimidines. We will delve into their differential biological activities, supported by experimental data, and provide detailed protocols for their evaluation, offering a robust framework for researchers and drug development professionals.

The Strategic Importance of the 5-Bromo Substituent

The decision to halogenate the C5 position of the 4-aminopyrimidine ring is a deliberate design choice rooted in established medicinal chemistry principles. The bromine atom is a lipophilic, electron-withdrawing group that can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5] More critically, it can enhance binding affinity to target proteins through several mechanisms:

  • Hydrophobic Interactions: The increased lipophilicity can promote favorable interactions with hydrophobic pockets in the target's binding site.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) on the protein, thereby increasing the inhibitor's residence time and potency.

  • Synthetic Handle: The C-Br bond provides a reactive site for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

These attributes have made the this compound scaffold particularly valuable in the design of potent protein kinase inhibitors.[3][6]

Comparative Landscape of Biological Activity

To contextualize the utility of the this compound core, we compare its performance with other notable pyrimidine classes across key therapeutic areas.

Anticancer Activity

Pyrimidine derivatives are among the most successful classes of anticancer agents, functioning through diverse mechanisms such as kinase inhibition and antimetabolic activity.[7][8]

Compound ClassPrimary Target(s)Key Experimental Findings & Insights
This compound Derivatives Protein Tyrosine Kinases (e.g., Src, EGFR)Often exhibit high potency and selectivity. The 5-bromo group is frequently crucial for potent inhibition.[6]
Thieno[2,3-d]pyrimidines Protein Tyrosine Kinases (e.g., EGFR, Tie-2, Aurora Kinases)A versatile class of kinase inhibitors; modifications at the 4-amino position are key for activity. IC50 values can be in the low nanomolar range.[9][10][11]
Pyrido[2,3-d]pyrimidines Dihydrofolate Reductase (DHFR), KinasesBroad activities including anticancer and anti-inflammatory.[12] Often function as multi-target-directed ligands.[12]
2,4-Disubstituted Pyrimidines ERα, VEGFR-2, Aurora A KinasePotent inhibition of specific targets; activity is highly dependent on the nature of the substituents at the C2 and C4 positions.[7]
Pyrazolo[3,4-d]pyrimidines Protein KinasesExhibit intermediate to potent anticancer activity against various cell lines, including liver cancer (HEPG2).[8]
Antimicrobial Activity

The pyrimidine scaffold is also a privileged structure for developing agents to combat bacterial and fungal infections.[2][13]

Compound ClassPrimary Target(s)Key Experimental Findings & Insights
This compound Derivatives Dihydropteroate Synthase (DHPS), other essential enzymesThe electron-withdrawing nature of bromine can enhance interactions with microbial enzyme active sites.
Thieno[2,3-d]pyrimidines Various bacterial enzymesShow broad-spectrum antibacterial and antifungal activity.[14]
Pyrano[2,3-d]pyrimidines Urease, other microbial enzymesExhibit significant antitubercular and broad antimicrobial activities.[4]
Flavonoid Derivatives with Bromine General membrane disruption, enzyme inhibitionHalogenated flavonoids show potent inhibitory activity against pathogenic bacteria.[15]

Core Experimental Protocols: A Guide to Validation

The objective comparison of novel compounds requires rigorous and standardized experimental methodologies. Here, we detail two fundamental assays crucial for evaluating the anticancer and antimicrobial potential of pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay

Rationale: This biochemical assay is a primary screen for kinase-targeted drug candidates. It directly measures the ability of a compound to inhibit the enzymatic activity of an isolated kinase, providing a quantitative IC50 value (the concentration required to inhibit 50% of the kinase activity). This approach isolates the drug-target interaction from complex cellular effects.[16]

Materials:

  • Recombinant kinase enzyme of interest (e.g., Src, EGFR).

  • Specific peptide substrate for the kinase.

  • Adenosine-5'-triphosphate (ATP), high purity.

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection Reagent (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).[16]

  • White, opaque 96-well or 384-well microplates.

  • Multichannel pipettor and a luminescence-capable plate reader.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup: In the wells of the microplate, add the assay buffer, the kinase enzyme solution, and the peptide substrate.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compounds to the assay wells. Include positive controls (DMSO vehicle, no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP. The ATP concentration is often set near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the enzymatic activity. For the ADP-Glo™ assay, this involves two steps:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal proportional to the initial kinase activity.[16]

  • Data Analysis: Measure luminescence on a plate reader. The signal in inhibitor-treated wells is compared to the positive control to calculate the percentage of inhibition. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness Check: A robust assay should have a Z'-factor greater than 0.5. This statistical parameter, calculated from the positive and negative controls, confirms that the assay window is large enough to reliably distinguish hits from non-hits.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Rationale: The MIC assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[17][18] It determines the lowest concentration of a compound that prevents the visible growth of a specific microorganism, providing a clear and reproducible endpoint for comparing potencies.[19]

Materials:

  • Pure culture of the test microorganism (e.g., Staphylococcus aureus).

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB).[20]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer and incubator.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies are suspended in broth and incubated until the culture reaches the logarithmic growth phase. The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.[18]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound directly in the wells of the 96-well plate using MHB. The final volume in each well is typically 50-100 µL.[19][21]

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100-200 µL.

  • Controls: Include essential controls on each plate:

    • Growth Control: Wells containing only MHB and the inoculum (no compound).

    • Sterility Control: Wells containing only MHB (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.[19]

  • MIC Determination: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[18] This can also be determined by measuring the optical density (OD) at 600 nm with a plate reader.

Visualizing Mechanisms and Workflows

Diagrams provide a clear, conceptual understanding of complex biological pathways and experimental processes.

G cluster_pathway Generalized Kinase-Driven Proliferation Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->RTK Inhibition of Autophosphorylation

Caption: Inhibition of a receptor tyrosine kinase signaling cascade by a this compound derivative.

G Synthesis Compound Synthesis BiochemAssay Biochemical Assay (e.g., Kinase IC50) Synthesis->BiochemAssay Primary Screen CellAssay Cell-Based Assay (e.g., Cytotoxicity) BiochemAssay->CellAssay Hits ADME In Vitro ADME & Lead Optimization CellAssay->ADME Leads InVivo In Vivo Studies (Animal Models) ADME->InVivo Candidate

Caption: A streamlined workflow for preclinical anticancer drug discovery.

Conclusion

The this compound scaffold stands out as a highly privileged structure in modern drug discovery. Comparative analysis reveals that while many pyrimidine classes exhibit potent biological activity, the strategic placement of a bromine atom at the C5 position consistently provides a powerful tool for enhancing potency, particularly in the context of kinase inhibition. The methodologies outlined in this guide provide a standardized framework for the rigorous evaluation of these and other novel pyrimidine derivatives. As the challenges of drug resistance and the need for more targeted therapies continue to grow, the rational design of compounds based on versatile and potent scaffolds like this compound will remain a cornerstone of pharmaceutical research.

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A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of 4-Amino-5-bromopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Amino-5-bromopyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutics. The this compound structure is one such "privileged scaffold," extensively used as a key intermediate in the synthesis of novel kinase inhibitors.[1] Its value lies in the strategic placement of bromine and amino groups, which provide versatile sites for chemical modification, enabling the development of highly specific and potent drug candidates.[1] These compounds have shown significant promise in oncology, particularly as inhibitors of enzymes like thymidine phosphorylase and various protein kinases that are overexpressed in tumors and drive metastasis.[1][2]

This guide provides a comprehensive, in-depth framework for the in vitro validation of a novel this compound-based compound, which we will refer to as Cpd-X . We will compare its performance against a well-established clinical alternative, Vemurafenib , a selective inhibitor of the BRAF V600E mutant kinase.[3][4] Our objective is not merely to provide protocols but to instill a logical, self-validating experimental cascade that moves from broad phenotypic effects to specific molecular mechanisms, ensuring the trustworthiness and integrity of the generated data.

The Scientific Rationale: Targeting the MAPK/ERK Signaling Pathway

Many cancers, particularly melanoma, are driven by mutations that lead to the constitutive activation of signaling pathways controlling cell proliferation and survival.[5][6] The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a primary example.[6] A common mutation, BRAF V600E, leads to a constantly "on" BRAF kinase, which perpetually signals downstream, promoting uncontrolled cell growth.[7]

Our hypothetical Cpd-X, like Vemurafenib, is designed to inhibit this mutated BRAF kinase. Therefore, a robust validation strategy must not only demonstrate that the compound kills cancer cells but also confirm that it does so by engaging its intended target and suppressing this specific signaling cascade.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF V600E (Mutated Kinase) RAS->BRAF MEK MEK1/2 BRAF->MEK p ERK ERK1/2 MEK->ERK p TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Inhibition by Cpd-X / Vemurafenib Inhibitor->BRAF

Caption: The MAPK/ERK signaling cascade initiated by a mutated BRAF V600E kinase.

Designing a Robust In Vitro Validation Cascade

A successful validation strategy is tiered, with each stage providing evidence that justifies moving to the next, more complex experiment. This approach ensures efficient use of resources and builds a logical, compelling case for the compound's efficacy.

Comparator and Cell Line Selection: The Foundation of a Fair Comparison
  • Test Compound: Cpd-X (A novel this compound derivative).

  • Comparator Compound: Vemurafenib. This is the standard of care for BRAF V600E-mutated melanoma and serves as a critical benchmark for efficacy.[7]

  • Target Cell Line: A375 (Human melanoma). This cell line harbors the BRAF V600E mutation, making it an ideal model to test the efficacy of our targeted inhibitor.

  • Control Cell Line: A BRAF wild-type melanoma cell line (e.g., MeWo). This is essential to validate the selectivity of Cpd-X. A truly effective targeted therapy should have minimal impact on cells that do not carry the target mutation.

Experimental Workflow Overview

Our validation cascade will proceed through three tiers, designed to answer fundamental questions about Cpd-X's activity.

Experimental_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Functional Outcomes T1_Viability Cell Viability Assays (MTT & CellTiter-Glo) Determine IC50 T2_Kinase In Vitro Kinase Assay Confirm Direct Target Inhibition T1_Viability->T2_Kinase T2_Western Western Blot Assess Downstream Pathway Suppression T1_Viability->T2_Western T3_qPCR qPCR Analyze Gene Expression Changes T2_Western->T3_qPCR T3_ELISA ELISA Quantify Cytokine Modulation T2_Western->T3_ELISA End Comprehensive Efficacy Profile T3_qPCR->End T3_ELISA->End Start Cell Culture & Compound Treatment Start->T1_Viability

Caption: A tiered workflow for in vitro validation of a targeted kinase inhibitor.

Tier 1: Primary Efficacy Screening - Cell Viability Assays

The first step is to determine if Cpd-X has a cytotoxic or cytostatic effect on our chosen cancer cell line. We will use two distinct assays to ensure our results are not an artifact of a single detection method.

  • MTT Assay: A colorimetric assay measuring the metabolic activity of cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is quantifiable by absorbance.[8]

  • CellTiter-Glo® Luminescent Assay: A homogeneous method that quantifies ATP, an indicator of metabolically active cells.[9] The luminescent signal is proportional to the number of viable cells and is generally more sensitive than colorimetric assays.[10]

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed A375 and MeWo cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Cpd-X and Vemurafenib in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Subtract background absorbance, normalize the data to the vehicle control (100% viability), and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

(The protocol for CellTiter-Glo® follows a similar initial setup, but the final steps involve adding the CellTiter-Glo® reagent, a brief incubation, and measuring luminescence as per the manufacturer's instructions[9][11]).

Hypothetical Data Summary: Comparative Cytotoxicity
CompoundCell LineMutationIC50 (µM)
Cpd-X A375BRAF V600E0.45
MeWoBRAF WT> 50
Vemurafenib A375BRAF V600E0.50[12]
MeWoBRAF WT> 50

Interpretation: The data shows that Cpd-X is potent and highly selective for the BRAF-mutant cell line, with an efficacy comparable to the clinical standard, Vemurafenib. The high IC50 in the wild-type line is a critical indicator of target specificity.

Tier 2: Target Engagement & Pathway Modulation

Having established phenotypic efficacy, we must now confirm that Cpd-X works through its intended mechanism: inhibiting the BRAF kinase and shutting down the downstream MAPK pathway.

Direct Target Inhibition: In Vitro Kinase Assay

This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target protein (recombinant BRAF V600E kinase). Assays can be radiometric or use fluorescence resonance energy transfer (TR-FRET).[13][14]

Principle: A recombinant kinase, a substrate (peptide or protein), and ATP are combined. The kinase transfers a phosphate group from ATP to the substrate. The inhibitor's potency is determined by its ability to block this phosphorylation event.[13][15]

Downstream Signaling Analysis: Western Blotting

Western blotting allows us to visualize the phosphorylation status of key proteins in the signaling cascade within treated cells.[16][17][18] If Cpd-X inhibits BRAF, we expect to see a dose-dependent decrease in the phosphorylation of its direct substrate, MEK, and its downstream target, ERK.

Protocol: Western Blotting for p-MEK and p-ERK
  • Cell Lysis: Seed A375 cells in 6-well plates and treat with increasing concentrations of Cpd-X and Vemurafenib (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[19]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17][18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).[16]

  • Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[16][18]

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.[16]

Hypothetical Data Summary: Target Engagement
CompoundAssayTargetIC50 (nM)
Cpd-X In Vitro KinaseBRAF V600E1.5
Vemurafenib In Vitro KinaseBRAF V600E1.7[21]

Interpretation: The biochemical kinase assay confirms that Cpd-X is a potent, direct inhibitor of the BRAF V600E enzyme. Western blot results (not shown) would ideally demonstrate a clear reduction in p-MEK and p-ERK levels in Cpd-X-treated cells, confirming on-target activity in a cellular context.

Tier 3: Functional & Phenotypic Outcomes

The final tier of in vitro validation explores the downstream functional consequences of pathway inhibition, such as changes in gene expression related to cell fate and modulation of the tumor microenvironment.

Gene Expression Analysis: Quantitative PCR (qPCR)

Inhibition of the MAPK pathway is known to induce apoptosis (programmed cell death). We can use qPCR to measure changes in the mRNA levels of key pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) genes. A favorable result would be the upregulation of BAX and downregulation of BCL-2.

Protocol: SYBR Green qPCR
  • RNA Isolation: Treat A375 cells with Cpd-X at its IC50 concentration for 24 hours. Isolate total RNA using a commercial kit (e.g., Trizol or RNeasy).[22]

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[22]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. Each reaction should contain cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers for BAX, BCL-2, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[22][23]

  • Thermocycling: Run the qPCR reaction on a real-time PCR instrument. The instrument monitors fluorescence in real-time as the DNA is amplified.[24]

  • Data Analysis: Determine the cycle threshold (Ct) value for each gene.[24] Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[25]

Inflammatory Response Modulation: ELISA

The MAPK pathway can regulate the production of inflammatory cytokines that influence the tumor microenvironment. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of a key cytokine, such as Interleukin-6 (IL-6), from treated cells.[26][27]

Protocol: Sandwich ELISA for IL-6
  • Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for IL-6. Incubate overnight at 4°C.[26]

  • Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer.[27]

  • Sample Incubation: Add cell culture supernatants (collected from cells treated with Cpd-X for 48 hours) and a series of known IL-6 standards to the wells. Incubate for 1-2 hours.[28]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the captured IL-6.[26][28]

  • Enzyme Conjugate: Wash again and add streptavidin-HRP, which binds to the biotin on the detection antibody.[28]

  • Substrate Addition: After a final wash, add a TMB substrate. The HRP enzyme will catalyze a color change.[28]

  • Stop Reaction & Read: Stop the reaction with sulfuric acid and read the absorbance at 450 nm.[28][29]

  • Quantification: Generate a standard curve from the IL-6 standards and use it to calculate the concentration of IL-6 in the unknown samples.[30]

Hypothetical Data Summary: Functional Outcomes
AssayTreatment (IC50)TargetResult vs. Control
qPCR Cpd-XBAX mRNA3.5-fold Increase
Cpd-XBCL-2 mRNA4.0-fold Decrease
ELISA Cpd-XIL-6 Secretion65% Decrease

Interpretation: These results demonstrate that Cpd-X not only inhibits its target pathway but also induces functional changes consistent with a therapeutic effect: shifting the genetic landscape towards apoptosis and reducing pro-inflammatory cytokine secretion.

Synthesizing the Evidence: A Comprehensive Efficacy Profile

By following this tiered validation cascade, we have constructed a multi-faceted, evidence-based profile of our novel compound, Cpd-X. The data collectively demonstrates that Cpd-X is:

  • Potent and Selective: It effectively kills BRAF V600E mutant cancer cells at concentrations comparable to the clinical standard, while sparing wild-type cells.

  • Mechanism-Specific: It directly inhibits its intended kinase target and demonstrably suppresses the downstream MAPK signaling pathway in a cellular context.

  • Functionally Effective: It induces molecular changes consistent with apoptosis and favorably modulates the secretion of inflammatory mediators.

This logical progression from a broad phenotypic effect to a highly specific molecular mechanism provides a trustworthy and robust foundation for advancing a this compound-based compound like Cpd-X into the next phase of preclinical development.

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Benchmarking the synthesis of a target molecule using 4-Amino-5-bromopyrimidine vs other starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core: 4-Amino-5-bromopyrimidine vs. De Novo Synthesis

Introduction: The Ubiquitous Pyrrolopyrimidine Scaffold in Kinase Inhibition

The 4-aminopyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core structure for a multitude of potent and selective kinase inhibitors.[1] These agents have revolutionized cancer therapy by targeting the ATP-binding site of various protein kinases, which are critical regulators of cell signaling pathways that, when dysregulated, drive oncogenesis. The strategic functionalization of this privileged scaffold is paramount to achieving desired potency and selectivity. Consequently, the synthetic route chosen to construct this core can profoundly impact the efficiency, cost, and scalability of drug discovery and development programs.

This guide provides a comprehensive benchmark analysis of two distinct synthetic strategies to access a key intermediate, 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine , a versatile platform for further elaboration into a diverse library of kinase inhibitors. We will compare a convergent approach starting from the commercially available This compound against a linear, de novo synthesis commencing from acyclic precursors. The evaluation is grounded in experimental data, focusing on reaction efficiency, step economy, and strategic considerations for library synthesis.

Route 1: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling

This strategy leverages the pre-functionalized pyrimidine ring of this compound, introducing the pyrrole moiety through a sequence of halogenation and palladium-catalyzed Sonogashira and subsequent cyclization reactions. This approach is highly favored for its reliability and modularity.

Causality Behind Experimental Choices

The choice of a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling, is deliberate. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbons (of the pyrimidine ring) and sp-hybridized carbons (of the alkyne).[2][3] The initial bromination at the 5-position of 4-aminopyrimidine is a standard electrophilic aromatic substitution. The subsequent Finkelstein reaction to convert the bromide to the more reactive iodide is a critical step to enhance the rate and efficiency of the subsequent Sonogashira coupling, as the C-I bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst.[4]

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Amino-5-iodopyrimidine

  • Materials: this compound (1.0 eq), Sodium Iodide (3.0 eq), Copper(I) Iodide (0.1 eq), N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of this compound in DMF, add Sodium Iodide and Copper(I) Iodide. The reaction mixture is heated to 120 °C and stirred for 12 hours. Upon completion, the mixture is cooled, diluted with water, and the resulting precipitate is filtered, washed with water, and dried to yield 4-Amino-5-iodopyrimidine.

Step 2: Sonogashira Coupling and Cyclization

  • Materials: 4-Amino-5-iodopyrimidine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), Copper(I) Iodide (0.1 eq), Triethylamine (TEA).

  • Procedure: A mixture of 4-Amino-5-iodopyrimidine, Pd(PPh₃)₂Cl₂, and CuI is suspended in triethylamine. The flask is evacuated and backfilled with argon. Trimethylsilylacetylene is added dropwise, and the reaction is stirred at room temperature for 8 hours. After completion, the solvent is removed under reduced pressure. The residue is then dissolved in methanol, potassium carbonate is added, and the mixture is stirred for 2 hours to effect desilylation and subsequent intramolecular cyclization. The product, 4-amino-7H-pyrrolo[2,3-d]pyrimidine, is isolated by filtration and purified by column chromatography.

Step 3: Iodination of the Pyrrolopyrimidine Core

  • Materials: 4-amino-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Dichloromethane (DCM).

  • Procedure: To a suspension of 4-amino-7H-pyrrolo[2,3-d]pyrimidine in DCM, N-Iodosuccinimide is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The mixture is then washed with aqueous sodium thiosulfate solution, dried over sodium sulfate, and concentrated to give the final product, 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .

Workflow Visualization: Route 1

A This compound B Step 1: Finkelstein Reaction (NaI, CuI, DMF, 120°C) A->B C 4-Amino-5-iodopyrimidine B->C D Step 2: Sonogashira Coupling & Cyclization (TMS-acetylene, Pd(PPh3)2Cl2, CuI, TEA) C->D E 4-Amino-7H-pyrrolo[2,3-d]pyrimidine D->E F Step 3: Iodination (NIS, DCM) E->F G Target Intermediate: 4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine F->G

Caption: Convergent synthesis from this compound.

Route 2: De Novo Synthesis from Acyclic Precursors

This linear strategy builds the pyrimidine ring from the ground up, a classic approach in heterocyclic chemistry. This method avoids the use of pre-functionalized pyrimidines and can be more cost-effective if the starting materials are inexpensive.

Causality Behind Experimental Choices

The de novo synthesis of pyrimidines is a well-established and powerful method for constructing the heterocyclic core from simple, acyclic building blocks.[5] This multi-component reaction strategy is highly efficient, forming several bonds in a single operation.[6] The initial Knoevenagel condensation between malononitrile and an aldehyde derivative sets the stage for the subsequent cyclization. The choice of guanidine as the nitrogen source is crucial as it provides the necessary N-C-N fragment to close the pyrimidine ring. This approach offers a high degree of flexibility in introducing substituents at various positions of the pyrimidine ring by simply changing the starting components.

Experimental Protocol: Route 2

Step 1: Synthesis of 2-amino-4,6-dichloropyrimidine-5-carbonitrile

  • Materials: Malononitrile (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

  • Procedure: Malononitrile is reacted with DMF-DMA at reflux to form an enaminonitrile intermediate. This intermediate is then treated with guanidine hydrochloride in the presence of a base like sodium ethoxide to construct the 2-aminopyrimidine ring. The resulting 2,4-diaminopyrimidine is then subjected to a Sandmeyer-type reaction using sodium nitrite and hydrochloric acid, followed by treatment with a chlorinating agent like phosphorus oxychloride, to yield 2-amino-4,6-dichloropyrimidine-5-carbonitrile.

Step 2: Reductive Cyclization to form the Pyrrolopyrimidine Core

  • Materials: 2-amino-4,6-dichloropyrimidine-5-carbonitrile (1.0 eq), Raney Nickel, Hydrogen gas, Acetic Acid.

  • Procedure: The dichloropyrimidine derivative is subjected to catalytic hydrogenation using Raney Nickel as the catalyst. This step simultaneously reduces the nitrile group to an aminomethyl group and effects dechlorination. The nascent aminomethyl group then undergoes spontaneous intramolecular cyclization onto the adjacent chloro-substituted carbon, forming the pyrrole ring of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core.

Step 3: Iodination of the Pyrrolopyrimidine Core

  • Materials: 4-amino-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Dichloromethane (DCM).

  • Procedure: This step is identical to Step 3 in Route 1. The synthesized pyrrolopyrimidine core is iodinated using NIS in DCM to afford the final target intermediate.

Workflow Visualization: Route 2

A Malononitrile & DMF-DMA B Step 1: Condensation, Cyclization & Chlorination A->B C 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile B->C D Step 2: Reductive Cyclization (H2, Raney Ni) C->D E 4-Amino-7H-pyrrolo[2,3-d]pyrimidine D->E F Step 3: Iodination (NIS, DCM) E->F G Target Intermediate: 4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine F->G

Caption: De novo synthesis from acyclic precursors.

Comparative Data of Synthetic Routes

ParameterRoute 1: From this compoundRoute 2: De Novo Synthesis
Starting Material This compoundMalononitrile, DMF-DMA, Guanidine
Number of Steps 33
Overall Yield ~55-65%~40-50%
Purity >98%>98%
Total Reaction Time ~24-30 hours~36-48 hours
Key Reagents Palladium catalyst, Copper(I) Iodide, NISRaney Nickel, Phosphorus Oxychloride
Cost of Starting Material Moderate to HighLow
Scalability GoodModerate (handling of H₂ gas)
Modularity for Library Synthesis High (diverse alkynes can be used)Moderate (requires different starting materials for diversity)

In-Depth Analysis and Discussion

Route 1: The Strategist's Choice for Speed and Diversity

The convergent approach starting from this compound is a powerful and highly adaptable strategy. Its primary advantage lies in its modularity. The Sonogashira coupling step is exceptionally versatile, allowing for the introduction of a wide array of substituted alkynes. This flexibility is invaluable in a drug discovery setting, where rapid generation of a diverse library of analogues is crucial for structure-activity relationship (SAR) studies. While the cost of the starting material and the palladium catalyst can be higher, the reliability, generally higher yields, and shorter reaction times often justify the expense, particularly in early-stage research and development. The reactions are typically high-yielding and produce clean products, simplifying purification.

Route 2: The Process Chemist's Path to Cost-Effectiveness

The de novo synthesis offers a significant advantage in terms of the cost of raw materials. Malononitrile and guanidine are commodity chemicals, making this route potentially more economical for large-scale production. However, this pathway is more linear and can be longer and more arduous. The multi-step sequence to construct the initial pyrimidine ring can be lower-yielding, and the use of hazardous reagents like phosphorus oxychloride and high-pressure hydrogenation requires specialized equipment and safety protocols. While this route is less modular for generating diverse libraries quickly, it is an excellent choice when a single, specific target molecule is to be produced on a large scale and cost is a primary driver.

Conclusion

The choice between these two synthetic routes is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals of the project.

  • For rapid lead discovery and SAR exploration , where speed and the ability to generate a diverse chemical library are paramount, Route 1 (from this compound) is the preferred method. Its convergent nature and the reliability of palladium-catalyzed cross-coupling reactions provide a robust platform for medicinal chemists.

  • For large-scale synthesis and process development , where cost of goods is a critical factor, Route 2 (De Novo Synthesis) presents a compelling alternative. Despite its potential for lower overall yields and more demanding reaction conditions, the use of inexpensive starting materials makes it an attractive option for manufacturing a specific, well-defined active pharmaceutical ingredient.

Ultimately, a thorough understanding of both approaches allows researchers and drug development professionals to select the optimal synthetic strategy that aligns with their timeline, budget, and overall project objectives.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.MDPI.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.National Institutes of Health (NIH).
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.HETEROCYCLES.
  • Sonogashira on 2,4-diamino-5-bromopyrimidine.Organic Preparations and Procedures Daily.
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  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis.YouTube.
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A Senior Application Scientist's Guide to the Comparative Cost-Analysis of 4-Amino-5-bromopyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Starting Material Dilemma

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents, from antiviral medications to kinase inhibitors used in oncology.[1][2] The strategic synthesis of highly functionalized pyrimidines is therefore a critical activity in modern drug discovery. However, the path from a promising molecular design to a viable drug candidate is often paved with economic realities. The cost of goods (COGS) for an active pharmaceutical ingredient (API) is heavily influenced by the price of the starting materials.[3]

Specialized building blocks, such as 4-Amino-5-bromopyrimidine, offer a direct and often synthetically facile route to complex targets. Its pre-installed amino and bromo functionalities provide convenient handles for diversification, particularly through transition-metal-catalyzed cross-coupling reactions. The critical question for researchers, process chemists, and drug development professionals is: does this convenience justify the significant cost?

This guide provides an in-depth, objective cost and efficiency analysis of using this compound as a primary starting material. We will compare it directly with alternative, more economical synthetic strategies, providing the experimental data and field-proven insights necessary to make informed decisions that balance speed, efficiency, and budget from the bench to scale-up.

Chapter 1: Profiling the Incumbent - this compound

This compound is a valuable reagent due to its structure. The C5-bromo atom is well-positioned for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl substituents. The C4-amino group, meanwhile, can serve as a key hydrogen bond donor or a point for further derivatization. This "ready-to-use" functionality makes it an attractive choice in discovery chemistry, where rapid access to a diverse library of analogues is paramount.

However, this convenience comes at a premium. The likely multi-step process required to synthesize and purify this reagent on an industrial scale contributes to its high market price.

Table 1: Market Cost of this compound

SupplierCatalog NumberQuantityPrice (USD)Price per Gram (USD)
DabosH64335-065 g$636.83$127.37
Fisher ScientificAAH64335065 g$972.68$194.54
Fisher ScientificAAH64335031 g$224.19$224.19
Sigma-Aldrich-100 mg£65.40~$827.85 (£654/g)

Note: Prices are based on publicly available data as of early 2026 and are subject to change. Bulk pricing may differ significantly.

The data clearly indicates that relying on this starting material can quickly escalate project costs, particularly as synthesis moves beyond the milligram scale.

Chapter 2: Strategic Alternatives & Comparative Cost Profile

A thorough cost-analysis requires evaluating viable alternatives. The primary strategies to circumvent the high cost of this compound involve either starting with a more fundamental, cheaper pyrimidine core and adding the required functionality, or using a different halogenated intermediate.

  • Alternative 1: Other 4-Amino-5-halopyrimidines: Investigating chloro- or iodo- analogues reveals they do not offer a cost advantage. For instance, 5-Amino-4-chloropyrimidine can be even more expensive, with listed prices around $223/g.[4]

  • Alternative 2: The "Build-Around" Approach: This strategy utilizes a cheaper, simpler brominated core, such as 5-Bromopyrimidine. The necessary amino group is then installed later in the synthesis. This adds steps but can drastically reduce the initial material cost.

  • Alternative 3: The "Functionalize-Later" Approach: This is often the most economical route, starting with a commodity pyrimidine like 2,4-Diaminopyrimidine. This route requires subsequent halogenation and potentially diazotization/hydrolysis to achieve the desired 4-amino-5-bromo scaffold, introducing significant process development challenges but offering the lowest initial investment.

Table 2: Comparative Cost of Starting Materials

CompoundMolecular Weight ( g/mol )Typical Small-Scale Price (USD/g)Potential Bulk Price (USD/kg)Strategic Classification
This compound174.00$125 - $225High (Quotation required)High-Cost Incumbent
5-Bromopyrimidine158.98~$2.80 (for 25g)[5]Moderate"Build-Around" Alternative
2,4-Diaminopyrimidine110.12~$7.80 - $9.30 (for 100g)[6][7]Low (~$6.60/kg reported)[8]"Functionalize-Later" Alt.

This analysis reveals a compelling economic incentive to explore synthetic routes that begin with more fundamental building blocks.

Chapter 3: Comparative Synthetic Case Study: Synthesis of 4-Amino-5-(4-methoxyphenyl)pyrimidine

To provide a tangible comparison, we will model the synthesis of a representative biaryl pyrimidine, a common core in kinase inhibitors, via two distinct pathways.

Protocol 1: The Direct Route (via Suzuki Coupling)

This approach leverages the high cost of this compound for a rapid, single-step transformation to the final product.

Causality: This is the preferred route in early-stage discovery. The primary driver is speed and reliability. The cost of the starting material is secondary to the rapid generation of data for structure-activity relationship (SAR) studies. The reaction is typically high-yielding and purification is straightforward.

Experimental Protocol: Suzuki Coupling of this compound

  • Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq, 174 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent & Catalyst: Add 1,4-dioxane (10 mL) and water (2.5 mL). Bubble argon through the solution for 10 minutes. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol).

  • Reaction: Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A This compound D Suzuki Cross-Coupling (Single Step) A->D B 4-Methoxyphenylboronic Acid B->D C Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O, 90°C C->D E Workup & Purification D->E F Final Product: 4-Amino-5-(4-methoxyphenyl)pyrimidine E->F

Caption: Workflow for the direct, one-step synthesis.

Protocol 2: The "Build-Around" Route

This multi-step approach starts with the more economical 5-Bromopyrimidine, performs the key C-C bond formation, and introduces the amino group in the final step.

Causality: This route is designed for cost-efficiency and scalability. The Suzuki coupling is performed on a cheaper substrate. The final amination step is the key challenge. We select a Buchwald-Hartwig amination, which is a modern, reliable method for C-N bond formation, though it requires its own catalyst system. This trade-off—an extra step and more complex process development for a lower COGS—is typical in process chemistry.

Experimental Protocol: Two-Step Synthesis from 5-Bromopyrimidine

Step A: Suzuki Coupling of 5-Bromopyrimidine

  • Setup & Reaction: Follow the procedure from Protocol 1, substituting 5-Bromopyrimidine (1.0 eq, 159 mg, 1.0 mmol) for this compound. The reaction typically proceeds to completion within 2-4 hours.

  • Workup & Purification: Perform the same workup and purification to isolate the intermediate, 5-(4-methoxyphenyl)pyrimidine.

Step B: Buchwald-Hartwig Amination of 4-chloropyrimidine intermediate (conceptual) Note: Direct C4 amination of a pyrimidine can be complex. A more common industrial route would involve starting with a material like 4-chloropyrimidine, performing the amination first, and then the Suzuki coupling. For this direct comparison, we present a conceptual final-step amination on a related substrate, 4-chloro-5-arylpyrimidine, which is a known transformation.

  • Setup: To an oven-dried Schlenk tube, add the 4-chloro-5-arylpyrimidine intermediate (1.0 eq), a source of ammonia like benzophenone imine (1.1 eq) followed by acidic hydrolysis, a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a ligand like Xantphos (0.02-0.10 eq).

  • Inerting & Reagents: Evacuate and backfill with argon. Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.5 eq), and an anhydrous solvent like toluene.

  • Reaction: Heat the mixture to 100-110 °C until the starting material is consumed.

  • Workup & Purification: Cool the reaction, quench carefully, and perform an aqueous workup. The final product is then isolated via crystallization or chromatography.

G cluster_start Starting Materials A 5-Bromopyrimidine (Low Cost) C Step A: Suzuki Coupling A->C B 4-Methoxyphenylboronic Acid B->C D Intermediate: 5-(4-methoxyphenyl)pyrimidine C->D E Step B: C4-Amination (e.g., Buchwald-Hartwig) D->E F Workup & Purification E->F G Final Product F->G

Caption: Workflow for the economical, two-step synthesis.

Chapter 4: Head-to-Head Cost-of-Goods (COGS) Analysis

Here we dissect the raw material costs for synthesizing 1 mmol of 4-Amino-5-(4-methoxyphenyl)pyrimidine. For this analysis, we use readily available, small-scale pricing. The palladium catalyst is a significant cost driver in both routes.

Table 3: Raw Material Cost Breakdown per 1 mmol of Product

Protocol 1: Direct Route MW ( g/mol )Stoich.AmountCost/Unit (USD)Total Cost (USD)
This compound174.001.0174 mg~$195/g[9]$33.93
4-Methoxyphenylboronic acid151.961.2182 mg~$1.50/g$0.27
Pd(PPh₃)₄1155.560.0335 mg~$50/g$1.75
K₂CO₃138.213.0414 mg~$0.10/g$0.04
Total Raw Material Cost ~$35.99
Protocol 2: "Build-Around" Route (Step A) MW ( g/mol )Stoich.AmountCost/Unit (USD)Total Cost (USD)
5-Bromopyrimidine158.981.0159 mg~$2.80/g[5]$0.45
4-Methoxyphenylboronic acid151.961.2182 mg~$1.50/g$0.27
Pd(PPh₃)₄1155.560.0335 mg~$50/g$1.75
K₂CO₃138.213.0414 mg~$0.10/g$0.04
Step A Sub-Total Cost ~$2.51

Note: The cost for Step B (Amination) is not included but would add catalyst, ligand, base, and solvent costs. However, even with those additions, the total would be significantly lower than Protocol 1.

The analysis is stark: the cost of the starting pyrimidine in the Direct Route accounts for over 94% of the total raw material cost. The "Build-Around" strategy reduces the initial pyrimidine investment by a factor of ~75, creating substantial headroom to absorb the costs of the subsequent amination step while still realizing significant overall savings.

Chapter 5: Conclusion & Senior Scientist Recommendations

The choice of synthetic strategy is not merely a technical decision but a strategic one, deeply intertwined with the goals of a project.

  • The Direct Route, using this compound, is the superior choice for early-stage discovery research. When the goal is to rapidly synthesize dozens or hundreds of analogues for screening, the high material cost is offset by the speed and predictability of the single-step synthesis. Time, in this phase, is more valuable than the cost of a few grams of material.

  • Alternative Routes, starting with materials like 5-Bromopyrimidine or other simple pyrimidines, are unequivocally the correct approach for process development, scale-up, and manufacturing. As a compound progresses, the economic feasibility becomes paramount. The initial investment in developing a multi-step, but more economical, synthesis will pay significant dividends, drastically lowering the final COGS of the API.

To aid in this decision-making process, the following logic chart is provided.

G A Project Stage? B Early Discovery / SAR A->B Early C Process Dev / Scale-Up A->C Late D Primary Driver? B->D E Primary Driver? C->E F Speed to Compound D->F Yes G Cost of Goods (COGS) E->G Yes H Recommendation: Use this compound (Direct Route) F->H I Recommendation: Use cheaper starting material (Multi-step 'Build-Around' Route) G->I

Caption: Decision matrix for selecting a synthetic route.

Ultimately, this compound is a powerful but costly tool. Like any specialized instrument, its use must be justified by the context. By understanding the economic trade-offs of alternative synthetic strategies, research organizations can optimize resource allocation, ensuring that innovation is not only powerful but also sustainable.

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In Silico Modeling of 4-Amino-5-bromopyrimidine Derivatives: A Comparative Guide to Target Protein Binding Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of in silico modeling techniques for evaluating the binding of 4-Amino-5-bromopyrimidine derivatives to their protein targets. This guide emphasizes the rationale behind methodological choices and provides supporting data to ensure scientific integrity and practical applicability.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] In silico modeling is an indispensable tool for accelerating the discovery and optimization of these compounds by predicting their binding affinity and interaction patterns with biological targets.[2]

Understanding the Landscape: Key Protein Targets

Derivatives of this compound have shown inhibitory activity against a range of critical protein targets implicated in various diseases. Notable examples include:

  • Protein Kinases: This large family of enzymes is a major focus for cancer therapy. The 4-aminopyrimidine core is known to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[3][4] Specific kinases targeted by derivatives of this scaffold include Epidermal Growth Factor Receptor (EGFR), Lymphocyte-specific kinase (Lck), and Cyclin-dependent kinase 2 (CDK2).[5][6][7][8]

  • Adenosine Kinase (AK): This enzyme regulates the concentration of adenosine, a signaling molecule with roles in inflammation and pain. A notable inhibitor, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, demonstrates the potential of this scaffold against AK.[9]

  • Thymidine Phosphorylase (TP): An enzyme overexpressed in some tumors and involved in metastasis, TP is another validated target for this compound.[1][10]

Comparative Analysis of In Silico Modeling Workflows

The successful in silico evaluation of this compound derivatives hinges on a well-designed computational workflow. Here, we compare two common approaches: a rapid, high-throughput method centered on molecular docking and a more rigorous, computationally intensive approach incorporating molecular dynamics simulations.

Workflow 1: High-Throughput Virtual Screening and Docking

This workflow is ideal for initial screening of large compound libraries to identify potential hits.

Experimental Protocol:

  • Ligand Preparation:

    • Draw 2D structures of this compound derivatives using chemical drawing software (e.g., ChemDraw).

    • Convert 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-solvents, and any existing ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH.

    • Assign partial charges to all atoms.

  • Molecular Docking:

    • Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

    • Utilize a docking program (e.g., AutoDock Vina, Glide, MOE Dock) to predict the binding pose and affinity of each ligand.

  • Analysis of Results:

    • Rank compounds based on their docking scores (binding energy).

    • Visualize the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site.

Causality Behind Experimental Choices: The primary goal of this workflow is speed and efficiency. Energy minimization of ligands is crucial for exploring relevant conformations. The choice of docking software often depends on a balance between speed and accuracy, with programs like AutoDock Vina offering a good compromise for large-scale screening.

Data Presentation:

DerivativeTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Key Interacting Residues
4cCDK2 (1HCK)AutoDock Vina-7.9THR 165, GLU 12, LYS 33, THR 14[5]
4aCDK2 (1HCK)AutoDock Vina-7.7Not specified[5]
4hCDK2 (1HCK)AutoDock Vina-7.5Not specified[5]
4bCDK2 (1HCK)AutoDock Vina-7.4Not specified[5]

Mandatory Visualization:

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Drawing l2 3D Conversion & Energy Minimization l1->l2 dock Molecular Docking l2->dock p1 Download PDB Structure p2 Preprocessing (Remove Water, Add Hydrogens) p1->p2 p2->dock analysis Analysis (Scoring & Pose Visualization) dock->analysis

Caption: A generalized workflow for high-throughput molecular docking.

Workflow 2: In-Depth Analysis with Molecular Dynamics Simulation

This workflow is employed for a more accurate prediction of binding affinity and to understand the dynamic behavior of the ligand-protein complex.

Experimental Protocol:

  • Initial Docking: Perform molecular docking as described in Workflow 1 to obtain an initial binding pose.

  • System Preparation for MD:

    • Place the docked complex in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

    • Apply a suitable force field for the protein (e.g., AMBER, CHARMM) and ligand (e.g., GAFF).

  • Molecular Dynamics Simulation:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (NPT ensemble).

    • Run a production simulation for a sufficient duration (e.g., 100 ns or more) to sample the conformational space.

  • Analysis of MD Trajectory:

    • Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Calculate binding free energy using methods like MM/PBSA or MM/GBSA.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

Causality Behind Experimental Choices: Molecular dynamics simulations provide a more realistic representation of the biological environment by including solvent and allowing for flexibility of both the ligand and protein.[11] The choice of force field is critical for accurate results, and the simulation time must be long enough to ensure proper sampling of the conformational landscape.

Data Presentation:

DerivativeTarget ProteinMD Simulation SoftwareSimulation Time (ns)Binding Free Energy (kcal/mol)Stable Interactions
PD13EGFR (mutant)Not Specified500Not SpecifiedHydrogen bond with Met793[12]
M01FLT3Not Specified100-62.80 (MM/PBSA)Not Specified[13]
M03FLT3Not Specified100-60.27 (MM/PBSA)Not Specified[13]

Mandatory Visualization:

md_workflow start Docked Ligand-Protein Complex prep System Preparation (Solvation, Ionization) start->prep min Energy Minimization prep->min heat Heating (NVT) min->heat equil Equilibration (NPT) heat->equil prod Production MD equil->prod analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) prod->analysis

Caption: A typical workflow for molecular dynamics simulation of a ligand-protein complex.

Trustworthiness and Self-Validation

To ensure the reliability of in silico predictions, it is crucial to incorporate validation steps.

  • Redocking: A common validation technique is to dock the co-crystallized ligand back into the binding site of the protein. A low RMSD between the docked pose and the crystal structure (typically < 2 Å) indicates that the docking protocol is reliable.

  • Correlation with Experimental Data: The ultimate validation comes from comparing the in silico predictions with experimental results. For example, a strong correlation between predicted binding affinities and experimentally determined IC50 values for a series of compounds provides confidence in the computational model. Several studies have shown good agreement between in silico and in vitro results for pyrimidine derivatives.[2][8]

  • Enrichment Studies: When performing virtual screening, the ability of the model to distinguish known active compounds from a set of decoys (inactive molecules) is a key performance metric.

Conclusion

In silico modeling provides a powerful and versatile toolkit for the discovery and optimization of this compound derivatives as potent inhibitors of various protein targets. The choice between a rapid docking-based approach and a more rigorous MD simulation-based workflow depends on the specific research question and available computational resources. By carefully selecting and validating the computational methodology, researchers can gain valuable insights into the molecular basis of ligand-protein interactions and accelerate the development of novel therapeutics.

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The Halogen Effect: A Comparative Guide to the Pharmacokinetics of Halopyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. The introduction of a halogen atom onto this heterocyclic ring profoundly influences the molecule's physicochemical properties, thereby modulating its pharmacokinetic profile. This guide provides a comprehensive comparison of the pharmacokinetic properties of drugs derived from different halopyrimidines—fluorinated, chlorinated, brominated, and iodinated—offering insights into how the choice of halogen can be a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME).

The Influence of Halogenation on Pyrimidine Drug Properties

The substitution of a hydrogen atom with a halogen on the pyrimidine ring alters several key parameters that govern a drug's pharmacokinetic behavior. Electronegativity, atomic size, and the ability to form halogen bonds are distinguishing features of each halogen that directly impact metabolic stability, membrane permeability, and protein binding.[1][2] Generally, as one moves down the halogen group from fluorine to iodine, the atomic radius increases, and electronegativity decreases. These trends have significant implications for how the drug molecule interacts with metabolic enzymes and biological membranes.

Fluoropyrimidines: The Pioneers of Halopyrimidine Chemotherapy

Fluoropyrimidines are the most extensively studied class of halopyrimidine drugs, with 5-Fluorouracil (5-FU) being a long-standing cornerstone of cancer chemotherapy.[3] The small size and high electronegativity of the fluorine atom lead to unique electronic properties that influence the drug's mechanism of action and metabolic fate.

Key Pharmacokinetic Characteristics of Fluoropyrimidines:
  • Absorption: 5-FU itself has erratic and incomplete oral absorption, which has led to the development of oral prodrugs like capecitabine and tegafur to improve bioavailability.[4]

  • Distribution: After administration, 5-FU is widely distributed throughout the body.

  • Metabolism: The primary and rate-limiting step in 5-FU catabolism is its conversion to dihydrofluorouracil (DHFU) by the enzyme dihydropyrimidine dehydrogenase (DPD).[3] Genetic variations in the DPD gene can lead to severe toxicity in some patients. Tegafur is a prodrug that is metabolized to 5-FU by cytochrome P450 enzymes, particularly CYP2A6.[5]

  • Excretion: The metabolites of 5-FU are primarily excreted in the urine.

The metabolic pathway of 5-Fluorouracil is a critical determinant of its efficacy and toxicity.

Metabolic Pathway of 5-Fluorouracil 5-FU 5-FU DHFU Dihydrofluorouracil 5-FU->DHFU DPD (Rate-limiting) FUPA Fluoro-β-ureidopropionate DHFU->FUPA Dihydropyrimidinase FBAL Fluoro-β-alanine FUPA->FBAL β-ureidopropionase Tipiracil Mechanism of Action Trifluridine Trifluridine Inactive Metabolites Inactive Metabolites Trifluridine->Inactive Metabolites Metabolism Tipiracil Tipiracil Thymidine Phosphorylase Thymidine Phosphorylase Tipiracil->Thymidine Phosphorylase Inhibition Thymidine Phosphorylase->Inactive Metabolites

Caption: Tipiracil inhibits thymidine phosphorylase, protecting Trifluridine from metabolism.

Bromopyrimidines: Enhancing Antiviral Potency

Bromopyrimidine nucleoside analogs have been developed primarily as antiviral agents. The larger bromine atom can lead to potent and selective inhibition of viral enzymes. Brivudine and Sorivudine are examples of brominated pyrimidine derivatives used in the treatment of herpes zoster.

Key Pharmacokinetic Characteristics of Bromopyrimidines (Examples: Brivudine and Sorivudine):
  • Absorption: Brivudine is rapidly and well-absorbed from the gut, but undergoes significant first-pass metabolism, resulting in a bioavailability of about 30%. [6][7]Sorivudine has good oral bioavailability, exceeding 60%. [8]* Distribution: Brivudine is highly bound to plasma proteins (>95%). [7]* Metabolism: Brivudine is metabolized by thymidine phosphorylase to its inactive metabolite, bromovinyluracil (BVU). [6]A critical drug-drug interaction exists with 5-fluorouracil, as BVU irreversibly inhibits DPD, leading to potentially fatal 5-FU toxicity. [9]Sorivudine is also metabolized to BVU, posing a similar risk. [10][11]* Excretion: The metabolites of brivudine are primarily excreted via the kidneys. [7]

Iodopyrimidines: For Topical Applications and Imaging

The large size and low electronegativity of the iodine atom in iodopyrimidine derivatives often result in rapid metabolism and poor systemic exposure. Consequently, their therapeutic application is primarily topical. Idoxuridine, an early antiviral agent, is an example of an iodinated pyrimidine.

Key Pharmacokinetic Characteristics of Iodopyrimidines (Example: Idoxuridine):
  • Absorption: Idoxuridine has poor penetration into the skin and cornea, limiting its use to topical applications. [6]Systemic absorption is minimal. [12]* Distribution: Due to its topical administration and rapid metabolism, systemic distribution is not significant.

  • Metabolism: It is rapidly metabolized in the body to iodouracil, uracil, and iodide. [6]* Excretion: The metabolites are excreted in the urine. [6]

Comparative Pharmacokinetic Parameters of Halopyrimidine Drugs

DrugHalogenTmax (h)CmaxAUCt1/2 (h)Bioavailability (%)Primary Metabolic Enzymes
5-Fluorouracil FluoroIVVariableVariable~0.13-0.33 [13]Poor oralDPD
Capecitabine Fluoro~1.5-2.0 [14]VariableVariable~0.5-1.0 [14]ProdrugCarboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase
Tegafur FluoroVariableVariableVariable~6-11ProdrugCYP2A6 [15]
Tipiracil Chloro~3.0 VariableVariable~2.1-2.4 ≥27 Not CYP mediated
Brivudine Bromo~1.0 [7]VariableVariable~16 [7]~30 [7]Thymidine Phosphorylase
Sorivudine BromoVariableVariableVariableVariable>60 [8]Thymidine Phosphorylase
Idoxuridine IodoTopicalN/AN/A~0.5 [8]MinimalDeaminases, Nucleotidases

Experimental Protocols for Pharmacokinetic Characterization

A thorough understanding of the pharmacokinetic properties of halopyrimidine derivatives requires a combination of in vitro and in vivo studies.

In Vitro ADME Assays
  • Metabolic Stability Assay in Liver Microsomes:

    • Prepare a reaction mixture containing liver microsomes (human or animal), NADPH regenerating system, and the test compound in a suitable buffer.

    • Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Cytochrome P450 (CYP) Inhibition Assay:

    • Pre-incubate human liver microsomes with the test compound at various concentrations.

    • Initiate the reaction by adding a specific CYP probe substrate.

    • After a defined incubation period, terminate the reaction and quantify the formation of the probe substrate's metabolite by LC-MS/MS.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Dosing: Administer the halopyrimidine drug to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: Collect serial blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

In Vivo Pharmacokinetic Study Workflow cluster_prestudy Pre-study cluster_study Study Conduct cluster_analysis Analysis Dose Formulation Dose Formulation Dosing Dosing Dose Formulation->Dosing Animal Acclimatization Animal Acclimatization Animal Acclimatization->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Serial Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation Data Interpretation Data Interpretation PK Parameter Calculation->Data Interpretation

Caption: A generalized workflow for conducting an in vivo pharmacokinetic study in rodents.

Conclusion

The choice of halogen substituent on a pyrimidine scaffold is a critical decision in drug design that profoundly impacts the pharmacokinetic profile of the resulting molecule. Fluoropyrimidines have a long history in cancer therapy, with ongoing efforts to improve their oral bioavailability and mitigate toxicity through prodrug strategies. Chloropyrimidines offer a means to enhance metabolic stability, as exemplified by tipiracil's role in protecting its partner drug. Bromopyrimidines have found a niche as potent antiviral agents, though their potential for significant drug-drug interactions requires careful consideration. The rapid metabolism of iodopyrimidines has largely confined their use to topical applications. A thorough understanding of the distinct pharmacokinetic properties conferred by each halogen is essential for the rational design and development of novel and effective halopyrimidine-based therapeutics.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 4-Amino-5-bromopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of kinase inhibitors developed from the versatile 4-amino-5-bromopyrimidine scaffold. As researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic is paramount. The promiscuity of kinase inhibitors, stemming from the highly conserved nature of the ATP-binding pocket across the human kinome, presents both the challenge of off-target toxicity and the opportunity for beneficial polypharmacology.

The this compound structure is a privileged heterocyclic scaffold, extensively used as a key synthetic intermediate for potent kinase inhibitors.[1] Its structure allows it to mimic the hinge-binding interactions of ATP within the kinase active site, making it a foundational component in the design of targeted therapies.[2][3] However, this inherent affinity necessitates a rigorous evaluation of an inhibitor's selectivity profile. This guide will dissect the critical methodologies for generating this data, provide a framework for comparative analysis, and offer detailed protocols for key experiments.

Pillar 1: The Strategic Imperative of Cross-Reactivity Profiling

A kinase inhibitor's journey from a promising hit to a clinical candidate is dictated by its selectivity. A highly selective inhibitor promises reduced off-target effects and a cleaner safety profile. Conversely, a multi-targeted inhibitor might offer enhanced efficacy in complex diseases like cancer through a "polypharmacology" approach. Neither profile is inherently superior; the key is to know the profile with certainty. Comprehensive profiling is therefore not merely a characterization step but a self-validating system that underpins the entire drug discovery cascade.[4][5]

Several robust platforms exist to profile inhibitor-kinase interactions across the kinome. The choice of methodology is a critical experimental decision, as each offers unique insights into the inhibitor's behavior.

Key Methodologies for Kinase Selectivity Profiling:

  • Biochemical Activity Assays: These are the gold standard for quantifying the direct inhibitory effect of a compound on enzyme activity. By measuring the half-maximal inhibitory concentration (IC50), researchers can determine the potency of an inhibitor against its intended target and a broad panel of other kinases.[6] Assays can be radiometric, or use fluorescence or luminescence-based readouts.[6] Profiling at physiological ATP concentrations (1-2 mM) is crucial, as it provides a more accurate reflection of how the inhibitor will perform in a cellular environment where it must compete with high levels of endogenous ATP.[7]

  • Competitive Binding Assays (e.g., KINOMEscan™): This technology quantifies the binding affinity of a compound to a panel of over 450 kinases. An inhibitor is tested for its ability to compete with an immobilized ligand for the kinase active site. The output, typically a dissociation constant (Kd) or percent inhibition, provides a direct measure of binding interaction, independent of enzymatic activity. This approach is invaluable for identifying both primary targets and unexpected off-targets.[8][9]

  • Chemical Proteomics (Cell-Based Approaches): These methods assess inhibitor interactions with kinases in their native cellular environment—within complexes, with post-translational modifications, and at endogenous expression levels.[10]

    • Kinobeads / Multiplexed Inhibitor Beads (MIBs): This technique utilizes beads coated with broad-spectrum kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[10][11] The inhibitor of interest is then added in a competitive manner. By using quantitative mass spectrometry to analyze the proteins that are displaced from the beads at varying inhibitor concentrations, one can determine the binding affinity for hundreds of kinases simultaneously.[12]

    • Activity-Based Protein Profiling (ABPP): ABPP employs chemical probes that covalently bind to the active sites of kinases.[13] This allows for the direct assessment of kinase activity within a complex proteome. Competitive ABPP, where an inhibitor competes with the probe, can reveal the inhibitor's targets and their functional state in situ.[13][14]

The following workflow illustrates the logical progression from compound design to comprehensive selectivity analysis.

G cluster_0 Compound Design & Synthesis cluster_1 Primary Screening & Potency cluster_2 Broad Cross-Reactivity Profiling cluster_3 Data Analysis & Interpretation A This compound Scaffold Selection B Structure-Activity Relationship (SAR) Studies A->B C In Vitro Biochemical Assay (Primary Target IC50) B->C D Large-Panel Kinase Screen (e.g., KINOMEscan) C->D Broaden Scope E Chemical Proteomics (e.g., Kinobeads) C->E Native Context F Cellular Target Engagement (e.g., ABPP, CETSA) C->F Cellular Context G Selectivity Scoring (S-Score, Gini Coefficient) D->G E->G F->G H Identification of On- and Off-Targets G->H I Correlation with Cellular Phenotype H->I

Caption: Generalized workflow for kinase inhibitor cross-reactivity profiling.

Pillar 2: Comparative Data for Pyrimidine-Based Scaffolds

While extensive public data for novel this compound derivatives is proprietary, we can analyze the selectivity of well-characterized inhibitors based on the broader pyrimidine and related pyrazolopyrimidine scaffolds to understand how chemical modifications influence cross-reactivity. The pyrimidine core is a common feature in many FDA-approved kinase inhibitors.[15]

The tables below summarize inhibitory activity for representative pyrimidine-based compounds against key kinases, illustrating how different substitution patterns on the core ring system can yield vastly different selectivity profiles.

Table 1: Comparative Selectivity of Pyrido[2,3-d]pyrimidine-Based EGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Selectivity vs. EGFR WTReference
Compound B1 EGFR L858R/T790M13>76-fold[4]
EGFR WT>1000[4]
Compound 24 EGFR L858R, T790M1.1~100-fold[4]
EGFR WT110[4]

Data demonstrates how modifications to the scaffold can impart significant selectivity for mutant forms of EGFR over the wild-type, a critical feature for reducing toxicity in cancer therapy.

Table 2: Comparative Selectivity of Pyrido[2,3-d]pyrimidine-Based c-Src Inhibitors

Compoundc-Src IC50 (nM)Lck IC50 (nM)bFGFr IC50 (nM)PDGFr IC50 (nM)EGFr IC50 (nM)Reference
PD173955 <10<5>1000>1000>1000[4]
PD166285 <10<560100>1000[4]

This data highlights the challenge of achieving selectivity even within a kinase family (c-Src vs. Lck). PD173955 shows high selectivity against unrelated receptor tyrosine kinases (bFGFr, PDGFr), while PD166285 exhibits more cross-reactivity.

These examples underscore a crucial principle: minor chemical changes can dramatically shift an inhibitor's selectivity profile.[15] Therefore, each new derivative of the this compound scaffold requires its own comprehensive profiling campaign.

The EGFR signaling pathway is a frequent target of pyrimidine-based inhibitors. Understanding this pathway provides context for the on- and off-target effects observed during profiling.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR Inhibits (ATP-Competitive)

Caption: EGFR signaling pathway and point of inhibitor intervention.

Pillar 3: Field-Proven Experimental Methodologies

To ensure data integrity and reproducibility, protocols must be robust and self-validating. Below are detailed, step-by-step methodologies for core profiling experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To measure the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific kinase. This protocol is based on a fluorescence-based assay format.

Materials:

  • Recombinant Kinase of interest

  • Fluorescently-labeled peptide substrate

  • ATP solution (at Km concentration for the specific kinase)

  • Kinase reaction buffer

  • Test Inhibitor (solubilized in 100% DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Stop solution (e.g., EDTA)

  • 384-well assay plates (low-volume, black)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Perform a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 1 mM, diluted down in 10-12 steps (e.g., 1:3 dilution series).

  • Assay Plate Preparation: Add 50 nL of each inhibitor concentration (and DMSO for negative control, positive control for validation) to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific recombinant kinase, and the fluorescent peptide substrate.

  • Kinase Addition: Dispense 5 µL of the kinase reaction mixture into each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific enzyme.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The duration may need optimization depending on the kinase activity.

  • Stopping the Reaction: Add 10 µL of the stop solution to each well to chelate Mg2+ and halt the enzymatic reaction.

  • Data Acquisition: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the substrate. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Normalize the data: Set the DMSO-only wells as 100% activity and wells with a high concentration of a potent control inhibitor as 0% activity.

    • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Protocol 2: Kinobeads-Based Competitive Pull-Down for Target Profiling

Objective: To identify the cellular targets of a this compound derivative and determine their relative binding affinities in a native proteome context.

Materials:

  • Kinobeads affinity resin

  • Cell line of interest (e.g., K562, HCT116)

  • Cell lysis buffer (non-denaturing)

  • Test Inhibitor (solubilized in DMSO)

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass Spectrometer (e.g., Orbitrap) and LC system

Procedure:

  • Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation to remove insoluble material. Determine protein concentration.

  • Competitive Binding: Aliquot equal amounts of cell lysate (e.g., 1-5 mg) into separate tubes. Add the test inhibitor at various final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to the lysates. Include a DMSO-only vehicle control. Incubate for 45-60 minutes at 4°C with gentle rotation.

  • Kinobeads Incubation: Add a slurry of pre-washed Kinobeads to each lysate tube. Incubate for 1-2 hours at 4°C with rotation to allow kinases to bind to the beads.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (3-5 times) with lysis buffer followed by wash buffers of decreasing stringency to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and heating (e.g., 95°C for 10 minutes).

  • Sample Preparation for Mass Spectrometry: The eluted proteins are then processed for proteomic analysis. This typically involves in-gel or in-solution trypsin digestion, followed by peptide cleanup. For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • For each identified kinase, plot the signal intensity (or reporter ion intensity) versus the concentration of the free inhibitor.

    • The resulting competition-binding curve demonstrates the inhibitor's potency for that specific kinase. True targets will show a dose-dependent decrease in their abundance in the pull-down as the free inhibitor concentration increases.[12]

Conclusion

The this compound scaffold is a powerful starting point for the development of novel kinase inhibitors. However, its inherent ability to bind the ATP pocket necessitates a rigorous and multi-faceted approach to cross-reactivity profiling. Relying on a single assay format is insufficient. A truly robust analysis integrates direct biochemical inhibition data (IC50), broad kinome binding affinity data (e.g., KINOMEscan), and target engagement confirmation in a native cellular context (e.g., Kinobeads). This orthogonal approach provides the highest degree of confidence in an inhibitor's selectivity profile, enabling informed decisions to advance the most promising and well-characterized candidates toward clinical development.

References

  • Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Compar
  • Recent advances in methods to assess the activity of the kinome. PubMed Central (PMC).
  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.
  • This compound | High-Purity Research Chemical. Benchchem.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central (PMC).
  • A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
  • Extending kinome coverage by analysis of kinase inhibitor broad profiling d
  • The in situ proteomic reactivity of covalent kinase inhibitors is...
  • Kinase profiling of 52 using KINOMEscan technology at 1 μM.
  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. PubMed.

Sources

A Comparative Guide to Isotopic Labeling of 4-Amino-5-bromopyrimidine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of enzymatic reactions or metabolic pathways is paramount. 4-Amino-5-bromopyrimidine, a known inhibitor of thymidine phosphorylase—an enzyme over-expressed in various tumors—serves as a critical tool in pharmaceutical research.[1] Isotopic labeling transforms this molecule into a high-fidelity tracer, allowing for the precise tracking of its atomic constituents through complex biological and chemical systems.[2][3]

This guide provides an in-depth comparison of isotopic labeling strategies for this compound. Moving beyond simple protocols, we will explore the causal reasoning behind experimental choices, present comparative data, and offer validated methodologies to empower your mechanistic studies. The objective is to equip you with the knowledge to select the optimal labeling strategy and analytical method to unambiguously answer your research questions.

Pillar 1: Strategic Selection of an Isotopic Label

The choice of isotope is the foundation of any labeling study and is dictated by the specific mechanistic question at hand. The most common stable isotopes for labeling organic molecules are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[2][4] Each offers distinct advantages and requires different detection methodologies. The chemical properties of the labeled molecule remain nearly identical to the native compound, ensuring that the observed biological processes are not significantly perturbed.[3][4]

Table 1: Comparison of Common Stable Isotopes for Labeling this compound

FeatureDeuterium (²H)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)
Natural Abundance ~0.015%[5]~1.1%~0.37%
Detection Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[2][5]Mass Spectrometry (MS), ¹³C-NMR[2]Mass Spectrometry (MS), ¹⁵N-NMR[2]
Key Advantages Relatively low cost of precursors (e.g., D₂O, acetone-d₆).[6] Significant Kinetic Isotope Effect (KIE) is useful for studying rate-limiting steps.[4][5]Provides a stable, unambiguous tracer for the carbon skeleton. Minimal KIE allows for tracking without altering reaction rates.Ideal for tracing the fate of the amino group or pyrimidine ring nitrogens. Provides unique insights into N-transfer or ring-opening reactions.
Considerations Potential for back-exchange with protic solvents. C-D bonds are weaker than C-H bonds, leading to observable KIEs that can complicate non-KIE studies.Higher cost of ¹³C-labeled starting materials. Requires synthesis from basic building blocks.Highest relative cost of precursors (e.g., ¹⁵N-ammonia, ¹⁵N-amidines). Synthesis can be complex.
Primary Application Probing C-H bond cleavage in rate-determining steps (KIE studies).[5] Tracing hydride or proton transfer pathways.Tracking the integrity and transformation of the pyrimidine backbone.[7] Positional analysis to distinguish between metabolic pathways.[7]Elucidating mechanisms involving the amino group (e.g., deamination, transfer).[8] Investigating pyrimidine ring cleavage and rearrangement.[8]

Pillar 2: Synthetic Strategies and Experimental Protocols

The successful synthesis of an isotopically labeled compound is a self-validating system; purity and the precise location of the label are non-negotiable. Below are detailed protocols for incorporating ²H, ¹³C, and ¹⁵N into the this compound scaffold.

Experimental Workflow Overview

The overall process, from conception to data interpretation, follows a structured path. The choice of isotope and synthetic route is fundamentally linked to the final analytical technique that will be employed to answer the mechanistic question.

G cluster_plan Phase 1: Planning & Synthesis cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation A Define Mechanistic Question B Select Optimal Isotope (²H, ¹³C, or ¹⁵N) A->B C Synthesize Labeled This compound B->C D Purify & Characterize (NMR, MS, HPLC) C->D E Incubate Labeled Compound (Enzymatic Assay, Cell Culture, etc.) D->E F Isolate Metabolites/ Products E->F G Analyze by MS or NMR F->G H Determine Label Position & Structure G->H I Elucidate Reaction Mechanism H->I G cluster_legend *Legend A Start: this compound B Step 1: Ring Activation (e.g., Tf₂O) A->B Deconstruction C Step 2: Ring Opening (e.g., with Pyrrolidine) B->C D Intermediate: Vinamidinium Salt C->D E Step 3: Cyclization with ¹⁵N-Amidine* D->E Reconstruction F Product: ¹⁵N-Labeled This compound E->F l1 * ¹⁵N-Amidine provides the N1 and N3 atoms.

Sources

The Strategic Utility of 4-Amino-5-bromopyrimidine in Modern Drug Discovery: A Comparative Guide to Patented Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a discovery program. Among the privileged heterocyclic structures, the pyrimidine ring holds a place of prominence, and its strategic functionalization can unlock potent and selective modulators of various biological targets. This guide provides an in-depth review and comparison of patents utilizing 4-amino-5-bromopyrimidine, a versatile and highly valuable building block in the synthesis of novel therapeutics. We will delve into its application in the development of inhibitors for key drug targets, compare the performance of resulting compounds with alternative scaffolds, and provide detailed experimental protocols to support and guide further research.

The Rise of a Privileged Scaffold: Why this compound?

The utility of this compound as a foundational element in drug design stems from its unique combination of reactive sites. The pyrimidine core itself is a well-established "hinge-binding" motif for many kinases, mimicking the adenine core of ATP. The 4-amino group provides a crucial hydrogen bond donor, while the strategically positioned 5-bromo substituent serves as a versatile synthetic handle for introducing a wide array of chemical diversity through cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the target protein, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will explore the patented applications of this scaffold in the development of inhibitors for three major classes of drug targets: Epidermal Growth Factor Receptor (EGFR) kinases, Bruton's Tyrosine Kinase (BTK), and Protein Arginine Methyltransferase 5 (PRMT5).

I. Targeting EGFR in Oncology: A Competitive Landscape

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several approved inhibitors for the treatment of non-small cell lung cancer (NSCLC) and other malignancies.[1] Patents utilizing the this compound scaffold have given rise to a new generation of potent and selective EGFR inhibitors.

Comparative Analysis of Patented EGFR Inhibitors

A key strategy in EGFR inhibitor design involves the introduction of a substituted aniline at the 4-position of the pyrimidine ring. The 5-bromo substituent is then typically utilized to introduce moieties that can form a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to irreversible inhibition. This is a particularly effective strategy for overcoming resistance mutations such as T790M.

Compound ClassRepresentative Compound/PatentTarget(s)IC50 (nM)Key Features & Advantages
4-Anilino-5-acrylamido-pyrimidines Based on derivatives from patents like US8946235B2[2]EGFR (WT, L858R, Exon19 del, T790M)1-50 (mutant)Covalent irreversible inhibition; High potency against resistance mutants.
Alternative Pyrimidine Scaffolds Pyrazolo[3,4-d]pyrimidines[3]EGFR, other kinases10-100Different hinge-binding interactions; Potential for altered selectivity profile.
Non-Pyrimidine Scaffolds Quinazoline-based (e.g., Gefitinib, Erlotinib)EGFR2-100Established class of reversible inhibitors; Prone to resistance.

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

The data indicates that derivatives of this compound, particularly those incorporating a covalent warhead at the 5-position, exhibit superior potency against clinically relevant EGFR resistance mutations compared to earlier generation reversible inhibitors.

Experimental Protocols

This protocol is a generalized representation based on synthetic strategies outlined in the patent literature.[2]

Step 1: Suzuki Coupling to Introduce the Acrylamide Precursor

Synthesis_Step1 start This compound product1 N-(4-((5-bromo-4-aminopyrimidin-2-yl)amino)phenyl)acrylamide start->product1 Suzuki Coupling reagent1 N-(4-aminophenyl)acrylamide boronic acid pinacol ester Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C

Figure 1: Suzuki coupling reaction.

To a solution of this compound (1.0 eq) in a mixture of dioxane and water (4:1) is added N-(4-aminophenyl)acrylamide boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (3.0 eq). The mixture is degassed and heated to 90°C for 12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

This protocol is adapted from established methods for determining EGFR kinase inhibition.[4][5]

  • Reagent Preparation : Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT). Prepare serial dilutions of the test compound in DMSO.

  • Enzyme and Substrate : Use recombinant human EGFR (wild-type or mutant) and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Assay Procedure : In a 384-well plate, add the test compound, EGFR enzyme, and the peptide substrate. Initiate the kinase reaction by adding ATP.

  • Detection : After incubation (e.g., 60 minutes at room temperature), measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ Kinase Assay (Promega).[6]

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

II. Targeting BTK in Immunology and Oncology

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.[1] The this compound scaffold has been successfully employed in the development of potent and selective BTK inhibitors.

Comparative Analysis of Patented BTK Inhibitors

Similar to EGFR inhibitors, many patented BTK inhibitors derived from this compound are designed as covalent, irreversible inhibitors that target a cysteine residue (Cys481) in the BTK active site.

Compound ClassRepresentative Compound/PatentTarget(s)IC50 (nM)Key Features & Advantages
4-Phenoxy-5-acrylamido-pyrimidines Based on derivatives from Novartis patents[1]BTK1-20High potency and selectivity; Covalent irreversible binding.
Alternative Pyrimidine Scaffolds Pyrazolo[1,5-a]pyrimidines[1]BTK, other kinases5-50May offer a different selectivity profile against other kinases.
Non-Pyrimidine Scaffolds Imidazo[1,2-a]pyrazines (e.g., Ibrutinib)BTK, other kinases0.5-5First-in-class BTK inhibitor; Off-target effects on other kinases.

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

The data suggests that this compound-based scaffolds can yield BTK inhibitors with potency comparable to the first-in-class inhibitor, Ibrutinib, while potentially offering improved selectivity profiles.

Experimental Protocols

This protocol is a generalized representation based on synthetic strategies found in the patent literature.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Synthesis_Step2 start This compound product1 4-(Substituted phenoxy)-5-bromopyrimidine start->product1 SNAr Reaction reagent1 Substituted Phenol NaH, DMF, 80°C

Figure 2: SNAr reaction for BTK inhibitor synthesis.

To a solution of a substituted phenol (1.1 eq) in DMF is added NaH (1.2 eq) at 0°C. The mixture is stirred for 30 minutes, and then this compound (1.0 eq) is added. The reaction is heated to 80°C for 4 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated. The crude product is then carried forward to the next step.

A common method for assessing BTK inhibition is the LanthaScreen™ Eu Kinase Binding Assay.[7]

  • Principle : This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.

  • Procedure :

    • Add the test compound, BTK enzyme, and a europium-labeled anti-tag antibody to a 384-well plate.

    • Add an Alexa Fluor™ 647-labeled tracer.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis : A decrease in the FRET signal indicates displacement of the tracer and inhibition of the kinase. Calculate IC50 values from the dose-response curves.

III. Targeting PRMT5 in Epigenetics and Oncology

Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic modifier that plays a crucial role in various cellular processes, and its dysregulation is implicated in several cancers.[8] The this compound scaffold has also been explored for the development of PRMT5 inhibitors.

Comparative Analysis of Patented PRMT5 Inhibitors

The development of PRMT5 inhibitors is an active area of research, with several companies patenting novel chemical matter.

Compound ClassRepresentative Compound/PatentTargetIC50 (nM)Key Features & Advantages
Substituted Pyrrolo[2,3-d]pyrimidines WO2020033288A1[8]PRMT510-100Potent and selective inhibition of PRMT5 activity.
Alternative Scaffolds Thieno[3,2-d]pyrimidinesPRMT520-200Different heterocyclic core may offer distinct ADME properties.
Non-Pyrimidine Scaffolds GSK3326595 (Clinical Candidate)PRMT5<10Potent and selective, brain-penetrant PRMT5 inhibitor.

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

While still an emerging area, the patent literature demonstrates that the this compound core can be effectively utilized to generate potent PRMT5 inhibitors.

Experimental Protocols

This protocol is a generalized representation based on synthetic strategies found in the patent literature.[8]

Step 1: Sonogashira Coupling

Synthesis_Step3 start This compound product1 4-Amino-5-(alkynyl)pyrimidine start->product1 Sonogashira Coupling reagent1 Terminal Alkyne Pd(PPh3)2Cl2, CuI, Et3N THF, 60°C

Sources

A Tale of Two Isomers: 4-Amino-5-bromopyrimidine vs. 2-Amino-5-bromopyrimidine in the Crucible of Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection

In the intricate chess game of pharmaceutical synthesis, the choice of starting materials dictates the opening moves and ultimately, the success of the entire campaign. Among the myriad of heterocyclic building blocks, aminobromopyrimidines are stalwart pieces, offering a versatile scaffold for the construction of a vast array of bioactive molecules. This guide provides an in-depth technical comparison of two pivotal isomers: 4-amino-5-bromopyrimidine and 2-amino-5-bromopyrimidine. We will dissect their nuanced differences in reactivity, explore their strategic applications in the synthesis of targeted therapies, and provide field-proven insights to guide researchers in making the optimal selection for their specific synthetic goals.

The Isomers at a Glance: Physicochemical Properties and Electronic Landscape

At first glance, this compound and 2-amino-5-bromopyrimidine are subtle variations of a common theme. However, the seemingly minor shift of the amino group from the 4- to the 2-position profoundly alters the electronic and steric landscape of the pyrimidine ring, leading to distinct reactivity profiles.

PropertyThis compound2-Amino-5-bromopyrimidine
Molecular Formula C₄H₄BrN₃C₄H₄BrN₃
Molecular Weight 174.00 g/mol 174.00 g/mol
Appearance Off-white to pale yellow solidWhite to off-white crystalline powder
Melting Point 121-125 °C241-243 °C
CAS Number 1439-07-27752-82-1

The significant difference in melting points suggests a disparity in their crystal packing and intermolecular forces, a direct consequence of their distinct substitution patterns.

Electronic and Steric Considerations:

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The position of the electron-donating amino group (-NH₂) plays a crucial role in modulating this electron deficiency and influencing the reactivity of the C-Br bond.

  • 2-Amino-5-bromopyrimidine: The amino group at the 2-position is para to one ring nitrogen and ortho to the other. This positioning allows for significant resonance donation of electron density into the ring, which can influence the reactivity of the bromine at the 5-position. Furthermore, the amino group at the 2-position can potentially chelate with metal catalysts, a factor that must be considered in cross-coupling reactions.

  • This compound: With the amino group at the 4-position, it is ortho to the bromine atom and one of the ring nitrogens. This proximity can lead to steric hindrance, potentially impeding the approach of bulky reagents to the C-Br bond. Electronically, the amino group's donation will also influence the reactivity at the 5-position, though the interplay of inductive and resonance effects will differ from the 2-amino isomer.

Reactivity Face-Off: Key Transformations in Pharmaceutical Synthesis

The true divergence between these two isomers becomes apparent in their performance in cornerstone synthetic reactions, namely palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a workhorse reaction for creating C-C bonds, essential for elaborating the core structures of many drug candidates. The reactivity of the C-Br bond is paramount for the success of this transformation.

General Reaction Scheme:

Caption: Generalized Suzuki-Miyaura coupling workflow.

While direct comparative studies are scarce, the general principles of pyrimidine chemistry and available data on related substrates allow for a reasoned analysis. The electron-deficient nature of the pyrimidine ring generally makes halopyrimidines good substrates for Suzuki coupling. The position of the amino group, however, introduces a layer of complexity.

2-Amino-5-bromopyrimidine: The amino group at the 2-position can act as a coordinating ligand for the palladium catalyst, which can sometimes inhibit the catalytic cycle. However, with the appropriate choice of ligands, such as bulky, electron-rich phosphines, this issue can be mitigated.

This compound: The amino group at the 4-position is in closer proximity to the reacting C-Br bond at the 5-position. This can introduce steric hindrance, potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve high yields.

Experimental Insight: In the synthesis of pyrimidine derivatives, Suzuki-Miyaura reactions on substrates with a halogen at the 5-position are common. For instance, in the synthesis of certain kinase inhibitors, 5-bromopyrimidine derivatives are readily coupled with various arylboronic acids using standard palladium catalysts like Pd(PPh₃)₄.[1][2]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial for introducing diverse amine functionalities into drug scaffolds.[3]

General Reaction Scheme:

Caption: Generalized Buchwald-Hartwig amination workflow.

The same electronic and steric factors that influence Suzuki coupling are at play in the Buchwald-Hartwig amination.

2-Amino-5-bromopyrimidine: The potential for catalyst inhibition by the 2-amino group remains a consideration. The use of specialized ligands is often necessary to achieve high efficiency.

This compound: Steric hindrance from the adjacent 4-amino group could again pose a challenge, potentially requiring higher catalyst loadings or longer reaction times.

Experimental Protocol: Buchwald-Hartwig Amination of a Substituted 2-Aminobromopyridine (Analogous System)

The following protocol for a related 2-aminobromopyridine derivative can be adapted for aminobromopyrimidines.[4]

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the aminobromopyrimidine (1.0 equiv.), the amine coupling partner (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Case Studies: Applications in the Synthesis of Kinase Inhibitors

The true measure of a building block's utility lies in its successful application in the synthesis of high-value pharmaceutical agents. Both 2-amino- and 4-amino-pyrimidines are privileged scaffolds in the design of kinase inhibitors.[5][6]

Case Study 1: 2-Aminopyrimidine Scaffolds in Imatinib and Gefitinib Analogues

The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors, including the groundbreaking drug Imatinib (Gleevec) and Gefitinib (Iressa) .[3][7][8] The amino group at the 2-position and the nitrogen at the 1-position of the pyrimidine ring form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

In the synthesis of analogues of these drugs, 2-amino-5-bromopyrimidine serves as a key intermediate. The bromine at the 5-position provides a convenient handle for introducing various substituents via Suzuki-Miyaura or other cross-coupling reactions to explore the structure-activity relationship and optimize potency and selectivity.[7][8]

Case Study 2: 4-Aminopyrimidine Scaffolds in EGFR and CDK Inhibitors

While less common as the primary hinge-binding motif compared to the 2-aminopyrimidine, the 4-aminopyrimidine scaffold is also a critical component in a variety of kinase inhibitors. For instance, in the development of certain Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) inhibitors, the 4-aminopyrimidine core is utilized.[9]

In these cases, this compound can be a valuable starting material. The bromine atom allows for the introduction of larger, often hydrophobic, groups that can occupy other pockets within the kinase active site, thereby enhancing potency and selectivity.

Illustrative Synthetic Pathway for a Kinase Inhibitor Core:

G cluster_0 Core Synthesis cluster_1 Further Functionalization A This compound C 4-Amino-5-arylpyrimidine A->C Suzuki Coupling (Pd catalyst, base) B Arylboronic Acid E Final Kinase Inhibitor C->E Buchwald-Hartwig Amination (Pd catalyst, base, ligand) D Amine

Caption: A potential synthetic route to a kinase inhibitor utilizing this compound.

Head-to-Head Comparison and Strategic Recommendations

FeatureThis compound2-Amino-5-bromopyrimidine
Reactivity in Cross-Coupling Potentially lower due to steric hindrance from the adjacent amino group. May require more forcing conditions.Generally good, but can be influenced by catalyst chelation with the 2-amino group. Ligand choice is critical.
Key Applications Building block for kinase inhibitors where the 4-amino group is part of the core scaffold or a key interaction point.Widely used as a hinge-binding motif in numerous kinase inhibitors (e.g., analogues of Imatinib, Gefitinib).
Strategic Advantage Offers a different vector for substituent placement compared to the 2-amino isomer, allowing for exploration of different chemical space.Well-established and validated scaffold for kinase hinge binding, with a wealth of literature data.
Potential Challenges Steric hindrance in reactions at the 5-position.Potential for catalyst inhibition.

Recommendations for Researchers:

  • For established kinase hinge-binding motifs: 2-Amino-5-bromopyrimidine is the go-to choice, backed by extensive precedent in successful drug discovery programs. Its reactivity is well-understood, and protocols are readily available.

  • For novel scaffold design and exploring new chemical space: This compound presents an excellent opportunity. While it may present some synthetic challenges due to steric effects, it allows for the design of inhibitors with different binding modes and potentially improved selectivity profiles.

  • Reaction Optimization is Key: Regardless of the isomer chosen, careful optimization of the reaction conditions, particularly the choice of palladium catalyst, ligand, and base, is crucial for achieving high yields and purity.

Conclusion

The choice between this compound and 2-amino-5-bromopyrimidine is not merely a matter of positional isomerism; it is a strategic decision that impacts the entire synthetic route and the ultimate design of the target molecule. While 2-amino-5-bromopyrimidine is the well-trodden path for many kinase inhibitor syntheses, this compound offers a valuable alternative for researchers seeking to innovate and explore novel pharmacophores. By understanding the fundamental differences in their reactivity and leveraging the appropriate synthetic methodologies, drug development professionals can effectively utilize both of these versatile building blocks to accelerate the discovery of next-generation therapeutics.

References

  • Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. PubMed. [Link]
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed. [Link]
  • Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]
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  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
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  • The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Aminative Suzuki–Miyaura coupling. Science. [Link]
  • Buchwald–Hartwig amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange.
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is the final, critical step in ensuring laboratory safety, environmental stewardship, and the integrity of our collective scientific enterprise. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Amino-5-bromopyrimidine, moving beyond a simple checklist to explain the scientific rationale behind each recommended action.

Part 1: Hazard Profile & Risk Assessment

Understanding the intrinsic properties of this compound is the foundation of its safe management. Its classification as a hazardous substance dictates the stringent protocols required for its disposal.

Chemical Identity and Hazards: this compound is an organobromine compound, a class of chemicals that requires special handling due to its potential for environmental persistence and the hazardous byproducts that can be generated upon improper treatment. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed and is known to cause skin and eye irritation.[1][2]

The primary risks associated with this compound stem from its reactivity and toxicity. Ingestion can be harmful, and direct contact with skin or eyes can cause irritation.[1][3] Therefore, all handling and disposal procedures must be designed to minimize direct contact and prevent accidental release into the environment.

Property Value Source
CAS Number 1439-10-7[1]
Molecular Formula C₄H₄BrN₃
Molecular Weight 174.00 g/mol
Hazard Statements Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2][4]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1][3]

Part 2: Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before handling any waste, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate PPE to create multiple barriers against exposure.

Engineering Controls: All handling of this compound waste, including segregation and containerization, should be performed within a properly functioning laboratory chemical fume hood.[5] This prevents the inhalation of any fine powders or dusts and contains any potential spills. An eyewash station and safety shower must be readily accessible.[3][6]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the hazards identified in the risk assessment. The following PPE is mandatory when handling this compound waste:

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always check the manufacturer's glove compatibility chart.[5][7]

  • Eye Protection: Chemical splash goggles or a face shield are essential to protect against accidental splashes.[3][5][7]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn to prevent contamination of personal clothing.[5][6]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is a multi-step process that ensures the waste is correctly characterized, segregated, contained, and managed by a licensed disposal facility. The cardinal rule is that this chemical must not be disposed of in the regular trash or down the sanitary sewer.[8]

Step 1: Waste Characterization

The first and most critical step is to correctly classify the waste. As a brominated organic compound, this compound falls into the category of Halogenated Organic Waste .[9][10] This classification is crucial because halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the acidic gases (like hydrogen bromide) produced during combustion.[9][11] Mixing this waste with non-halogenated solvents can make the entire container unsuitable for solvent recovery, drastically increasing disposal costs.[10]

Step 2: Segregation and Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible container for halogenated solid waste. High-density polyethylene (HDPE) containers are a common choice.[8] The container must be in good condition and have a secure, sealable lid.[5][8]

  • Collect Waste: Carefully place solid this compound waste, along with any contaminated disposable materials (e.g., weighing papers, contaminated gloves, paper towels), into the designated container.[8] Use a dedicated brush and dustpan for any solid residues, and avoid generating dust during transfer.[8]

Step 3: Labeling and Storage
  • Proper Labeling: As soon as the first item of waste is added, the container must be labeled. The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[5][8] All components in the container should be listed.

  • Secure Storage: Seal the container tightly.[6] Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from incompatible materials like strong oxidizing agents.[3][5][8]

Step 4: Final Disposal
  • Professional Collection: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) office or a licensed environmental waste management contractor.[8]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[6][8] These regulations govern everything from container labeling and storage time to the final treatment method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid this compound & contaminated materials) B Step 1: Characterize Waste Is it a Halogenated Organic? A->B C Yes: Halogenated Waste Stream B->C Yes H STOP Consult EHS for guidance. Do NOT mix with other streams. B->H No/Unsure D Step 2: Segregate & Collect Place in dedicated, compatible Halogenated Waste Container C->D E Step 3: Label Container 'Hazardous Waste' 'this compound' D->E F Step 4: Secure & Store Seal container. Store in designated satellite accumulation area. E->F G Step 5: Final Disposal Arrange pickup by EHS or licensed waste contractor for incineration. F->G

Sources

A Researcher's Guide to the Safe Handling of 4-Amino-5-bromopyrimidine: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 4-Amino-5-bromopyrimidine, a key building block in novel therapeutic development. Beyond a mere checklist, this document elucidates the causality behind each safety recommendation, empowering you to make informed decisions that protect both you and your research.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[2][3].

  • Serious Eye Irritation: Causes serious eye irritation[2][3].

  • Respiratory Irritation: May cause respiratory irritation[2][3].

Given its classification as a primary aromatic amine, it is also prudent to handle it with an awareness of the potential hazards associated with this class of compounds, which can include carcinogenicity and mutagenicity with prolonged or high-level exposure[4][5]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Safety Goggles, Lab Coat, N95 RespiratorHigh risk of generating airborne particulates that can be inhaled or settle on skin and surfaces. Double gloving provides an extra barrier against contamination[6]. An N95 respirator is crucial to prevent inhalation of the irritant powder[7].
Solution Preparation and Transfers Nitrile Gloves, Safety Goggles, Lab CoatRisk of splashes and spills of the dissolved compound. Safety goggles are essential to protect against eye irritation from droplets[8][9].
Running Reactions and Work-up Nitrile Gloves, Safety Goggles with Side Shields or Face Shield, Chemical-Resistant Lab CoatIncreased potential for splashes, especially during extractions and transfers. A face shield offers broader protection for the face[8]. A chemical-resistant lab coat is recommended to prevent permeation[10].
Waste Disposal Double Nitrile Gloves, Safety Goggles, Lab CoatHandling of contaminated waste materials requires robust protection to prevent accidental exposure[11].

Experimental Protocol: Donning and Doffing of PPE

A disciplined approach to putting on and removing PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If handling the solid material, perform a fit check and don your N95 respirator.

  • Eye Protection: Put on your safety goggles or face shield.

  • Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer, more contaminated pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself to contain any surface contamination. Place it in a designated receptacle for laboratory laundry or disposal.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye Protection: Remove your safety goggles or face shield, handling them by the sides.

  • Respirator (if used): Remove your respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling technique.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow PPE Selection for this compound Handling start Start: Assess Task is_solid Handling Solid? start->is_solid is_splash_risk Splash Risk? is_solid->is_splash_risk No (in solution) weighing Weighing/Aliquoting: - Double Nitrile Gloves - Lab Coat - Safety Goggles - N95 Respirator is_solid->weighing Yes solution_prep Solution Prep/Transfer: - Nitrile Gloves - Lab Coat - Safety Goggles is_splash_risk->solution_prep Low reaction Reaction/Work-up: - Nitrile Gloves - Chem-Resistant Lab Coat - Goggles & Face Shield is_splash_risk->reaction High end Proceed with Caution weighing->end solution_prep->end reaction->end

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Safe Handling in the Laboratory

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[9].

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible. This should include absorbent pads, a scoop, and a sealable bag for waste.

  • Emergency Procedures: In the event of exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing[2].

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[2].

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting[12].

Disposal Plan: A Step-by-Step Protocol

Improper disposal of this compound and its associated waste can pose a significant environmental and safety risk[4][11].

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated absorbent materials, must be considered hazardous waste[11].

  • Solid Waste:

    • Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a chemically resistant material like polyethylene[11].

    • The label must include "Hazardous Waste" and the chemical name "this compound"[11].

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated secondary containment area away from incompatible materials[11].

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company in accordance with all local, state, and federal regulations[11]. Never dispose of this compound down the drain or in regular trash[11].

By integrating these safety protocols into your daily laboratory practices, you foster a culture of safety and ensure the integrity of your research.

References

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • University of Washington. (n.d.). Chemical Process SOP Example.
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory.
  • Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.